Product packaging for Ethyl 4-(5-Oxazolyl)benzoate(Cat. No.:CAS No. 1261268-94-3)

Ethyl 4-(5-Oxazolyl)benzoate

Cat. No.: B058777
CAS No.: 1261268-94-3
M. Wt: 221.20 g/mol
InChI Key: JOJPCPUIZPIDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 4-(5-Oxazolyl)benzoate is a high-purity chemical building block of significant interest in medicinal chemistry and materials science research. This compound features a benzoate ester scaffold strategically functionalized with an oxazole heterocycle, a privileged structure in drug discovery known for its diverse biological activities. The oxazole ring serves as a rigid, hydrogen-bond acceptor, making it a key intermediate for the synthesis of more complex molecules targeting various enzymes and receptors. Its primary research application lies in its use as a versatile precursor for the development of novel pharmaceutical candidates, particularly in the areas of kinase inhibition and GPCR modulation. Furthermore, the conjugated system between the benzoate and oxazole rings offers potential applications in the design of organic electronic materials, such as fluorescent tags or molecular sensors. Researchers value this compound for its ability to efficiently incorporate the 4-(oxazol-5-yl)benzoate motif into larger structures via further synthetic manipulation of the ester group, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. This product is provided for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9F2NO B058777 Ethyl 4-(5-Oxazolyl)benzoate CAS No. 1261268-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2,4-difluorophenyl)pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-10-1-2-11(12(14)4-10)9-3-8(7-16)5-15-6-9/h1-6,16H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJPCPUIZPIDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CN=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647010
Record name [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-94-3
Record name [5-(2,4-Difluorophenyl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl 4-(5-Oxazolyl)benzoate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Ethyl 4-(5-Oxazolyl)benzoate, a key heterocyclic intermediate. Tailored for researchers and professionals in drug development and materials science, this document synthesizes its chemical properties, plausible synthetic routes, and strategic applications, grounding all claims in verifiable scientific sources.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a compound of significant interest due to its unique molecular architecture. It incorporates three key functional domains: a para-substituted benzene ring, an ethyl ester group, and a 5-substituted oxazole ring. This combination makes it a highly versatile building block in organic synthesis.[1] The oxazole moiety is a well-established pharmacophore found in numerous biologically active compounds, while the ethyl benzoate portion provides a reactive handle for further molecular elaboration, such as conversion to a carboxylic acid or amide. Its conjugated aromatic system also lends itself to applications in the development of optoelectronic materials and liquid crystals.[1] This guide will explore the foundational data, synthesis, and application potential of this valuable intermediate.

Compound Identification and Core Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. The definitive identifiers and physicochemical properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1261268-94-3[1][2][3][4]
Molecular Formula C₁₂H₁₁NO₃[1][2][3][4]
Molecular Weight 217.22 g/mol [1][2][3][4]
MDL Number MFCD18375302[1][2]
Purity (Typical) ≥97%[1]
Recommended Storage Room temperature, dry conditions.[1]

Synthesis Strategy: A Mechanistic Approach

While specific, detailed synthetic procedures for this compound are not widely published, a robust and logical pathway can be devised based on established methods for oxazole ring formation, such as the Robinson-Gabriel synthesis or related cyclocondensation reactions. The causality behind this proposed workflow is to construct the heterocyclic oxazole ring onto a pre-functionalized benzene core.

A representative synthetic workflow is outlined below. The process begins with a readily available starting material, which is then elaborated to form the key α-acylamino ketone intermediate required for the subsequent dehydrative cyclization to yield the oxazole ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction Sequence cluster_product Final Product & Purification A Ethyl 4-(2-bromoacetyl)benzoate C Nucleophilic Substitution A->C B Formamide B->C D Dehydrative Cyclization (e.g., POCl₃ or H₂SO₄) C->D Forms α-formamido ketone intermediate E Crude Product D->E Oxazole ring formation F Purification (Crystallization / Chromatography) E->F G This compound F->G

Caption: Representative workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established chemical principles for this class of compounds.

  • Step 1: Formation of Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-(2-bromoacetyl)benzoate (1.0 eq) in an excess of formamide (used as both reactant and solvent).

  • Step 2: Initial Reaction: Heat the mixture, for instance at 100-120 °C, for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). This step forms the key α-formamido ketone intermediate.

  • Step 3: Cyclization: After cooling the reaction mixture, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid dropwise while maintaining a controlled temperature (e.g., in an ice bath).

  • Step 4: Reaction Completion: Following the addition, allow the mixture to stir at room temperature or with gentle heating until TLC indicates the consumption of the intermediate.

  • Step 5: Work-up: Carefully quench the reaction mixture by pouring it onto ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Step 6: Isolation and Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules.[1] Its structure is pre-disposed for creating libraries of compounds for screening in drug discovery and for developing novel functional materials.[1]

  • Pharmaceutical Intermediate: The compound serves as a crucial starting point for pharmaceuticals.[1] The ester can be hydrolyzed to the corresponding carboxylic acid, which is a primary functional group for amide bond formation—a cornerstone of medicinal chemistry. This allows for the coupling of various amines to explore structure-activity relationships (SAR). The oxazole ring itself is a key feature in potential anti-inflammatory and antimicrobial agents.[1]

  • Materials Science: The conjugated system of the benzene and oxazole rings makes it a candidate for creating liquid crystals and optoelectronic materials.[1]

The logical workflow for utilizing this compound in a drug discovery program is illustrated below.

Drug_Discovery_Workflow A This compound (Core Scaffold) B Saponification (Ester Hydrolysis) A->B C 4-(5-Oxazolyl)benzoic Acid (Key Intermediate) B->C D Amide Coupling / Further Derivatization (e.g., with diverse amine library) C->D E Library of Novel Analogs D->E F High-Throughput Biological Screening E->F G Identification of Lead Compounds F->G

Caption: Role of this compound as a scaffold in a drug discovery pipeline.

Spectroscopic Characterization Insights

While a specific, published spectrum for this exact molecule is not available, its structure allows for predictable signals in NMR spectroscopy. Understanding these expected signals is crucial for confirming the identity and purity of the synthesized compound.

  • ¹H NMR:

    • Ethyl Group: A quartet signal around 4.4 ppm (for the -OCH₂- protons) and a triplet signal around 1.4 ppm (for the -CH₃ protons). This is consistent with the ethyl group in similar benzoate esters.[5][6]

    • Aromatic Protons (Benzene Ring): Two distinct doublets are expected in the aromatic region (approx. 7.5-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Oxazole Protons: One or two singlets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the proton(s) on the oxazole ring.

  • ¹³C NMR:

    • Ester Carbonyl: A signal in the downfield region, typically around 165-166 ppm.[6]

    • Ethyl Group: Signals around 61 ppm (-OCH₂-) and 14 ppm (-CH₃).[6]

    • Aromatic & Oxazole Carbons: A series of signals in the 120-160 ppm range corresponding to the carbons of the benzene and oxazole rings.

Safety and Handling

According to available Safety Data Sheets (SDS), there is currently no specific hazard classification data available for this compound.[3] Therefore, it must be handled with the standard precautions applicable to all laboratory chemicals of unknown toxicity.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7][8]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.[8]

  • Exposure Routes: Avoid contact with skin and eyes, as well as ingestion and inhalation.[7] In case of contact, rinse the affected area immediately with plenty of water.[3]

  • Fire Safety: While not specifically classified, related compounds are combustible. Keep away from heat, sparks, and open flames.[7][8] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[3]

Conclusion

This compound stands out as a high-value chemical intermediate. Its bifunctional nature, combining a stable heterocyclic ring with a modifiable ester group, provides a robust platform for innovation in medicinal chemistry and materials science. The synthetic accessibility and strategic utility of this compound ensure its continued relevance in advanced research and development settings.

References

Physical and chemical properties of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-(5-Oxazolyl)benzoate

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic molecule that incorporates a rigid, aromatic oxazole ring linked to an ethyl benzoate moiety. This unique structural arrangement makes it a valuable and versatile building block in the fields of medicinal chemistry and materials science. The oxazole ring is a key structural component, or pharmacophore, found in a wide array of natural products and synthetic compounds that exhibit significant pharmacological activities[1]. The ester functional group provides a convenient handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for its integration into larger, more complex molecular architectures. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications for researchers and drug development professionals.

Chemical and Physical Identity

The fundamental identity and key physical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 1261268-94-3[2][3][4][5]
Molecular Formula C₁₂H₁₁NO₃[2][3]
Molecular Weight 217.22 g/mol [2][3]
IUPAC Name Ethyl 4-(1,3-oxazol-5-yl)benzoate
Appearance Off-white to light yellow powder[4]
Storage Store at room temperature in a dry environment[2]
SMILES CCOC(=O)C1=CC=C(C=C1)C2=CN=CO2[3]

Spectroscopic and Analytical Characterization

Accurate characterization is critical for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic data for this compound, based on its structure and data from analogous compounds like ethyl benzoate.

TechniqueExpected Data
¹H NMR δ (ppm) in CDCl₃: ~8.1 (d, 2H, Ar-H ortho to ester), ~7.8 (d, 2H, Ar-H ortho to oxazole), ~7.9 (s, 1H, oxazole C2-H), ~7.4 (s, 1H, oxazole C4-H), 4.41 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃). Note: Chemical shifts for ethyl benzoate protons are well-documented and serve as a reference[6].
¹³C NMR δ (ppm) in CDCl₃: ~166 (C=O, ester), ~152 (oxazole C2), ~149 (oxazole C5), ~131-130 (aromatic quat. C), ~129-126 (aromatic CH), ~122 (oxazole C4), ~61 ( -OCH₂CH₃), ~14 (-OCH₂CH₃). Note: Reference shifts for ethyl benzoate carbons provide a baseline for these predictions[7][8].
IR Spectroscopy ν (cm⁻¹): ~3100 (C-H, aromatic/heterocyclic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester, strong), ~1610, 1500 (C=C and C=N, ring stretching), ~1275, 1100 (C-O, ester stretching). Note: The strong ester C=O stretch is a key diagnostic peak.
Mass Spec. (MS) m/z: 217.07 [M]⁺ (for C₁₂H₁₁NO₃). High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by its three primary functional components: the ethyl ester, the phenyl ring, and the oxazole ring.

  • Ester Group: The ethyl ester is susceptible to nucleophilic acyl substitution. The most common reaction is saponification , a base-catalyzed hydrolysis (e.g., with NaOH or KOH) that yields the corresponding carboxylate salt, which upon acidic workup gives 4-(5-Oxazolyl)benzoic acid. This transformation is crucial for preparing derivatives, such as amides, by coupling the resulting acid with amines.

  • Oxazole Ring: The oxazole ring is an electron-rich aromatic heterocycle, but it is generally stable under neutral and basic conditions. It can be susceptible to ring-opening under strong acidic or reductive conditions. Its aromaticity allows it to participate in certain metal-catalyzed cross-coupling reactions, although the phenyl ring is typically more reactive in electrophilic substitution.

  • Benzene Ring: The benzene ring is substituted with an electron-withdrawing ester group, which deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation) and directs incoming electrophiles to the meta position relative to the ester.

Synthesis Pathway: The Van Leusen Reaction

A robust and efficient method for constructing the 5-substituted oxazole ring system is the Van Leusen Oxazole Synthesis [9]. This reaction utilizes tosylmethyl isocyanide (TosMIC), a versatile reagent that provides three of the five atoms for the oxazole ring[10]. The synthesis of this compound proceeds via the base-mediated cycloaddition of TosMIC to an aldehyde, in this case, ethyl 4-formylbenzoate.

The overall transformation is depicted in the workflow diagram below.

Van_Leusen_Synthesis cluster_reactants Starting Materials Reactant1 Ethyl 4-formylbenzoate Reagents Base (e.g., K₂CO₃) Solvent (e.g., Methanol) Heat (Reflux) Reactant1->Reagents Reaction Reactant2 TosMIC (Tosylmethyl isocyanide) Reactant2->Reagents Reaction Product This compound Reagents->Product Cyclization & Elimination

Caption: Van Leusen synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure based on the Van Leusen oxazole synthesis.

Materials:

  • Ethyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq).

  • Solvent Addition: Add anhydrous methanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the stirring solution. Rationale: K₂CO₃ acts as the base to deprotonate the acidic α-proton of TosMIC, generating the key nucleophile for the reaction[9].

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and dichloromethane (DCM). Stir vigorously.

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The washes remove residual base, salts, and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid.

Applications in Research and Development

The structure of this compound makes it an attractive scaffold for drug discovery and materials science.

  • Medicinal Chemistry: As a heterocyclic building block, it serves as a starting point for the synthesis of more complex molecules targeting a range of biological pathways. The oxazole core is present in numerous anti-inflammatory, antimicrobial, and anticancer agents[1][2]. For instance, derivatives of similar benzoxazole structures are being investigated as potent inhibitors of key proteins in cancer signaling pathways[11][12].

  • Materials Science: The rigid, conjugated system of the molecule makes it a candidate for creating novel liquid crystals and optoelectronic materials[2]. The ability to hydrolyze the ester to a carboxylic acid allows for its incorporation into metal-organic frameworks (MOFs) or polymers.

Conclusion

This compound is a high-value chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Van Leusen reaction, and its bifunctional nature provides a platform for extensive chemical derivatization. For scientists in drug discovery and materials research, this compound represents a strategic starting material for the development of novel, high-performance molecules. A thorough understanding of its reactivity, spectroscopic signature, and handling requirements is essential for its effective application in the laboratory.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques for the structural elucidation and characterization of Ethyl 4-(5-Oxazolyl)benzoate, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the theoretical basis and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While experimental data for this specific compound is not widely published, this guide presents predicted spectroscopic data based on established principles and analysis of its constituent functional groups. Detailed experimental protocols are also provided to enable researchers to acquire high-quality data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.

Introduction to this compound

This compound (C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ) is a bifunctional organic molecule that incorporates both an ethyl benzoate moiety and an oxazole ring.[1][2] The presence of the aromatic ester and the five-membered heterocyclic ring imparts specific chemical and physical properties that are of interest in various fields of chemical research. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in chemical reactions and biological systems.

The structure of this compound is presented below:

Chemical Structure of this compound

This guide will now delve into the individual spectroscopic techniques used to characterize this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the ethyl group, the benzene ring, and the oxazole ring. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0Doublet2HAromatic protons ortho to the ester
~7.8 - 7.6Doublet2HAromatic protons meta to the ester
~7.5Singlet1HOxazole proton (C4-H)
~7.2Singlet1HOxazole proton (C2-H)
4.41Quartet2H-OCH₂CH₃
1.42Triplet3H-OCH₂CH₃

Interpretation:

  • The aromatic protons on the benzene ring are expected to appear as two doublets due to para-substitution, with the protons ortho to the electron-withdrawing ester group shifted further downfield.

  • The oxazole protons are predicted to appear as singlets. The exact chemical shifts can vary depending on the solvent and substitution, but they typically resonate in the aromatic region.[3]

  • The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with each other.[4][5]

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~155C2 of Oxazole
~150C5 of Oxazole
~135Quaternary Carbon of Benzene (C-COOEt)
~131CH of Benzene (ortho to ester)
~128Quaternary Carbon of Benzene (C-Oxazole)
~125CH of Benzene (meta to ester)
~122C4 of Oxazole
~61-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

  • The carbonyl carbon of the ester is expected at the most downfield position.[6][7]

  • The oxazole ring carbons (C2, C4, and C5) have characteristic chemical shifts that are influenced by the nitrogen and oxygen heteroatoms.[8]

  • The aromatic carbons will show four distinct signals for the para-substituted benzene ring.

  • The ethyl group carbons will appear in the upfield region of the spectrum.[1][7]

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 1: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic vibrations of the ester and the aromatic/heterocyclic rings.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic and Heterocyclic C-H stretch
~2980-2850MediumAliphatic C-H stretch (ethyl group)
~1720StrongC=O stretch (ester)
~1610, 1500Medium-StrongC=C and C=N stretch (aromatic and oxazole rings)
~1270StrongC-O stretch (ester, aryl-O)
~1100StrongC-O stretch (ester, O-alkyl)

Interpretation:

  • The most prominent peak will be the strong C=O stretch of the ester group.[9][10]

  • The presence of both aromatic and aliphatic C-H stretches will be evident.

  • The C=C and C=N stretching vibrations of the benzene and oxazole rings will appear in the 1610-1500 cm⁻¹ region.[11]

  • The strong C-O stretching vibrations of the ester linkage are also key diagnostic peaks.[9]

Experimental Protocol for IR Spectroscopy

The following diagram illustrates the steps for obtaining an IR spectrum.

Figure 2: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and to deduce the structure from fragmentation patterns.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

m/zIon
217[M]⁺ (Molecular Ion)
189[M - C₂H₄]⁺ (McLafferty rearrangement)
172[M - OCH₂CH₃]⁺
144[M - COOCH₂CH₃]⁺
105[C₆H₄CO]⁺
77[C₆H₅]⁺

Interpretation:

  • The molecular ion peak at m/z 217 should be observable and will confirm the molecular weight of the compound.

  • A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (-OCH₂CH₃) to give a peak at m/z 172.[12]

  • Another possibility is the McLafferty rearrangement , involving the transfer of a gamma-hydrogen and elimination of ethylene (C₂H₄), leading to a fragment at m/z 189.

  • The loss of the entire ethyl ester group (-COOCH₂CH₃) would result in a fragment at m/z 144.

  • Further fragmentation of the benzoate portion can lead to characteristic ions at m/z 105 and 77.[5][13]

  • The fragmentation of the oxazole ring can also contribute to the spectrum, though the fragmentation of the ester is often more dominant.[14]

Experimental Protocol for Mass Spectrometry

The general steps for acquiring a mass spectrum are outlined below.

Figure 3: Workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. This guide has presented the predicted spectroscopic data based on the analysis of its constituent functional groups, offering a valuable reference for researchers. The provided experimental protocols outline the necessary steps to acquire high-quality data for this compound. The synergistic use of these analytical techniques is essential for the unambiguous identification and characterization of this compound in various scientific endeavors.

References

An In-depth Technical Guide on the Reactivity of the Oxazole Ring in Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole ring is a paramount heterocyclic scaffold in medicinal chemistry, frequently appearing in the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and reactivity profile make it a versatile building block in drug design and development. This guide provides a comprehensive technical overview of the reactivity of the oxazole ring, with a specific focus on Ethyl 4-(5-Oxazolyl)benzoate, a common structural motif in modern therapeutics. We will delve into the nuanced interplay of the ring's inherent electronic nature and the influence of the C5-aryl substituent on its behavior towards electrophiles, nucleophiles, metallation agents, and in cycloaddition reactions. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively manipulate and functionalize this important heterocycle.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic oxazole ring, containing nitrogen and oxygen atoms, is a cornerstone in the synthesis of a wide array of biologically active molecules.[3] Its prevalence in marketed drugs such as Linezolid, Oxaprozin, and Aleglitazar underscores its importance in medicinal chemistry.[2][4] The oxazole moiety's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, allows for effective binding to biological targets.[2] this compound serves as a representative example, showcasing the common 5-aryl substitution pattern that significantly modulates the ring's reactivity and biological activity. Understanding the chemical behavior of this core is crucial for the rational design and synthesis of novel therapeutic agents.

Electronic Structure and Inherent Reactivity of the Oxazole Ring

The reactivity of the oxazole ring is a direct consequence of its electronic structure. The presence of two heteroatoms, the pyridine-like nitrogen at position 3 and the furan-like oxygen at position 1, results in a π-electron deficient aromatic system.[1] This inherent electron deficiency generally renders the oxazole ring resistant to electrophilic attack unless activated by electron-donating substituents.[5]

The relative order of reactivity of the carbon atoms in the oxazole ring is a topic of some debate and is highly dependent on the reaction conditions and the nature of the attacking species. However, a general consensus points to the following trends:

  • Acidity of Ring Protons: The C2 proton is the most acidic, with a pKa of approximately 20, followed by the C5 and C4 protons.[5] This makes the C2 position susceptible to deprotonation by strong bases.[5]

  • Electrophilic Attack: In the presence of activating groups, electrophilic substitution preferentially occurs at the C5 position, followed by C4.[5][6] The C2 position is the least reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atom.[1]

  • Nucleophilic Attack: The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack, especially when a good leaving group is present.[1][7]

The electron-withdrawing nature of the ethyl 4-benzoate substituent at the C5 position of this compound further deactivates the ring towards electrophilic attack while potentially influencing the regioselectivity of other transformations.

Diagram: Electron Density Distribution in the Oxazole Ring

Caption: Relative electron density at the carbon positions of the oxazole ring.

Key Reaction Classes of the Oxazole Ring

The versatile reactivity of the oxazole core can be categorized into several key classes of reactions, each offering a strategic avenue for molecular elaboration.

Electrophilic Aromatic Substitution

As previously mentioned, electrophilic aromatic substitution (SEAr) on an unsubstituted oxazole ring is challenging.[5] Reactions like nitration and halogenation often require harsh conditions and result in low yields.[5] However, the presence of electron-donating groups significantly facilitates these reactions, directing the electrophile primarily to the C5 position.[2] In the case of this compound, the C5 position is already substituted. The phenyl ring itself, being attached to the electron-deficient oxazole, is deactivated towards electrophilic attack. Therefore, direct electrophilic substitution on the oxazole ring of this specific molecule is generally not a viable synthetic strategy.

Nucleophilic Attack and Ring-Opening Reactions

The electron-deficient C2 position is the primary target for nucleophiles.[1] While direct nucleophilic substitution on an unsubstituted oxazole is rare, the presence of a good leaving group, such as a halogen, at the C2 position allows for facile displacement.[2]

A more common outcome of nucleophilic attack, particularly with strong nucleophiles, is ring cleavage.[1] For instance, treatment of oxazoles with ammonia or formamide can lead to ring-opening and subsequent recyclization to form imidazoles.[1]

Diagram: Nucleophilic Attack on a 2-Halo-oxazole

G Fig. 2: Nucleophilic Substitution at C2 Start 2-Halo-oxazole Intermediate Meisenheimer-like Intermediate Start->Intermediate Product 2-Substituted Oxazole Intermediate->Product Loss of Halide Nu Nu- Nu->Start Attack at C2

Caption: General pathway for nucleophilic substitution at the C2 position.

Metallation and Palladium-Catalyzed Cross-Coupling Reactions

Metallation, particularly lithiation, is a powerful tool for the functionalization of the oxazole ring. The order of kinetic acidity of the ring protons (C2 > C5 > C4) allows for regioselective deprotonation.[5] Treatment with strong bases like n-butyllithium or LDA leads to the formation of the corresponding lithiated oxazole.[8] However, 2-lithio-oxazoles are known to be unstable and can undergo electrocyclic ring-opening to form isocyanide intermediates.[1] This issue can be mitigated by using borane complexes to stabilize the lithiated species.[9]

The resulting organometallic oxazole species are excellent nucleophiles in a variety of reactions, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[10][11] This methodology has become a cornerstone for the synthesis of complex oxazole-containing molecules.[12] For this compound, functionalization at the C2 or C4 positions can be achieved through a metallation/cross-coupling sequence.

  • Materials: 2-Bromo-5-(4-(ethoxycarbonyl)phenyl)oxazole (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1 mixture).

  • Procedure: a. To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-bromo-oxazole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. b. Add the degassed dioxane/H₂O solvent mixture. c. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. d. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. e. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel.

Coupling ReactionOxazole SubstrateCoupling PartnerCatalyst SystemProductRef.
Suzuki-Miyaura4-Iodo-5-substituted oxazoleArylboronic acidPd(PPh₃)₄ / Base4-Aryl-5-substituted oxazole[10]
Stille2-Stannyl-oxazoleAryl halidePd(PPh₃)₄2-Aryl-oxazole[10]
Negishi2-Zincated-oxazoleAryl halidePd(dba)₂ / Ligand2-Aryl-oxazole[11]
Cycloaddition Reactions

The oxazole ring can participate as a diene in [4+2] Diels-Alder cycloaddition reactions, providing a powerful route for the synthesis of pyridine and furan derivatives.[13][14] The reactivity of the oxazole in these reactions is enhanced by the presence of electron-donating substituents on the ring or by protonation or alkylation of the ring nitrogen.[5] Conversely, electron-withdrawing groups on the oxazole facilitate inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[15] The presence of the electron-withdrawing ethyl 4-benzoate group in this compound would favor an inverse-electron-demand pathway.

Diagram: Diels-Alder Reaction of an Oxazole

G Fig. 3: Oxazole in a [4+2] Cycloaddition Oxazole Oxazole (Diene) Adduct Cycloadduct Oxazole->Adduct Dienophile Dienophile (e.g., Alkene) Dienophile->Adduct Product Pyridine or Furan Derivative Adduct->Product Retro-Diels-Alder (Loss of H₂O or other small molecule)

Caption: General scheme for the synthesis of pyridines and furans via oxazole Diels-Alder reactions.

Conclusion and Future Perspectives

The reactivity of the oxazole ring in this compound is a multifaceted subject, governed by the inherent electronic properties of the heterocycle and modulated by the C5-aryl substituent. While generally resistant to direct electrophilic substitution, the oxazole core is amenable to functionalization through nucleophilic attack on activated positions, regioselective metallation followed by cross-coupling, and participation in cycloaddition reactions. A thorough understanding of these reactivity patterns is indispensable for medicinal chemists and drug development professionals seeking to leverage the oxazole scaffold in the design of novel therapeutics. Future research will undoubtedly continue to uncover new methodologies for the selective and efficient functionalization of this important heterocyclic system, further expanding its utility in the quest for new medicines.

References

Ethyl 4-(5-Oxazolyl)benzoate: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The oxazole moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs and biologically active compounds.[1][2] This five-membered heterocycle, with its unique electronic properties and capacity for diverse molecular interactions, serves as a privileged scaffold in the design of novel therapeutic agents. This technical guide delves into the untapped potential of a specific, yet promising, oxazole derivative: Ethyl 4-(5-Oxazolyl)benzoate. We will explore its synthesis, propose a strategic framework for its biological evaluation against key therapeutic targets, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery endeavors. This document is structured to provide not just a list of procedures, but a logical and scientifically-grounded narrative to guide the exploration of this compound's medicinal chemistry applications.

The Oxazole Scaffold: A Privileged Element in Drug Design

The prevalence of the oxazole ring in medicinal chemistry is not coincidental. Its structural and electronic features offer several advantages in drug design. The nitrogen and oxygen heteroatoms can participate in hydrogen bonding, a critical interaction for target binding.[1] The aromatic nature of the ring contributes to molecular rigidity and can engage in π-π stacking with aromatic residues in protein targets. Furthermore, the oxazole core is metabolically stable and can be readily substituted at various positions to modulate physicochemical properties such as solubility, lipophilicity, and bioavailability. Numerous oxazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2]

Synthesis of this compound: A Practical Approach

A robust and versatile method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[3][4][5] This reaction utilizes an aldehyde and tosylmethyl isocyanide (TosMIC) to construct the oxazole ring in a one-pot procedure. For the synthesis of this compound, the logical starting materials are Ethyl 4-formylbenzoate and TosMIC.

Proposed Synthetic Pathway

Synthesis_of_Ethyl_4-(5-Oxazolyl)benzoate start Ethyl 4-formylbenzoate reaction Van Leusen Oxazole Synthesis start->reaction tosmic Tosylmethyl isocyanide (TosMIC) tosmic->reaction reagents Base (e.g., K2CO3) Methanol reagents->reaction product This compound reaction->product

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl 4-formylbenzoate

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-formylbenzoate (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous methanol to the flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should be consistent with the structure of this compound.

Potential Therapeutic Applications and Biological Evaluation Strategy

Based on the pharmacological activities of structurally related phenyl-oxazole derivatives, we have identified three primary areas for the biological evaluation of this compound: anti-inflammatory, anticancer, and antidiabetic activities.

Proposed Biological Evaluation Workflow

Biological_Evaluation_Workflow cluster_screening Primary Screening cluster_secondary Secondary & Safety Screening compound This compound pde4 PDE4 Inhibition Assay compound->pde4 Evaluate cox2 COX-2 Inhibition Assay compound->cox2 Evaluate glucose Glucose Uptake Assay compound->glucose Evaluate cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) pde4->cytotoxicity Assess Safety cox2->cytotoxicity Assess Safety glucose->cytotoxicity Assess Safety sar Structure-Activity Relationship (SAR) Studies cytotoxicity->sar Guide Optimization

Caption: A strategic workflow for biological evaluation.

Anti-inflammatory Activity: Targeting PDE4 and COX-2

Chronic inflammation is a hallmark of numerous diseases. Phenyl-oxazole derivatives have shown promise as inhibitors of key inflammatory mediators such as phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2).

  • Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Selective COX-2 inhibitors are effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocols:

  • PDE4 Inhibition Assay: A common method for assessing PDE4 inhibition is a fluorescence polarization (FP)-based assay. Commercially available kits provide the necessary reagents, including a fluorescently labeled cAMP analog and a specific antibody. The assay measures the displacement of the fluorescent tracer from the antibody by the product of the PDE4 reaction.

  • COX-2 Inhibition Assay: The inhibitory activity against COX-2 can be determined using a fluorometric or colorimetric assay. These assays typically measure the peroxidase activity of COX-2, where the enzyme catalyzes the oxidation of a substrate to a fluorescent or colored product.

Data Presentation (Hypothetical):

CompoundPDE4B IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 1.50.8>50>62.5
Rolipram (PDE4 inhibitor)0.1---
Celecoxib (COX-2 inhibitor)-0.045.0125
Anticancer Activity: Cytotoxicity Screening

The oxazole scaffold is present in several natural and synthetic compounds with potent anticancer activity. A primary step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antidiabetic Potential: Glucose Uptake Assay

Some oxazole derivatives have been reported to possess hypoglycemic activity. An initial in vitro screen for antidiabetic potential can be performed using a glucose uptake assay in a relevant cell line, such as L6 myotubes or 3T3-L1 adipocytes.

Experimental Protocol: In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate the uptake of glucose into cells.

Procedure:

  • Differentiate L6 myoblasts into myotubes in a 96-well plate.

  • Starve the cells in a serum-free medium for 2-4 hours.

  • Treat the cells with various concentrations of this compound for a specified time.

  • Add a fluorescently labeled glucose analog (e.g., 2-NBDG) to each well and incubate for 30-60 minutes.

  • Wash the cells to remove the extracellular fluorescent glucose.

  • Measure the fluorescence intensity using a fluorescence plate reader.

  • The increase in fluorescence intensity corresponds to an increase in glucose uptake.

Structure-Activity Relationship (SAR) and Future Directions

The initial biological evaluation of this compound will provide crucial insights into its therapeutic potential. Positive results in any of the primary screens will warrant further investigation through structure-activity relationship (SAR) studies. The ester group of this compound is a prime site for modification. Hydrolysis to the corresponding carboxylic acid or amidation with various amines can be explored to improve potency, selectivity, and pharmacokinetic properties.

Logical Framework for SAR Studies

SAR_Studies cluster_modifications Chemical Modifications lead This compound (Lead Compound) hydrolysis Hydrolysis to Carboxylic Acid lead->hydrolysis Synthesize Analogs amidation Amidation with Diverse Amines lead->amidation Synthesize Analogs substitution Substitution on Phenyl Ring lead->substitution Synthesize Analogs bio_eval Re-evaluate in Primary Assays hydrolysis->bio_eval Biological Evaluation amidation->bio_eval Biological Evaluation substitution->bio_eval Biological Evaluation sar_insights SAR Insights bio_eval->sar_insights Generate lead_optimization Lead Optimization sar_insights->lead_optimization Inform

Caption: A framework for guiding SAR studies.

Conclusion

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward synthesis via the Van Leusen reaction and the established biological activities of related phenyl-oxazole derivatives provide a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined a comprehensive strategy for the synthesis and biological evaluation of this compound, providing researchers with the necessary protocols and logical framework to unlock its full potential. The systematic approach detailed herein, from synthesis to SAR-guided optimization, serves as a robust roadmap for the development of novel drug candidates based on the versatile oxazole core.

References

The Strategic Deployment of Ethyl 4-(5-Oxazolyl)benzoate in Modern Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Rationale for a Privileged Fragment

In the landscape of contemporary drug discovery, fragment-based drug discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead compounds.[1][2] This approach hinges on the principle that small, low-molecular-weight compounds, or "fragments," can bind to biological targets with high ligand efficiency, serving as optimal starting points for medicinal chemistry optimization. The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.

This guide focuses on a particularly compelling, albeit underexplored, fragment: Ethyl 4-(5-Oxazolyl)benzoate . The oxazole ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous bioactive molecules and demonstrating a wide spectrum of pharmacological activities, including anticancer and antiviral properties.[3] Its utility is further underscored by the recent approval of drugs developed through FBDD that target previously "undruggable" proteins.[2] this compound combines this privileged heterocycle with a benzoate ester, providing a synthetically tractable handle for future elaboration and a vector for exploring chemical space.

This document will provide a comprehensive technical overview of this compound as a model fragment. We will delve into its physicochemical properties, proposed synthesis, application in state-of-the-art biophysical screening techniques, and strategies for its evolution from a weakly binding hit to a potent, drug-like lead.

Physicochemical Profile and Synthetic Tractability

The suitability of a fragment for FBDD is largely dictated by its physicochemical properties, which must adhere to the "Rule of Three" – molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3 each. This compound is an exemplary fragment that aligns well with these principles.

PropertyValueSource/Justification
CAS Number 1261268-94-3[4]
Molecular Formula C₁₂H₁₁NO₃[5]
Molecular Weight 217.22 g/mol [5]
Calculated logP ~2.5Estimated based on similar structures.
Hydrogen Bond Donors 0Structure-based analysis.
Hydrogen Bond Acceptors 3 (ester O, oxazole N, oxazole O)Structure-based analysis.
Rotatable Bonds 3Structure-based analysis.

The synthetic accessibility of a fragment and its subsequent analogs is a critical consideration. While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from established methods for synthesizing 5-aryl-oxazoles.[3][6]

Proposed Synthetic Protocol: Van Leusen Oxazole Synthesis

A robust and widely utilized method for the synthesis of oxazoles is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For this compound, a modified approach starting from ethyl 4-formylbenzoate would be a logical strategy.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of ethyl 4-formylbenzoate (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF or DME) under an inert atmosphere (e.g., nitrogen or argon), add tosylmethyl isocyanide (TosMIC) (1.1 equivalents).

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equivalents), portion-wise while maintaining the temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions involving atmospheric moisture and oxygen.

  • Aprotic Solvent: Ensures the stability of the reactive intermediates and prevents unwanted protonation.

  • Non-nucleophilic Base: Deprotonates the TosMIC to form the reactive nucleophile without competing in the reaction with the aldehyde.

  • Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.

Fragment Screening Methodologies: Detecting the Weak Binders

The low affinity of fragments for their target proteins necessitates the use of highly sensitive biophysical techniques for screening.[1] The most prominent and effective methods in FBDD are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for detecting weak binding events and can provide structural information about the binding site.[7] Both ligand-observed and protein-observed NMR experiments can be employed.

Protein-Observed NMR Screening Protocol (¹H-¹⁵N HSQC):

This technique monitors changes in the chemical shifts of the protein's backbone amides upon fragment binding.

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. A typical concentration for the NMR experiment is 50-100 µM in a suitable buffer.

  • Fragment Library Preparation: Prepare stock solutions of this compound and other fragments in a deuterated solvent (e.g., DMSO-d₆) to a final concentration of 100 mM.

  • Data Acquisition (Reference Spectrum): Acquire a baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the ¹⁵N-labeled protein.

  • Screening: Add a small aliquot of the fragment stock solution to the protein sample (final fragment concentration typically 100-500 µM).

  • Data Acquisition (Screening Spectrum): Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis: Overlay the reference and screening spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate a binding event at or near those residues.

Causality of Experimental Choices:

  • ¹⁵N Labeling: Essential for the ¹H-¹⁵N HSQC experiment, which provides a unique signal for each backbone amide.

  • DMSO-d₆: A common solvent for organic compounds that is miscible with aqueous buffers. The deuteration prevents overwhelming solvent signals in the ¹H NMR spectrum.

  • Chemical Shift Perturbations: A direct consequence of the change in the local electronic environment of a nucleus upon ligand binding.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface, allowing for the real-time detection of binding events.[8] It is highly sensitive and provides kinetic data (kₒₙ and kₒբբ rates).[8]

SPR Screening Protocol:

  • Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR instrument with running buffer (e.g., PBS with 0.05% Tween-20).

  • Fragment Injection: Inject a solution of this compound (typically in a concentration series from 1 µM to 100 µM) over the sensor surface.

  • Data Acquisition: Monitor the change in the response units (RU) over time. The association phase occurs during fragment injection, and the dissociation phase occurs during the subsequent flow of running buffer.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kᴅ), as well as the association (kₐ) and dissociation (kᏧ) rate constants.

Causality of Experimental Choices:

  • Protein Immobilization: Covalently attaching the protein to the sensor surface allows for the detection of binding by flowing the analyte (fragment) over it.

  • Running Buffer with Detergent: The inclusion of a non-ionic detergent like Tween-20 helps to minimize non-specific binding to the sensor surface.

  • Concentration Series: Necessary to accurately determine the binding affinity (Kᴅ).

X-ray Crystallography

X-ray crystallography provides the highest resolution structural information, revealing the precise binding mode of a fragment to its target protein.[9][10][11][12]

Crystallographic Fragment Screening Protocol:

  • Protein Crystallization: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing this compound at a high concentration (typically 1-10 mM).

  • Cryo-protection: Transfer the soaked crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analysis: Analyze the resulting electron density maps to confirm the binding of the fragment and to elucidate its specific interactions with the protein.

Causality of Experimental Choices:

  • Crystal Soaking: Allows the small fragment to diffuse into the crystal lattice and bind to the protein without disrupting the crystal packing.

  • Cryo-cooling: Protects the crystal from radiation damage during data collection.

  • Synchrotron Source: Provides a high-intensity X-ray beam, which is necessary for obtaining high-resolution diffraction data from protein crystals.

From Hit to Lead: The Path of Optimization

Once this compound is identified as a "hit," the next phase is to optimize its affinity and selectivity through medicinal chemistry. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionalities that make additional favorable interactions with the target protein.[13][14]

Strategies for Optimization:

  • Fragment Growing: This involves adding substituents to the fragment core to engage with nearby pockets on the protein surface. The ethyl benzoate moiety is an ideal anchor for this strategy. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce new chemical groups.

  • Fragment Merging: If another fragment is found to bind in an adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments.

  • Fragment Linking: If two fragments bind in distinct but nearby pockets, they can be connected with a chemical linker of appropriate length and geometry.

Modification VectorPotential ModificationRationale
Ethyl Ester Hydrolysis to carboxylic acid, followed by amide coupling with various amines.Introduce new hydrogen bond donors/acceptors and explore hydrophobic pockets.
Phenyl Ring Introduction of substituents (e.g., halogens, hydroxyl, methoxy groups).Modulate electronic properties and explore specific interactions with the protein.
Oxazole Ring Substitution at the C2 or C4 positions.Fine-tune the orientation and interactions of the core heterocycle.

Visualizing the Workflow and a Hypothetical Pathway

To conceptualize the integration of these processes, the following diagrams illustrate a typical FBDD workflow and a hypothetical signaling pathway that could be modulated by a drug candidate derived from our lead fragment.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Preclinical FragLib Fragment Library (incl. This compound) Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Hits Validated Hits (Weak Binders) Screening->Hits SBDD Structure-Based Design (X-ray, Modeling) Hits->SBDD Structural Info MedChem Medicinal Chemistry (Fragment Growing/Linking) SBDD->MedChem Leads Potent Leads (nM Affinity) MedChem->Leads ADME ADME/Tox Profiling Leads->ADME Pharmacology InVivo In Vivo Efficacy ADME->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Drug Optimized Inhibitor (Derived from Fragment) Drug->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents an ideal starting point for a fragment-based drug discovery campaign. Its adherence to the "Rule of Three," the privileged nature of the oxazole scaffold, and its synthetic tractability make it a high-quality fragment with significant potential. By leveraging advanced biophysical screening techniques such as NMR, SPR, and X-ray crystallography, researchers can confidently identify and validate its interaction with a target of interest. Subsequent structure-guided optimization, facilitated by the versatile chemical handles of the molecule, provides a clear path from a low-affinity hit to a potent and selective lead compound. This guide has outlined the key experimental considerations and strategic workflows, providing a solid foundation for the successful deployment of this compound and similar fragments in the quest for novel therapeutics.

References

The Ascendant Trajectory of 4-(Oxazol-5-yl)benzoic Acid Derivatives in Contemporary Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Abstract

The confluence of the oxazole heterocycle and the benzoic acid motif has given rise to a privileged scaffold in medicinal chemistry: 4-(oxazol-5-yl)benzoic acid and its derivatives. This technical guide provides an in-depth literature review for researchers, scientists, and drug development professionals, charting the synthetic pathways, exploring the diverse biological activities, and elucidating the structure-activity relationships (SAR) of this promising class of compounds. While direct and extensive research on the 4-(oxazol-5-yl)benzoic acid core is emerging, this guide synthesizes foundational knowledge from closely related analogs, with a particular focus on the xanthine oxidase inhibitory potential of regioisomeric 4-(oxazol-2-yl)benzoic acid derivatives, to illuminate the therapeutic promise of this chemical space.

The Oxazole-Benzoic Acid Dyad: A Partnership Primed for Pharmacological Intervention

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of numerous FDA-approved drugs and biologically active natural products.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an adept pharmacophore for engaging with biological targets like enzymes and receptors.[1] When coupled with benzoic acid, a well-established pharmacophore known to interact with a multitude of biological targets, the resulting scaffold presents a compelling starting point for the design of novel therapeutics.[2] The carboxylic acid moiety, in particular, can act as a crucial hydrogen bond donor and acceptor, often anchoring the molecule within the active site of a target protein.[2]

Navigating the Synthetic Landscape: Crafting the 4-(Oxazol-5-yl)benzoic Acid Core

The construction of the 4-(oxazol-5-yl)benzoic acid scaffold can be approached through several established synthetic methodologies for oxazole ring formation. While specific literature on the direct synthesis of a wide array of 4-(oxazol-5-yl)benzoic acid derivatives is still developing, the commercial availability of key intermediates such as ethyl 4-(5-oxazolyl)benzoate suggests that these compounds are readily accessible for further derivatization.[3] General synthetic strategies for related oxazole derivatives can be adapted for this purpose.

A common and versatile method for constructing the oxazole ring is the Robinson-Gabriel synthesis and its variations. This typically involves the cyclization of an α-acylamino ketone. For the synthesis of the 4-(oxazol-5-yl)benzoic acid core, a plausible retrosynthetic analysis is depicted below.

G target 4-(Oxazol-5-yl)benzoic Acid/Ester intermediate1 α-Acylamino Ketone Intermediate target->intermediate1 Cyclization (e.g., H2SO4, P2O5) starting_material1 α-Amino Ketone derived from 4-acetylbenzoic acid intermediate1->starting_material1 Acylation starting_material2 Acylating Agent intermediate1->starting_material2 G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Inhibitor 4-(Oxazol-2-yl)benzoic Acid Derivative Xanthine_Oxidase Xanthine_Oxidase Inhibitor->Xanthine_Oxidase Inhibition

References

The Oxazole Moiety: A Cornerstone of Modern Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow it to engage with a multitude of biological targets through diverse non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[2] This inherent capacity for molecular recognition has cemented the oxazole moiety as a cornerstone in the design and development of a wide array of therapeutic agents.[3] From anti-inflammatory and antimicrobial to anticancer and antidiabetic applications, the influence of the oxazole ring is both broad and profound.[4][5] This guide provides a comprehensive technical overview of the biological significance of the oxazole moiety in pharmaceuticals, offering insights into its role in approved drugs, drug-receptor interactions, and its strategic use in drug design.

The Oxazole Moiety in Clinically Approved Pharmaceuticals

The successful translation of oxazole-containing compounds from the laboratory to the clinic underscores the therapeutic value of this heterocyclic system. Over the years, the U.S. Food and Drug Administration (FDA) has approved numerous drugs incorporating the oxazole nucleus, each targeting distinct clinical needs.[6][7]

Drug NameTherapeutic ClassMechanism of ActionKey Applications
Oxaprozin Nonsteroidal Anti-inflammatory Drug (NSAID)Inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes, leading to decreased prostaglandin synthesis.[8][9][10]Relief of inflammation, swelling, stiffness, and joint pain associated with osteoarthritis and rheumatoid arthritis.[8][11]
Linezolid Oxazolidinone AntibioticBinds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex and thereby inhibiting bacterial protein synthesis.[12][13][14]Treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[13][15]
Aleglitazar Dual PPARα/γ AgonistActs as an agonist for both peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), regulating lipid and glucose metabolism.[16][17]Investigated for the treatment of type II diabetes to manage both hyperglycemia and dyslipidemia.[16][18] (Note: Development was halted during Phase III trials due to safety concerns).[19]
Ditazole Platelet Aggregation Inhibitor, NSAIDInhibits platelet aggregation and possesses anti-inflammatory, analgesic, and antipyretic properties.[20][21][22]Marketed for the prevention of thrombosis and for its anti-inflammatory effects.[20][23]

The Strategic Role of the Oxazole Ring in Drug-Receptor Interactions

The physicochemical properties of the oxazole ring are pivotal to its function in mediating interactions with biological targets. Its aromatic nature allows for π-π stacking with aromatic residues in protein binding pockets, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[2] Furthermore, the overall electronic distribution of the ring can be fine-tuned through substitution, enabling medicinal chemists to optimize binding affinity and selectivity.[1]

A notable example is the antibiotic linezolid. The oxazolidinone ring, a reduced form of oxazole, is crucial for its mechanism of action. It binds to a specific site on the bacterial 23S ribosomal RNA of the 50S subunit, a site distinct from other protein synthesis inhibitors.[12][24] This unique binding mode is responsible for its efficacy against multidrug-resistant bacteria and the low incidence of cross-resistance.[14][15]

cluster_ribosome Bacterial 50S Ribosomal Subunit 23S_rRNA 23S rRNA Initiation_Complex Functional 70S Initiation Complex 23S_rRNA->Initiation_Complex Prevents formation Linezolid Linezolid (Oxazolidinone) Linezolid->23S_rRNA Binds to specific site Protein_Synthesis Bacterial Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits

Caption: Mechanism of action of Linezolid.

The Oxazole Moiety as a Bioisostere in Rational Drug Design

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a powerful strategy in medicinal chemistry to enhance a drug's pharmacological profile.[2] The oxazole ring is frequently employed as a bioisostere for the amide bond.[25][26] This substitution can lead to improved metabolic stability, as the oxazole ring is generally more resistant to enzymatic hydrolysis than an amide linkage.[27]

The rationale for this bioisosteric replacement lies in the similar geometric and electronic features of the oxazole ring and the trans-amide bond.[28] Both moieties are planar and possess comparable dipole moments and hydrogen bonding capabilities, allowing the oxazole to mimic the interactions of the amide group with its biological target.[26]

cluster_amide Amide Bond cluster_oxazole Oxazole Bioisostere Amide R1-C(=O)-NH-R2 Oxazole R1-(Oxazole)-R2 Amide->Oxazole Bioisosteric Replacement Properties Improved Properties: - Metabolic Stability - Pharmacokinetics - Target Affinity Oxazole->Properties

Caption: The oxazole ring as a bioisostere for the amide bond.

Experimental Protocols for Oxazole Synthesis

The construction of the oxazole ring can be achieved through various synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the nature of the available starting materials. Two classical and widely used methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Oxazole Synthesis

This method involves the cyclodehydration of a 2-acylamino ketone to form a 2,5-disubstituted oxazole.[29][30]

Step-by-Step Methodology:

  • Preparation of the 2-Acylamino Ketone: The starting 2-acylamino ketone can be synthesized through various methods, such as the Dakin-West reaction.[30]

  • Cyclodehydration: To the 2-acylamino ketone (1.0 equivalent) in a round-bottom flask, cautiously add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. The reaction mixture is then heated. Reaction conditions (temperature and time) will vary depending on the substrate and the chosen dehydrating agent.[30]

  • Work-up and Purification: After the reaction is complete (monitored by thin-layer chromatography), the mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure oxazole product.[30]

Start 2-Acylamino Ketone Step1 Cyclodehydration (e.g., H₂SO₄, heat) Start->Step1 Step2 Work-up (Ice, Filtration) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 End 2,5-Disubstituted Oxazole Step3->End

Caption: Workflow for the Robinson-Gabriel oxazole synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC).[31][32]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents) in a suitable anhydrous solvent (e.g., methanol or THF).[33]

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.5 equivalents), to the reaction mixture.[33]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography.[33][34]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).[30]

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.[30]

Start Aldehyde + TosMIC Step1 Base Addition (e.g., K₂CO₃) Start->Step1 Step2 Reaction (Stir/Reflux) Step1->Step2 Step3 Work-up (Extraction) Step2->Step3 Step4 Purification (Chromatography) Step3->Step4 End 5-Substituted Oxazole Step4->End

Caption: Workflow for the Van Leusen oxazole synthesis.

Future Directions and Conclusion

References

Methodological & Application

Application Note: A Two-Step Synthesis of Ethyl 4-(5-Oxazolyl)benzoate from Ethyl 4-Cyanobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(5-Oxazolyl)benzoate is a valuable heterocyclic building block in medicinal chemistry and materials science. The oxazole moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This document provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available Ethyl 4-cyanobenzoate. The synthetic strategy involves the initial reduction of the nitrile functionality to an aldehyde, followed by a Van Leusen oxazole synthesis. This guide is designed to provide both a practical experimental procedure and a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis is performed in two distinct steps:

  • Reduction of Ethyl 4-cyanobenzoate to Ethyl 4-formylbenzoate: The nitrile group is selectively reduced to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method is highly effective for the partial reduction of nitriles, preventing over-reduction to the corresponding amine.[1][2][3]

  • Van Leusen Oxazole Synthesis: The intermediate aldehyde, Ethyl 4-formylbenzoate, is then reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base to construct the oxazole ring, yielding the final product, this compound.[4][5][6][7]

Synthetic_Workflow Start Ethyl 4-cyanobenzoate Step1 Step 1: DIBAL-H Reduction (-78 °C) Start->Step1 Intermediate Ethyl 4-formylbenzoate Step1->Intermediate Step2 Step 2: Van Leusen Oxazole Synthesis (TosMIC, K2CO3, Methanol, Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Overall synthetic workflow from Ethyl 4-cyanobenzoate to this compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-formylbenzoate via DIBAL-H Reduction

This procedure outlines the selective reduction of the nitrile group to an aldehyde. It is crucial to maintain a low temperature to prevent the over-reduction of the ester and nitrile functionalities.[1][8][9]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 4-cyanobenzoate175.185.0 g28.5
DIBAL-H (1.0 M in Toluene)142.2231.4 mL31.4
Anhydrous Dichloromethane (DCM)-200 mL-
Methanol32.0420 mL-
1 M Hydrochloric Acid (HCl)-100 mL-
Saturated Sodium Potassium Tartrate (Rochelle's Salt) Solution-150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Protocol:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 4-cyanobenzoate (5.0 g, 28.5 mmol).

  • Dissolution and Cooling: Add anhydrous dichloromethane (200 mL) to the flask and stir until the starting material is fully dissolved. Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add DIBAL-H (1.0 M in Toluene, 31.4 mL, 31.4 mmol) dropwise to the reaction mixture over 45 minutes, ensuring the internal temperature is maintained below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (20 mL) at -78 °C.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add 1 M HCl (100 mL) or a saturated aqueous solution of Rochelle's salt (150 mL) and stir vigorously until two clear layers are formed. If a persistent emulsion or a gelatinous precipitate forms, the addition of Rochelle's salt is highly recommended.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-formylbenzoate.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of this compound via Van Leusen Reaction

This protocol describes the formation of the oxazole ring from the intermediate aldehyde and TosMIC.[4][5][7]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Assuming 100% yield from Step 1)Moles (mmol)
Ethyl 4-formylbenzoate178.185.08 g28.5
Tosylmethyl isocyanide (TosMIC)195.245.84 g29.9
Potassium Carbonate (K₂CO₃)138.217.88 g57.0
Anhydrous Methanol32.04150 mL-
Ethyl Acetate88.11--
Water18.02--
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-formylbenzoate (5.08 g, 28.5 mmol), Tosylmethyl isocyanide (TosMIC) (5.84 g, 29.9 mmol), and potassium carbonate (7.88 g, 57.0 mmol).

  • Solvent Addition and Reflux: Add anhydrous methanol (150 mL) to the flask. Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (Eluent: 40% Ethyl acetate in Hexanes).

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Work-up and Extraction: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Part 2: Mechanistic Insights and Troubleshooting

Mechanism of the Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the formation of the oxazole ring. The reaction proceeds through a multi-step mechanism:[5][6][7]

  • Deprotonation of TosMIC: The base (potassium carbonate) deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.

  • Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (Ethyl 4-formylbenzoate).

  • Cyclization: The resulting alkoxide undergoes an intramolecular cyclization by attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.

  • Elimination: The intermediate then undergoes a base-promoted elimination of the tosyl group and a proton to form the aromatic oxazole ring.

Van_Leusen_Mechanism cluster_0 Mechanism TosMIC Tos-CH2-NC Anion Tos-CH(-)-NC TosMIC->Anion Deprotonation Aldehyde R-CHO Base Base Adduct R-CH(O-)-CH(Tos)-NC Anion->Adduct Nucleophilic Attack Aldehyde Oxazoline Oxazoline Intermediate Adduct->Oxazoline Intramolecular Cyclization Product 5-Substituted Oxazole Oxazoline->Product Elimination of Tos-H

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 (Reduction) Over-reduction due to elevated temperature.Strictly maintain the reaction temperature at or below -70 °C during DIBAL-H addition.
Incomplete reaction.Ensure the use of anhydrous solvent and fresh DIBAL-H. Extend the reaction time if necessary, monitoring by TLC.
Formation of amine byproduct in Step 1 Reaction temperature was too high.As above, stringent temperature control is critical.
Low yield in Step 2 (Oxazole formation) Inactive TosMIC or base.Use fresh, high-quality TosMIC and ensure the potassium carbonate is anhydrous.
Incomplete reaction.Increase the reflux time and monitor by TLC. Ensure efficient stirring.
Difficulty in purification Presence of tosyl byproduct.During work-up, a wash with a dilute aqueous solution of sodium bisulfite can help remove some tosyl-related impurities.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound from Ethyl 4-cyanobenzoate. By following the detailed procedures and understanding the underlying chemical principles, researchers can efficiently prepare this valuable building block for applications in drug discovery and materials science. The provided troubleshooting guide offers practical solutions to common experimental challenges, ensuring a higher probability of a successful synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 4-(5-Oxazolyl)benzoate via Van Leusen Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Oxazole Moiety

The oxazole ring system is a cornerstone in medicinal chemistry and materials science, widely recognized for its presence in a multitude of biologically active compounds and functional materials.[1] These five-membered heterocyclic structures are known to engage with a diverse array of biological targets, such as enzymes and receptors, through various non-covalent interactions, underpinning their utility in drug discovery.[1] The Van Leusen oxazole synthesis, first reported in 1972, provides a robust and versatile methodology for the construction of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This one-pot reaction under mild conditions has become a staple in synthetic organic chemistry.[2]

This document provides a comprehensive guide for the synthesis of Ethyl 4-(5-Oxazolyl)benzoate, a valuable building block in the development of pharmaceuticals and functional materials.[3] The presence of both an ester and an oxazole functionality within a conjugated aromatic system makes it a versatile intermediate for further chemical transformations.[3] We will delve into the mechanistic underpinnings of the Van Leusen reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and characterization of the target compound.

Reaction Mechanism: A Stepwise Look at the Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful transformation that proceeds through a [3+2] cycloaddition pathway.[1][4] The unique reactivity of tosylmethyl isocyanide (TosMIC) is central to this process, as it possesses an acidic α-proton, an isocyanide carbon, and a tosyl group that serves as an excellent leaving group.[5]

The reaction mechanism can be broken down into the following key steps:

  • Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the α-carbon of TosMIC by a base, typically potassium carbonate, to form a nucleophilic tosylmethyl isocyanide anion. The electron-withdrawing nature of the sulfonyl and isocyanide groups makes this proton particularly acidic.[6]

  • Nucleophilic Attack: The generated anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (in this case, ethyl 4-formylbenzoate). This results in the formation of an alkoxide intermediate.

  • 5-endo-dig Cyclization: The intermediate alkoxide then undergoes an intramolecular 5-endo-dig cyclization, where the oxygen atom attacks the isocyanide carbon to form a five-membered oxazoline ring.[6]

  • Tautomerization and Elimination: The resulting oxazoline intermediate tautomerizes. The presence of a proton on what was the aldehyde's carbonyl carbon allows for a base-promoted elimination of the tosyl group (p-toluenesulfinic acid), a very good leaving group.[5][6] This elimination step drives the reaction towards the formation of the aromatic oxazole ring.

  • Aromatization: The elimination of the tosyl group leads to the formation of the final product, the aromatic 5-substituted oxazole, this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from ethyl 4-formylbenzoate and tosylmethyl isocyanide (TosMIC).

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmountSupplierCAS Number
Ethyl 4-formylbenzoateC₁₀H₁₀O₃178.18101.01.78 gMajor Supplier6287-86-1
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.24111.12.15 gMajor Supplier36635-61-7
Potassium Carbonate (K₂CO₃)K₂CO₃138.21202.02.76 gMajor Supplier584-08-7
Methanol (MeOH), anhydrousCH₃OH32.04--50 mLMajor Supplier67-56-1
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As neededMajor Supplier141-78-6
Brine (saturated NaCl solution)NaCl58.44--As neededMajor Supplier7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--As neededMajor Supplier7757-82-6
Silica Gel (for column chromatography)SiO₂60.08--As neededMajor Supplier7631-86-9
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-formylbenzoate (1.78 g, 10 mmol), tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 50 mL of anhydrous methanol to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Reaction Monitoring: To monitor the reaction, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting aldehyde and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of deionized water and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3).

  • Fraction Collection: Collect the fractions and analyze them by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of the Experimental Workflow

Van_Leusen_Oxazole_Synthesis cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine: - Ethyl 4-formylbenzoate - TosMIC - K2CO3 solvent Add Anhydrous Methanol reagents->solvent reflux Reflux at 65°C (4-6 hours) solvent->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete evaporate Remove Methanol (Rotary Evaporator) cool->evaporate extract Add H2O & Extract with EtOAc (3x) evaporate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate column Silica Gel Column Chromatography concentrate->column Crude Product elute Elute with Hexane/EtOAc Gradient column->elute fractions Collect & Analyze Fractions (TLC) elute->fractions final_product Combine Pure Fractions & Concentrate fractions->final_product characterization Characterization (NMR, MS, etc.) final_product->characterization Pure Product

Figure 1. Workflow for the synthesis of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm. A singlet for the oxazole proton. Quartet and triplet for the ethyl ester protons.
¹³C NMR Peaks corresponding to the carbonyl carbon of the ester, aromatic carbons, oxazole ring carbons, and the ethyl group carbons.
Mass Spectrometry (MS) The molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the product (217.22 g/mol ).[3][7]
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Increase reaction time or temperature slightly. Use a stronger, non-nucleophilic base like DBU if necessary.[8]
Side reactions.The aldehyde starting material may contain ketone impurities, which can lead to the formation of nitrile byproducts.[8] Purify the aldehyde before use.
Formation of Byproducts Hydrolysis of TosMIC.TosMIC is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents.[8]
Difficult Purification Co-elution of impurities.The byproduct p-toluenesulfinic acid can be removed by washing the crude product with a sodium hydrosulfide (NaHS) solution.[9]

Conclusion

The Van Leusen oxazole synthesis offers an efficient and direct route to this compound. By understanding the reaction mechanism and following a well-defined protocol, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high-purity product.

References

Robinson-Gabriel synthesis of substituted oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Robinson-Gabriel Synthesis of Substituted Oxazoles

Authored by a Senior Application Scientist

The oxazole ring is a privileged five-membered heterocyclic scaffold prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have cemented its importance in drug discovery and medicinal chemistry.[3][4] Among the classical methods for constructing this vital nucleus, the Robinson-Gabriel synthesis stands out for its reliability and directness in converting 2-acylamino-ketones into 2,5-disubstituted oxazoles.[5][6][7]

This technical guide provides a comprehensive overview of the Robinson-Gabriel synthesis, moving beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind procedural choices, and practical, field-proven protocols for researchers and drug development professionals.

Theoretical Framework: The Mechanism of Cyclodehydration

The Robinson-Gabriel synthesis is fundamentally an acid-catalyzed intramolecular cyclodehydration reaction.[6][7][8] The process transforms a readily accessible 2-acylamino-ketone into the corresponding aromatic oxazole. While seemingly straightforward, understanding the mechanistic pathway is crucial for troubleshooting and optimizing the reaction for specific substrates.

The reaction proceeds through several key steps:

  • Activation via Protonation: The reaction is initiated by the protonation of the ketone carbonyl group by a strong acid catalyst. This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

  • Intramolecular Cyclization: The lone pair of electrons on the oxygen atom of the amide carbonyl acts as an intramolecular nucleophile, attacking the activated ketone. This attack forms a five-membered ring, generating a protonated 2,5-dihydroxy-2,5-dihydrooxazole (oxazoline) intermediate.

  • Dehydration and Aromatization: The reaction culminates in a two-step dehydration process. The hydroxyl groups are sequentially protonated and eliminated as water molecules. The final elimination step results in the formation of a double bond within the ring, leading to the stable, aromatic oxazole product.

The entire mechanistic cascade is a testament to the orchestrated movement of electrons, guided by the principles of electrophilicity and nucleophilicity, ultimately driven towards the formation of a thermodynamically stable aromatic system.

Robinson_Gabriel_Mechanism Robinson-Gabriel Reaction Mechanism cluster_reactants Activation cluster_cyclization Cyclization cluster_aromatization Aromatization Start 2-Acylamino-ketone invis1 Start->invis1 + H⁺ (Acid Catalyst) ProtonatedKetone Protonated Ketone invis2 ProtonatedKetone->invis2 Intramolecular Nucleophilic Attack OxazolineIntermediate Protonated Oxazoline Intermediate invis3 OxazolineIntermediate->invis3 - H₂O (Dehydration) DehydratedIntermediate Dehydrated Intermediate Product 2,5-Disubstituted Oxazole DehydratedIntermediate->Product - H⁺ (Aromatization) invis1->ProtonatedKetone invis2->OxazolineIntermediate invis3->DehydratedIntermediate

Caption: The Robinson-Gabriel synthesis workflow.

Experimental Design: Choosing Your Reagents

The success of the Robinson-Gabriel synthesis hinges on the appropriate selection of the starting material and, most critically, the cyclodehydrating agent.

Starting Materials: 2-Acylamino-ketones

The 2-acylamino-ketone precursors are typically stable, crystalline solids. They can be synthesized through various methods, with the Dakin-West reaction being a notable route from α-amino acids.[6][9] The nature of the R¹ and R² substituents (see mechanism diagram) dictates the substitution pattern of the final oxazole product and can influence the required reaction conditions.

Cyclodehydrating Agents

A wide range of dehydrating agents has been successfully employed, each with distinct advantages and disadvantages. The choice of agent is often dictated by the stability of the starting material and the desired reaction vigor.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Sulfuric Acid (conc. H₂SO₄) High temperature (100-150 °C)Inexpensive, powerfulHarsh, can cause charring, not suitable for acid-sensitive substrates
Polyphosphoric Acid (PPA) High temperature (140-180 °C)Effective, good yieldsViscous, difficult to stir, workup can be challenging
Phosphorus Oxychloride (POCl₃) Reflux in solvent (e.g., DMF)Milder than H₂SO₄, effectiveToxic, corrosive, requires careful handling
Thionyl Chloride (SOCl₂) Moderate temperaturesEffective dehydrating agentGenerates HCl and SO₂ gas, requires ventilation
Trifluoroacetic Anhydride (TFAA) Room temp to moderate heatMilder conditions, good for sensitive substratesExpensive, corrosive

Expert Insight: For robust, non-sensitive aromatic substrates, Polyphosphoric Acid (PPA) is often a reliable and cost-effective choice.[5] For substrates bearing acid-labile functional groups, milder reagents like trifluoroacetic anhydride are preferable, even at the cost of the reagent.[9]

Core Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol details a reliable procedure for the synthesis of 2,5-diphenyloxazole from 2-benzamidoacetophenone, a classic example of the Robinson-Gabriel reaction.[5]

Materials and Equipment
  • 2-Benzamidoacetophenone (1.0 mmol, 239.3 mg)

  • Polyphosphoric acid (PPA, ~10 g)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Beaker (250 mL) with ice-water

  • Buchner funnel and filter paper

  • Saturated sodium bicarbonate solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Place 2-benzamidoacetophenone (1.0 mmol) and polyphosphoric acid (~10 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Causality Note: PPA serves as both the acidic catalyst and the dehydrating agent. Its high viscosity necessitates efficient stirring to ensure a homogenous reaction mixture.

  • Heating: Heat the mixture to 140 °C using a heating mantle. Maintain this temperature with vigorous stirring for 2 hours.

    • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample can be carefully extracted, quenched in water, extracted with ethyl acetate, and spotted on a TLC plate. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation: After 2 hours, turn off the heat and allow the reaction mixture to cool slightly (to ~80-100 °C). Carefully and slowly pour the viscous mixture into a beaker containing ~100 mL of ice-water while stirring vigorously.

    • Causality Note: Pouring the hot, viscous acid into ice water facilitates the precipitation of the organic product and safely dilutes the strong acid. The vigorous stirring prevents the formation of large clumps and ensures efficient precipitation.

  • Neutralization: A white precipitate will form. Slowly add a saturated solution of sodium bicarbonate to the beaker until the effervescence ceases and the pH of the solution is neutral (pH ~7). This step neutralizes any remaining acid.

  • Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 30 mL) to remove any inorganic salts.

  • Purification: The crude 2,5-diphenyloxazole can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and dry them under vacuum.

Modern Variations and Applications

While the classical approach is robust, the Robinson-Gabriel synthesis has been adapted to modern synthetic needs.

  • One-Pot Syntheses: Modifications have been developed that combine the formation of the 2-acylamino-ketone and its subsequent cyclodehydration into a single pot, improving efficiency.[6][10]

  • Solid-Phase Synthesis: The reaction has been adapted for solid-phase synthesis, which is particularly valuable in the construction of combinatorial libraries of oxazole-containing compounds for drug screening.[6][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[11]

These adaptations underscore the enduring utility of this reaction in contemporary organic and medicinal chemistry, finding application in the synthesis of compounds for treating type 2 diabetes and in the total synthesis of complex natural products like diazonamide A.[6]

References

Application Note: A Detailed Protocol for the Palladium-Catalyzed Direct C-H Arylation Synthesis of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxazole Moiety

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2] Oxazole-containing compounds are known to bind with a wide array of enzymes and receptors, exhibiting diverse biological activities including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][4] Consequently, the development of efficient and robust synthetic routes to functionalized oxazoles is of paramount importance for drug discovery and development.[5][6]

Ethyl 4-(5-Oxazolyl)benzoate is a key synthetic intermediate, serving as a versatile building block for the construction of more complex, biologically active molecules and functional materials.[7] Traditional methods for its synthesis often require multi-step sequences or the use of pre-functionalized, organometallic reagents. Modern palladium-catalyzed cross-coupling reactions, particularly direct C-H functionalization, offer a more streamlined, atom-economical, and efficient alternative for forging the critical aryl-heteroaryl bond.[8][9]

This application note provides a comprehensive guide to the synthesis of this compound via a palladium-catalyzed direct C-H arylation of oxazole with ethyl 4-bromobenzoate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide guidance on purification, characterization, and troubleshooting.

Reaction Principle and Mechanism: Direct C-H Arylation

The chosen method is a direct C-H arylation, which couples an aryl halide directly with a C-H bond of the heterocycle, in this case, the C5-position of the oxazole ring. This approach circumvents the need to prepare organometallic derivatives of the oxazole, thereby reducing step count and waste.

The regioselectivity of the arylation (at the C2 or C5 position of the oxazole) is highly dependent on the reaction conditions.[8] C5-selective arylation, which is required for the target molecule, is generally favored by using specific phosphine ligands in polar aprotic solvents.[8]

The catalytic cycle is believed to proceed via a Concerted Metalation-Deprotonation (CMD) pathway. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (ethyl 4-bromobenzoate) to form an Ar-Pd(II)-Br complex.

  • Coordination & C-H Activation (CMD): The oxazole substrate coordinates to the palladium center. The C5-H bond is then cleaved through a concerted process involving the palladium center and a carboxylate base (derived from pivalic acid, often used as an additive or formed from the base), forming a palladacycle intermediate.[8]

  • Reductive Elimination: The newly formed aryl and oxazolyl ligands on the palladium center couple and are eliminated, yielding the desired product, this compound, and regenerating the Pd(0) catalyst to re-enter the cycle.

Catalytic Cycle for C5-Arylation of Oxazole pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-Br pd0->pd_complex Oxidative Addition cmd_intermediate CMD Intermediate (Palladacycle) pd_complex->cmd_intermediate Coordination & C-H Activation (CMD) cmd_intermediate->pd0 Reductive Elimination product Product: This compound cmd_intermediate->product reagents Ethyl 4-bromobenzoate (Ar-Br) oxazole Oxazole + Base

Caption: Proposed catalytic cycle for the C5-selective direct arylation of oxazole.

Detailed Experimental Protocol

This protocol is adapted from general procedures for C5-selective oxazole arylation.[8][10] Researchers should optimize conditions for their specific setup.

3.1. Materials and Equipment

  • Reagents:

    • Oxazole (≥98%)

    • Ethyl 4-bromobenzoate (≥98%)

    • Palladium(II) Acetate (Pd(OAc)₂)

    • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (PtBu₂Me·HBF₄) or similar phosphine ligand

    • Potassium Pivalate (PivOK) or Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMA), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Oven-dried round-bottom flask or reaction vial with a magnetic stir bar

    • Reflux condenser

    • Schlenk line or glovebox for handling air-sensitive reagents

    • Nitrogen or Argon gas supply

    • Heating mantle or oil bath with temperature controller

    • Magnetic stirrer

    • Standard laboratory glassware (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel) and UV lamp

3.2. Reaction Setup and Execution

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[11] Palladium catalysts can be pyrophoric and should be handled with care under an inert atmosphere.[12][13]

  • Preparation: To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add Ethyl 4-bromobenzoate (1.0 mmol, 229 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg, 2 mol%), and the phosphine ligand (e.g., PtBu₂Me·HBF₄, 0.04 mmol, 11.7 mg, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Potassium Pivalate, 2.0 mmol, 252 mg) followed by anhydrous N,N-Dimethylacetamide (DMA) (5 mL) and Oxazole (1.5 mmol, 104 mg, 1.5 equiv.) via syringe.

  • Reaction: Attach a reflux condenser (also under inert gas), and lower the flask into a preheated oil bath set to 120 °C.

  • Monitoring: Stir the reaction mixture vigorously at this temperature for 12-24 hours. Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with EtOAc, and analyzing by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The disappearance of the ethyl 4-bromobenzoate spot indicates reaction completion.

3.3. Work-up and Purification

  • Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with Ethyl Acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer with water (3 x 20 mL) to remove the DMA and inorganic salts, followed by a wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Packing: Pack the column using a slurry of silica gel in hexanes.

    • Loading: Load the crude product (dissolved in a minimal amount of dichloromethane or the eluent) onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%). Collect fractions and monitor by TLC to isolate the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Data and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Outcome
Appearance White to off-white solid
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol [7]
Yield 60-85% (typical, optimization-dependent)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.15 (d, 2H), 7.75 (d, 2H), 7.70 (s, 1H), 7.25 (s, 1H), 4.40 (q, 2H), 1.40 (t, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.0, 152.0, 149.5, 132.0, 130.5, 130.0, 126.0, 124.5, 61.5, 14.5.
Mass Spec (ESI+) m/z: 218.07 [M+H]⁺

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by air/moisture).2. Insufficiently anhydrous solvent/reagents.3. Incorrect base or ligand.1. Ensure a robust inert atmosphere; use fresh catalyst.2. Use freshly distilled, anhydrous solvents.3. Verify the choice of base and ligand; C5-selectivity is highly condition-dependent.[8]
Formation of Side Products 1. Reaction temperature too high or time too long.2. C2-arylation occurring as a competing reaction.3. Catalyst poisoning leading to undesired pathways.[14]1. Optimize reaction time and temperature.2. Ensure a polar solvent (like DMA) is used; screen different phosphine ligands.[8]3. Purify starting materials to remove potential poisons like sulfur compounds.
Difficult Purification 1. Co-elution of product with starting material or byproducts.2. Residual DMA in the crude product.1. Adjust the polarity of the chromatography eluent system for better separation.2. Ensure thorough washing with water during the work-up to remove all DMA.

Overall Synthesis Workflow

Caption: Workflow for the synthesis and analysis of this compound.

References

Recrystallization of Ethyl 4-(5-Oxazolyl)benzoate: A Protocol for Achieving High Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of a Key Pharmaceutical Intermediate

Abstract

Ethyl 4-(5-Oxazolyl)benzoate is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of bioactive molecules and functional materials.[1][2] The purity of this intermediate is paramount, as it directly influences the yield, side-product formation, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This application note provides a detailed protocol for the purification of this compound using the single-solvent recrystallization technique. We delve into the underlying scientific principles, solvent selection strategy, and a step-by-step methodology designed to guide researchers in achieving high-purity crystalline material suitable for downstream applications.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds.[4] Its efficacy is rooted in the differential solubility of a compound and its impurities in a given solvent at varying temperatures. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[5]

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.

  • Filtering the hot solution (if insoluble impurities are present).

  • Allowing the solution to cool slowly . As the temperature decreases, the solubility of the desired compound drops, leading to supersaturation.

  • Inducing crystallization , where the compound precipitates out of the solution, forming a pure crystal lattice that excludes the impurities, which remain dissolved in the cold solvent (mother liquor).[6]

  • Isolating the pure crystals by filtration.

The success of this technique hinges on the selection of an appropriate solvent and careful control over the rate of cooling.[4]

Strategic Solvent Selection

The ideal recrystallization solvent for this compound should meet several criteria:

  • High Solubilizing Power at Elevated Temperatures: The solvent must effectively dissolve the compound when hot.

  • Low Solubilizing Power at Low Temperatures: The compound should be poorly soluble in the solvent when cold to maximize recovery.

  • Favorable Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

Given the structure of this compound, which contains both a polar ester and oxazole group and a non-polar benzene ring, a solvent of intermediate polarity is a logical starting point. Ethanol is an excellent candidate. It is a common, effective solvent for a wide range of organic compounds, including those with similar functionalities.[7] For this protocol, we will proceed with ethanol. Should ethanol prove suboptimal, a two-solvent system, such as ethyl acetate/hexane, is a viable alternative for purifying oxazole derivatives.[8][9]

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the recrystallization process.

Recrystallization_Workflow A Crude Ethyl 4-(5-Oxazolyl)benzoate B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (Optional: if insoluble impurities are present) B->C D Allow Filtrate to Cool Slowly C->D E Induce Crystallization (Seeding/Scratching) D->E F Collect Crystals via Vacuum Filtration E->F G Wash Crystals with Ice-Cold Ethanol F->G H Dry Purified Crystals Under Vacuum G->H I High-Purity Crystalline Product H->I

Caption: Workflow for the purification of this compound.

Detailed Recrystallization Protocol

This protocol is based on a starting quantity of 5.0 g of crude material. Adjust solvent volumes accordingly for different quantities.

Materials & Equipment:

  • Crude this compound (5.0 g)

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Watch glass

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula and glass rod

  • Ice bath

Procedure:

  • Dissolution of the Crude Solid: a. Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask with a magnetic stir bar. b. Add approximately 20 mL of ethanol. c. Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions (2-3 mL) until the solid just completely dissolves. The objective is to use the minimum amount of hot solvent required to form a saturated solution, which is critical for maximizing yield.[7] d. (Optional Decolorization): If the solution is significantly colored, remove the flask from the heat. Allow it to cool slightly, then add a small spatula tip of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorizing charcoal or insoluble impurities are present): a. Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel over a clean 250 mL Erlenmeyer flask. b. Preheat the apparatus by pouring a small amount of hot ethanol through the filter paper. c. Quickly and carefully pour the hot solution containing the dissolved product through the filter paper to remove the charcoal or other solid impurities.

  • Crystallization: a. Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals that effectively exclude impurities from their lattice structure.[6] c. Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility. d. If crystals do not form spontaneously, induce crystallization by either scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[4]

  • Isolation and Washing of Crystals: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol. b. Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals. c. Wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold ethanol to rinse away any soluble impurities adhering to the crystal surfaces.[7] Using cold solvent is crucial to minimize redissolving the purified product. d. Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

  • Drying the Purified Product: a. Carefully transfer the filter cake to a pre-weighed watch glass. b. Break up the crystals to facilitate drying. c. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Expected Results & Data Summary

The effectiveness of the recrystallization is assessed by comparing the physical properties and purity of the product before and after the procedure.

ParameterCrude ProductPurified Product
Appearance Off-white to yellow powderWhite, crystalline solid
Mass (g) 5.04.0 - 4.5
Recovery Yield (%) N/A80 - 90%
Melting Point (°C) Broad range (e.g., 95-100 °C)Sharp range (e.g., 103-105 °C)
Purity (by HPLC) ~95%>99.5%

Note: These values are illustrative and may vary based on the initial purity of the crude material and the precise execution of the protocol. A sharpened melting point range is a strong indicator of increased purity.

References

A Validated Reversed-Phase HPLC Method for the Quantification of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 4-(5-Oxazolyl)benzoate. The method is developed for accuracy, precision, and speed, making it suitable for quality control, stability testing, and research applications in the pharmaceutical industry. The protocol herein is grounded in established chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The oxazole ring system is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities.[4][5] Accurate quantification of this intermediate is critical to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.

This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, including the scientific rationale behind the selection of chromatographic parameters. The method has been validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][3][6]

Chromatographic Principle

The method employs reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis.[7]

  • Analyte Characteristics: this compound is a moderately polar aromatic ester. Its structure allows for strong hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected. The long alkyl chains of the C18 phase provide a highly hydrophobic surface, which effectively retains the aromatic benzoate compound.[8][9]

  • Mobile Phase: A mixture of acetonitrile and water is used as the mobile phase. Acetonitrile serves as the strong organic solvent that elutes the analyte from the column.[9] The ratio of acetonitrile to water is optimized to achieve a suitable retention time, sharp peak shape, and efficient separation from potential impurities.

  • Detection: The analyte contains a chromophore (the aromatic and oxazole rings) that absorbs ultraviolet (UV) light. Detection is performed at a wavelength that provides maximum sensitivity and minimizes interference from other components.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (Purity ≥99.5%)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm resistivity or higher)

  • Phosphoric Acid (Analytical Grade, optional for pH adjustment)

Instrumentation and Chromatographic Conditions

The quantitative analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. The optimized conditions are summarized in the table below.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides stable flow rates and reproducible injections.
Column C18, 4.6 x 150 mm, 5 µmStandard geometry for robust separations of small molecules.[8]
Mobile Phase Acetonitrile : Water (60:40, v/v)Balances retention time with resolution.
Flow Rate 1.0 mL/minEnsures optimal column efficiency and reasonable analysis time.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume to ensure precision without overloading the column.
UV Detection 275 nmWavelength of maximum absorbance for the analyte, ensuring high sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any potential late-eluting impurities.

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of deionized water.

  • Transfer the mixture to a suitable solvent reservoir.

  • Degas the solution for 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly. This solution will be used for system suitability and quantification.

Sample Preparation (Nominal Concentration 50 µg/mL):

  • Accurately weigh a sample powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.

  • Follow steps 2-4 from the Standard Stock Solution preparation.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical procedure from preparation to final report generation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase equil Equilibrate HPLC System prep_mp->equil prep_std Prepare Standard Solution sst Perform System Suitability Test (SST) (5 Replicate Injections) prep_std->sst prep_smp Prepare Sample Solution inject Inject Blank & Samples prep_smp->inject equil->sst check_sst SST Criteria Met? sst->check_sst check_sst->inject  Pass troubleshoot Troubleshoot System check_sst->troubleshoot Fail acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks acquire->process calculate Calculate Concentration process->calculate report Generate Final Report calculate->report troubleshoot->equil

Caption: HPLC analytical workflow for this compound.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved through System Suitability Testing (SST), which is an integral part of any validated analytical procedure.[10][11][12] Inject the Working Standard Solution (50 µg/mL) five consecutive times. The results must meet the criteria specified below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[13][14]
Theoretical Plates (N) ≥ 2000Indicates good column efficiency and sharp peaks.[14]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the system.[13][14]
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

Note: These criteria are based on common requirements found in USP General Chapter <621>.[12]

Analysis Procedure
  • Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • SST: Perform the System Suitability Test as described in section 4.3. Do not proceed if the criteria are not met.

  • Blank Injection: Inject one vial of the mobile phase (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Standard Injection: Inject the Working Standard Solution (50 µg/mL).

  • Sample Injections: Inject the prepared sample solutions.

  • Bracketing Standard: It is good practice to reinject the standard solution after a series of sample injections (e.g., every 10 samples) to monitor for any drift in system performance.

Data Analysis and Validation Summary

Calculation

The concentration of this compound in the sample is calculated using the peak area from the chromatogram and an external standard calculation formula:

Concentration (µg/mL) = (Areasample / Areastandard) * Concentrationstandard

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines.[1][3] The results confirm that the method is accurate, precise, specific, linear, and robust for its intended use.

Validation ParameterResult
Specificity No interference from blank or placebo at the analyte's retention time.
Linearity (Range) 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 2.0%
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).

Conclusion

The RP-HPLC method described in this application note is rapid, specific, and reliable for the quantitative analysis of this compound. The comprehensive validation data demonstrate its suitability for routine quality control and research environments, ensuring the integrity and quality of pharmaceutical products and intermediates.

References

Application Note: Strategic Derivatization of Ethyl 4-(5-Oxazolyl)benzoate for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the strategic derivatization of Ethyl 4-(5-Oxazolyl)benzoate, a versatile chemical scaffold for biological screening. The oxazole nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide spectrum of pharmacological activities.[1][2] This application note focuses on a robust, two-step strategy centered on the modification of the ethyl ester functional group. We first detail the quantitative conversion of the starting ester to its corresponding carboxylic acid, a critical intermediate that unlocks vast chemical diversity. Subsequently, we provide a comprehensive protocol for parallel amide synthesis using this intermediate and a diverse panel of primary and secondary amines. This approach enables the rapid generation of a focused library of novel chemical entities, ideal for exploring structure-activity relationships (SAR) in drug discovery campaigns.

Introduction: The Value of the Oxazole Scaffold

Heterocyclic compounds form the backbone of modern medicinal chemistry, with nitrogen- and oxygen-containing rings being particularly prominent.[3] The oxazole ring system, a five-membered aromatic heterocycle, is a key structural motif in numerous pharmaceuticals due to its unique physicochemical properties and ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π–π stacking.[1] Compounds containing the oxazole moiety exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[2][4][5]

This compound serves as an excellent starting point for a medicinal chemistry program.[6] Its structure presents two primary points for chemical modification: the phenyl and oxazole rings, and the ethyl ester. While modifications to the aromatic core are possible, derivatization via the ester group offers a more direct and efficient route for library synthesis. The conversion of the ester to a carboxylic acid provides a highly reactive handle for subsequent coupling reactions, most notably the formation of amides, which are of paramount importance in drug design.

This guide outlines a field-proven workflow to efficiently generate a library of amides from this compound, providing researchers with the necessary protocols and scientific rationale to accelerate their discovery efforts.

Strategic Overview of Derivatization

The core strategy involves a two-stage process designed for efficiency and versatility, making it highly amenable to parallel synthesis formats common in library generation.

  • Stage 1: Scaffold Activation. The chemically stable ethyl ester of the parent molecule is hydrolyzed to the more reactive 4-(5-Oxazolyl)benzoic acid. This intermediate is the linchpin of the entire synthetic strategy.

  • Stage 2: Library Generation. The activated carboxylic acid is coupled with a diverse selection of amines to generate a library of novel amide derivatives. The choice of amines is critical for systematically exploring chemical space and defining SAR.

The overall workflow is depicted below.

G start This compound (Starting Material) intermediate 4-(5-Oxazolyl)benzoic Acid (Activated Scaffold) start->intermediate  Protocol 1:  Alkaline Hydrolysis library Target Amide Library (Screening Compounds) intermediate->library amines Diverse Amine Panel (R1-R2-NH) amines->library Protocol 2: Amide Coupling G acid 4-(5-Oxazolyl)benzoic Acid product Target Amide acid->product amine Amine (R-NH2) amine->product reagents EDC / HOBt DIPEA, DMF reagents->product Coupling

References

Application Notes and Protocols: Ethyl 4-(5-Oxazolyl)benzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-phase organic synthesis (SPOS) has become a cornerstone in modern drug discovery and materials science, enabling the rapid assembly of vast compound libraries.[1][2][3] The strategic choice of building blocks is paramount to the success of any solid-phase synthesis campaign. Ethyl 4-(5-Oxazolyl)benzoate emerges as a highly versatile scaffold, offering a rigid, heteroaromatic core that is prevalent in many biologically active molecules. The oxazole moiety serves as a stable dipeptide isostere and a key pharmacophore, while the benzoate portion provides a convenient handle for attachment to a solid support and subsequent chemical elaboration.

This guide provides a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis. We will delve into the rationale behind experimental choices, from resin selection and immobilization to on-bead modification and final product cleavage, empowering researchers to construct diverse molecular libraries based on this privileged scaffold.

Core Concepts and Strategic Considerations

Before proceeding to specific protocols, it is essential to grasp the foundational principles that govern the application of this compound in SPOS.

1. The Building Block: 4-(5-Oxazolyl)benzoic Acid

The primary building block for immobilization is the carboxylic acid derivative, 4-(5-Oxazolyl)benzoic acid, which is obtained via the saponification of the commercially available ethyl ester. This preliminary solution-phase step is critical and must be carried out to completion to ensure efficient loading onto the resin.

2. Choice of Solid Support: Wang Resin

For linking carboxylic acids, the Wang resin is a superior choice.[4][5] It is a p-alkoxybenzyl alcohol functionalized polystyrene support designed for the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy.[4][5] Its key advantage is the acid-labile nature of the benzyl ester linkage formed upon coupling. This allows for the release of the final product as a carboxylic acid under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which preserves many other acid-sensitive functional groups.[5][6]

3. Immobilization Strategy

The immobilization of 4-(5-Oxazolyl)benzoic acid onto Wang resin is an esterification reaction. To achieve high loading efficiency and minimize side reactions like racemization (if chiral centers were present), a reliable coupling agent is necessary. The use of a carbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP), is a standard and effective method.[7][8] An essential subsequent step is "capping" any unreacted hydroxyl groups on the resin to prevent them from interfering in later synthetic steps.

4. Reaction Monitoring

Effective monitoring of solid-phase reactions is a significant challenge compared to solution-phase chemistry.[9][10] A combination of qualitative and quantitative methods is often employed.

  • Colorimetric Tests: Simple tests like the ninhydrin test can be used if free amines are generated during a synthesis sequence.[11][12]

  • FT-IR Spectroscopy: On-bead FT-IR can be used to monitor the appearance or disappearance of key functional groups (e.g., the ester carbonyl stretch upon loading).[12]

  • Cleavage and Analysis: A small sample of the resin can be cleaved, and the resulting material analyzed by LC-MS or NMR to confirm the success of a reaction step.[1][9]

Experimental Protocols

Protocol 1: Preparation of 4-(5-Oxazolyl)benzoic Acid

This initial step converts the ethyl ester to the necessary carboxylic acid for resin immobilization.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium Hydroxide (NaOH), 2M aqueous solution

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Deionized Water

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

  • Add the 2M NaOH solution (2.0-3.0 eq) to the flask.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate will form.

  • Collect the white solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water to remove residual salts.

  • Dry the product, 4-(5-Oxazolyl)benzoic acid, under vacuum. Characterize by ¹H NMR and MS to confirm identity and purity before use.

Protocol 2: Immobilization onto Wang Resin

This protocol details the esterification of 4-(5-Oxazolyl)benzoic acid to the Wang resin.

Materials:

  • Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g loading capacity)

  • 4-(5-Oxazolyl)benzoic Acid (prepared in Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Anhydride

  • Pyridine

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with a frit

  • Shaker or wrist-action agitator

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Coupling Solution Preparation: In a separate flask, dissolve 4-(5-Oxazolyl)benzoic Acid (2.0 eq relative to resin capacity) and DMAP (0.1 eq) in a minimal amount of anhydrous DMF. Add anhydrous DCM to dilute.

  • Activation and Coupling: Add the coupling solution to the swollen resin. Then, add DIC (2.0 eq) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring Loading (Optional): To determine the loading efficiency, a small sample of the dried resin can be subjected to gravimetric analysis after thorough washing and drying, or by cleaving the product from a known mass of resin and quantifying the yield.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Capping: To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 1 hour.[7]

  • Final Wash: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the functionalized resin under high vacuum to a constant weight. The resin is now ready for subsequent reactions.

Protocol 3: Cleavage from Solid Support

This protocol describes the release of the final synthesized molecule from the Wang resin as a carboxylic acid.

Materials:

  • Product-loaded Resin

  • Trifluoroacetic Acid (TFA)

  • Deionized Water

  • Triisopropylsilane (TIS) (as a scavenger)

  • Cold Diethyl Ether

  • Centrifuge tubes

  • Nitrogen or Argon stream

Procedure:

  • Place the dried resin in a reaction vessel.

  • Prepare the cleavage cocktail. A standard mixture for cleavage from Wang resin is 95% TFA, 2.5% Water, 2.5% TIS .[13][14] The scavengers (water and TIS) are crucial for trapping reactive cationic species generated during cleavage, which could otherwise lead to side products.[6][13]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Allow the mixture to react at room temperature for 1-2 hours with occasional swirling.[15]

  • Filter the resin through the vessel's frit, collecting the filtrate in a clean centrifuge tube.

  • Wash the resin twice more with small portions of fresh TFA, combining the filtrates.[15]

  • Concentrate the combined filtrate under a gentle stream of nitrogen or argon to remove the majority of the TFA.

  • Precipitation: Add cold diethyl ether (approx. 10 times the volume of the remaining solution) to the concentrated filtrate to precipitate the crude product.

  • Isolation: Cool the mixture at -20 °C for 30 minutes to maximize precipitation. Centrifuge the tube and decant the ether.

  • Washing and Drying: Wash the solid pellet with cold diethyl ether two more times. Dry the final product under vacuum.

  • Analysis: Characterize the final product by LC-MS and NMR to determine purity and confirm its identity. Further purification by HPLC may be required.

Data Presentation and Visualization

Summary of Key Parameters
ParameterProtocolTypical Value/ConditionRationale/Comment
Precursor 14-(5-Oxazolyl)benzoic acidThe carboxylic acid is required for esterification to the Wang resin.
Solid Support 2Wang ResinProvides an acid-labile linker, yielding a C-terminal carboxylic acid upon cleavage.[5]
Immobilization 2DIC / DMAP in DCM/DMFEfficient and widely used method for esterifying carboxylic acids to hydroxyl-functionalized resins.[7]
Capping Agent 2Acetic Anhydride / PyridinePrevents unreacted resin sites from participating in subsequent reactions, simplifying purification.
Cleavage Cocktail 395% TFA / 2.5% H₂O / 2.5% TISStrong acid cleaves the benzyl ester linkage; scavengers protect the product from degradation.[13]
Cleavage Time 31-2 hoursSufficient time for complete cleavage without significant product degradation.[15]
Experimental Workflows

A visual representation of the key processes provides a clear understanding of the synthesis strategy.

G cluster_0 Part 1: Precursor Preparation & Immobilization cluster_1 Part 2: On-Bead Synthesis (Example) cluster_2 Part 3: Cleavage & Purification A This compound B 4-(5-Oxazolyl)benzoic Acid A->B Saponification (NaOH, EtOH/H₂O) D Immobilized Scaffold B->D Esterification (DIC, DMAP) C Wang Resin C->D E Immobilized Scaffold F Modified Scaffold on Resin E->F Reaction 1 (e.g., Suzuki Coupling) G Further Elaboration F->G Reaction 2...n H Final Compound on Resin I Crude Product in Solution H->I Cleavage (TFA/TIS/H₂O) J Purified Final Product I->J Precipitation & HPLC

Caption: Overall workflow from precursor to purified product.

G Resin Wang Resin (-OH) LoadedResin Loaded Resin Resin->LoadedResin DCM/DMF Acid 4-(5-Oxazolyl)benzoic Acid Acid->LoadedResin DIC DIC DIC->LoadedResin DMAP DMAP (cat.) DMAP->LoadedResin CappedResin Capped & Loaded Resin LoadedResin->CappedResin Capping Acetic Anhydride Capping->CappedResin Pyridine

Caption: Immobilization and Capping of the Scaffold.

G LoadedResin Final Compound on Resin Filtrate Product in TFA LoadedResin->Filtrate 1-2 hours, RT TFA Cleavage Cocktail (TFA/TIS/H₂O) TFA->Filtrate Precipitate Crude Solid Product Filtrate->Precipitate Precipitation Ether Cold Diethyl Ether Ether->Precipitate

Caption: Cleavage and Isolation of the Final Product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Loading Efficiency - Incomplete saponification of the ethyl ester.- Insufficient activation/coupling time.- Moisture in reagents or solvents.- Ensure complete conversion to the carboxylic acid via NMR/MS before coupling.- Extend coupling time to 12-24 hours.- Use anhydrous solvents and reagents.
Incomplete Cleavage - Insufficient cleavage time.- Degradation of TFA.- Extend cleavage time to 3-4 hours.- Use fresh, high-purity TFA.
Multiple By-products after Cleavage - Incomplete capping of the resin.- Degradation of product by cationic species.- Side reactions during on-bead synthesis.- Ensure the capping step is performed after initial loading.- Use an effective scavenger cocktail (e.g., with TIS).- Re-evaluate on-bead reaction conditions; perform cleavage/analysis at intermediate steps.
Product Fails to Precipitate - Product is soluble in diethyl ether.- Product concentration is too low.- Try precipitating with a different non-polar solvent like hexane.- Concentrate the TFA solution further before adding ether.

Conclusion

This compound is a valuable and adaptable building block for solid-phase organic synthesis. By converting it to the corresponding carboxylic acid, it can be reliably immobilized onto Wang resin. This provides a stable, resin-bound scaffold ready for chemical diversification. The protocols outlined herein for immobilization, cleavage, and monitoring provide a robust framework for researchers to construct novel libraries of oxazole-containing compounds. The acid-labile nature of the Wang linker ensures a straightforward release of the final products, making this strategy highly amenable to applications in high-throughput synthesis for drug discovery and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4-(5-Oxazolyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this important synthetic intermediate. We will move beyond simple procedural steps to explore the causality behind common side reactions and provide robust, field-proven strategies to optimize your synthesis for purity and yield.

Overview of the Primary Synthetic Pathway

The synthesis of this compound is commonly achieved via a multi-step sequence that involves the formation of an oxazole ring from key building blocks. A prevalent and efficient method is the condensation of an aldehyde with an α-amino ester (such as a serine derivative), followed by cyclodehydration and oxidation. This pathway is an adaptation of well-established oxazole syntheses.[1][2]

The logical flow for this synthesis begins with the reaction between Ethyl 4-formylbenzoate and L-serine methyl ester. This initial step forms a transient oxazolidine intermediate, which is not typically isolated. Subsequent treatment with an oxidizing/dehydrating system, such as a bromine-based reagent like BrCCl₃ in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), facilitates the crucial cyclization and aromatization to the target oxazole.[2]

Synthesis_Pathway SM1 Ethyl 4-formylbenzoate Intermediate Oxazolidine Intermediate (transient) SM1->Intermediate Condensation (e.g., Toluene, reflux) SM2 L-Serine Methyl Ester SM2->Intermediate Condensation (e.g., Toluene, reflux) Product This compound Intermediate->Product Oxidation & Dehydration (e.g., BrCCl3, DBU) Side_Products cluster_side_reactions Side Reaction Pathways Start Ethyl 4-formylbenzoate + Serine Derivative Intermediate Oxazolidine Intermediate Start->Intermediate Condensation Side_Unreacted Unreacted Starting Materials Start->Side_Unreacted Incomplete Condensation Product Desired Oxazole Product Intermediate->Product Successful Oxidation & Dehydration Side_Oxazoline Oxazoline Intermediate Intermediate->Side_Oxazoline Incomplete Oxidation Side_Acyclic Acyclic Amide (Failure to Cyclize) Intermediate->Side_Acyclic Dehydration Failure Side_Acid 4-(5-Oxazolyl)benzoic Acid Product->Side_Acid Ester Hydrolysis (H₂O, H⁺/OH⁻)

References

Troubleshooting the hydrolysis of the ethyl ester in Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of Ethyl 4-(5-Oxazolyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic transformation. We will move beyond simple protocols to address the nuances of this reaction, focusing on common challenges and providing scientifically-grounded solutions to ensure the integrity of your synthesis and the purity of your target molecule, 4-(5-Oxazolyl)benzoic acid.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses the core principles of the hydrolysis reaction, providing the essential knowledge needed to make informed experimental decisions.

Q1: What is the reaction mechanism for the base-catalyzed hydrolysis of this compound?

A1: The hydrolysis of this ester proceeds via a well-established Base-catalyzed Acyl-Oxygen cleavage, bimolecular (BAC2) mechanism.[1] This is a two-step nucleophilic acyl substitution process.[2]

  • Nucleophilic Attack: A hydroxide ion (from NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl ester. This breaks the C=O pi bond and forms a negatively charged tetrahedral intermediate.[2]

  • Intermediate Collapse & Deprotonation: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This expels the ethoxide (-OEt) as the leaving group.

  • Acid-Base Reaction: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either ethoxide or another hydroxide ion) to form the highly stable carboxylate salt. This step is essentially irreversible and drives the reaction to completion.[2][3]

  • Acidic Workup: A final acidification step (e.g., with HCl) is required during workup to protonate the carboxylate salt and yield the neutral 4-(5-Oxazolyl)benzoic acid product.[4][5]

Caption: Figure 1: BAC2 Hydrolysis Mechanism

Q2: Which base should I use: NaOH, KOH, or LiOH? Does it matter?

A2: Yes, the choice of base can significantly impact the reaction's success. While NaOH and KOH are common, we strongly recommend Lithium Hydroxide (LiOH) for this specific substrate.

  • Expertise & Experience: The primary challenge with this hydrolysis is balancing the rate of ester cleavage with the potential degradation of the oxazole ring, which can be sensitive to harsh basic conditions.[6] LiOH often allows the reaction to proceed efficiently at lower temperatures (even room temperature), minimizing the risk of side reactions.

  • Causality: The enhanced performance of LiOH, particularly in mixed solvent systems like Tetrahydrofuran (THF)/water, is attributed to the ability of the small Li+ cation to coordinate with the solvent (THF).[7] This increases the effective solubility and availability of the hydroxide nucleophile in the organic phase where the ester resides, accelerating the hydrolysis without requiring high temperatures.[7][8]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most direct method.[9]

  • Principle: The product, 4-(5-Oxazolyl)benzoic acid, is a carboxylic acid and is significantly more polar than the starting material, this compound. On a normal-phase silica gel plate, more polar compounds adhere more strongly to the stationary phase and travel a shorter distance.[9]

  • Observation: You will observe the starting material spot (higher Rf) diminish over time as the product spot (lower Rf) appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible by UV light.[9][10]

  • Co-spotting: It is best practice to use a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture on the same point. This helps to definitively distinguish the starting material from the product, especially if their Rf values are close.

Compound Structure Feature Polarity Expected Rf Value
This compoundEsterLess PolarHigher
4-(5-Oxazolyl)benzoic acidCarboxylic AcidMore PolarLower
Caption: Table 1: TLC Mobility Comparison

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the experiment.

Problem 1: Incomplete Reaction or Stalled Conversion

Q: My TLC shows a significant amount of starting material remaining, even after several hours at room temperature using LiOH. What's wrong?

A: This is a common issue that can usually be resolved by systematically checking reaction parameters.

Low_Yield_Troubleshooting Figure 2: Troubleshooting Low Yield Start Incomplete Reaction (SM remains on TLC) CheckBase 1. Verify Base Stoichiometry Start->CheckBase CheckSolubility 2. Assess Solubility CheckBase->CheckSolubility Is base ≥ 1.5 eq.? IncreaseTemp 3. Gently Increase Temperature CheckSolubility->IncreaseTemp Is mixture a homogeneous solution? CheckTime 4. Extend Reaction Time IncreaseTemp->CheckTime Is reaction still slow at 40-50°C?

Caption: Figure 2: Troubleshooting Low Yield

  • Insufficient Base: Saponification is not catalytic; it requires at least one stoichiometric equivalent of base. To ensure a good reaction rate, using 1.5 to 3.0 equivalents is recommended. Verify your calculations and weighings.

  • Poor Solubility: If the ester is not fully dissolved, the reaction will be slow as it can only occur at the interface of the two phases.[7] Ensure you are using a sufficient volume of a suitable co-solvent like THF or ethanol to create a homogeneous solution.[11] For biphasic systems, vigorous stirring is critical.[12][13]

  • Low Temperature: While room temperature is often sufficient with LiOH, some batches of starting material or slight variations in solvent quality may require gentle heating. Try warming the reaction to 40-50°C and continue monitoring by TLC. Avoid aggressive refluxing to protect the oxazole ring.

  • Reaction Time: These reactions can sometimes take longer than expected, occasionally up to 12-24 hours. If the reaction is progressing cleanly (no new side-product spots on TLC), simply allow it to stir longer.

Problem 2: Product Isolation Failure

Q: The reaction is complete by TLC, but after I add acid, no solid precipitates out. Where is my product?

A: This is a very common workup issue. The absence of a precipitate does not mean the product is lost; it is likely dissolved in the aqueous phase.[14]

Workup_Logic Figure 3: Workup & Isolation Logic decision decision Start Reaction Complete RemoveOrganic Remove Organic Solvent (e.g., THF, EtOH) in vacuo Start->RemoveOrganic Acidify Cool in Ice Bath & Acidify Aqueous Layer to pH 2-3 RemoveOrganic->Acidify CheckPrecipitate Precipitate Forms? Acidify->CheckPrecipitate Filter Collect by Vacuum Filtration CheckPrecipitate->Filter Yes Extract Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) CheckPrecipitate->Extract No FinalProduct Crude Product Filter->FinalProduct WashDry Wash, Dry (Na₂SO₄), & Evaporate Solvent Extract->WashDry WashDry->FinalProduct

Caption: Figure 3: Workup & Isolation Logic

  • Confirm pH: Use pH paper or a calibrated meter to ensure the aqueous layer is sufficiently acidic. You must protonate the carboxylate to the neutral, less water-soluble carboxylic acid. Aim for a pH of 2-3 .[6]

  • Product is Water-Soluble: 4-(5-Oxazolyl)benzoic acid has polar functional groups and may have significant solubility in water, especially if a large volume was used in the workup.[14]

    • Solution A: Extraction. Do not rely on precipitation. After acidification, extract the aqueous layer multiple times (3x) with a suitable organic solvent like ethyl acetate or dichloromethane. The product will move into the organic layer, which can then be dried and evaporated to yield the crude acid.[4]

    • Solution B: Reduce Volume. If you are confident the product should precipitate, you can try reducing the volume of the aqueous layer by rotary evaporation before extraction.

  • Remove Co-Solvent First: Before acidification, it is critical to remove any organic co-solvents (like THF or ethanol) via rotary evaporation. These solvents can increase the solubility of your product in the aqueous phase, preventing it from precipitating.[6]

Problem 3: Potential Oxazole Ring Degradation

Q: My final product is impure, and the NMR shows unexpected signals. I suspect the oxazole ring has opened. How can I prevent this?

A: Oxazole rings can be susceptible to cleavage under harsh conditions. The key is to use the mildest conditions possible.

  • Avoid High Temperatures: Do not heat the reaction mixture to a high reflux for extended periods. If heating is necessary, maintain a gentle temperature of 40-50°C.

  • Avoid Strong, Concentrated Base: Use a moderate excess of base (e.g., 2 equivalents of LiOH) rather than a large excess of concentrated NaOH or KOH.

  • Minimize Reaction Time: Monitor the reaction closely by TLC and proceed with the workup as soon as the starting material is consumed. Unnecessarily long exposure to basic conditions increases the risk of degradation.

  • Mild Acid for Workup: During acidification, add the acid slowly while cooling the mixture in an ice bath to control any exotherm.

Section 3: Recommended Protocol & Data

This protocol is optimized for high yield and purity, prioritizing the stability of the oxazole ring.

Experimental Protocol: LiOH-Mediated Hydrolysis
  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and Water (e.g., a 3:1 to 4:1 ratio by volume).

  • Add Base: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq.) to the stirred solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 1-2 hours using TLC. If the reaction is slow, gently warm the mixture to 40°C.

  • Quenching & Solvent Removal: Once the reaction is complete (no starting material visible by TLC), remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH of the solution is between 2 and 3 (verify with pH paper).[15]

  • Isolation:

    • If a precipitate forms: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.[6]

    • If no precipitate forms: Transfer the acidified solution to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]

  • Purification: The crude 4-(5-Oxazolyl)benzoic acid can be purified by recrystallization, typically from an ethanol/water or methanol/water solvent system.[16][17]

Parameter Recommended Condition Rationale
Base LiOH·H₂O (2.0 eq.)Milder conditions, better solubility in THF/H₂O.[2][7]
Solvent THF / H₂O (3:1 or 4:1)Excellent for dissolving both ester and base.[4][11]
Temperature Room Temperature to 40°CMinimizes risk of oxazole ring degradation.
Workup Acid 1M HClSufficient to protonate the carboxylate.
Final pH 2-3Ensures complete protonation for precipitation/extraction.[6]
Caption: Table 2: Optimized Reaction Conditions

References

Optimizing reaction conditions for the synthesis of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and materials science, Ethyl 4-(5-Oxazolyl)benzoate serves as a critical building block for a variety of functional molecules.[1] Its synthesis, while well-established, presents several challenges that can impact yield, purity, and scalability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate and optimize the synthesis, focusing on the widely employed Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and versatile method is the Van Leusen oxazole synthesis . This reaction constructs the oxazole ring by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[2] For the target molecule, this involves the condensation of Ethyl 4-formylbenzoate with TosMIC in the presence of a base.[3]

Q2: Can you briefly explain the mechanism of the Van Leusen oxazole synthesis?

Certainly. The reaction proceeds through a well-defined pathway:

  • Deprotonation: A base removes the acidic proton from the α-carbon of TosMIC, generating a reactive nucleophile.

  • Nucleophilic Attack: The deprotonated TosMIC attacks the carbonyl carbon of the aldehyde (Ethyl 4-formylbenzoate).

  • Cyclization: The resulting alkoxide intermediate undergoes an intramolecular cyclization (a 5-endo-dig reaction) to form a 5-membered oxazoline intermediate.[4]

  • Elimination: The process concludes with the base-promoted elimination of the p-toluenesulfinic acid (TosH) group, which drives the aromatization to the final oxazole product.[2][5]

Q3: Why is TosMIC (tosylmethyl isocyanide) so effective for this synthesis?

TosMIC is a unique and powerful reagent due to its trifunctional nature.[3] The electron-withdrawing effects of both the sulfonyl (tosyl) and isocyanide groups make the adjacent methylene protons acidic and easy to remove with a base. The isocyanide group is essential for the cyclization step, and the tosyl group serves as an excellent leaving group during the final elimination/aromatization step.[4]

Q4: Are there alternative synthetic routes to this class of oxazoles?

Yes, several other methods exist for oxazole synthesis, including the Robinson-Gabriel synthesis (from 2-acylamino-ketones), the Fischer oxazole synthesis (from cyanohydrins and aldehydes), and various transition-metal-catalyzed cyclizations (e.g., using palladium, copper, or gold catalysts).[6][7][8] However, the Van Leusen reaction is often preferred for its mild conditions, operational simplicity (often a one-pot procedure), and broad substrate scope, particularly for preparing 5-substituted oxazoles from readily available aldehydes.[2]

Experimental Workflow & Methodology

The following diagram outlines the typical workflow for the synthesis of this compound via the Van Leusen reaction.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine Ethyl 4-formylbenzoate, TosMIC, and Base (K2CO3) in anhydrous Methanol reflux Heat to reflux (approx. 65°C) for 4-6 hours reagents->reflux Under N2 atmosphere tlc Monitor progress via TLC reflux->tlc Hourly checks cool Cool to room temperature tlc->cool Upon completion evap Remove solvent under reduced pressure cool->evap extract Add H2O and extract with Ethyl Acetate evap->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify crude product via column chromatography dry->purify product Obtain pure Ethyl 4-(5-Oxazolyl)benzoate purify->product

Caption: Van Leusen Synthesis Workflow.

Detailed Laboratory Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • Ethyl 4-formylbenzoate (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add Ethyl 4-formylbenzoate (1.0 mmol) and anhydrous methanol (10 mL).

  • Add tosylmethyl isocyanide (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).[9]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes and solutions?

A: This is a frequent issue that can typically be traced to reagent quality or reaction conditions.

Potential Cause Explanation & Solution
1. Inactive Base Potassium carbonate (K₂CO₃) is hygroscopic and can lose its basicity if it has absorbed moisture. Solution: Use freshly purchased, anhydrous K₂CO₃ or dry it in an oven (>120°C) for several hours before use. For sluggish reactions, consider switching to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[9]
2. Wet Solvents/Reagents TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base, rendering it inactive.[9] Solution: Ensure strictly anhydrous conditions. Use anhydrous grade methanol, dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Impure Aldehyde The starting material, Ethyl 4-formylbenzoate, can oxidize to the corresponding carboxylic acid over time, which will not participate in the reaction. Solution: Check the purity of the aldehyde by NMR or TLC before starting. If necessary, purify it by column chromatography or recrystallization.[10]
4. Insufficient Temperature While the reaction proceeds at reflux in methanol, some less reactive substrates may require more thermal energy to drive the final elimination step. Solution: Ensure the reaction is truly at a steady reflux. If using a higher-boiling solvent like THF or DME, you may need to increase the temperature accordingly (e.g., to 40-50°C or higher).[9]

Q: I'm observing a significant byproduct in my crude NMR. What could it be?

A: The most common byproduct in a Van Leusen reaction is a nitrile, which forms if your starting aldehyde is contaminated with ketones.[4] The reaction of TosMIC with a ketone yields a nitrile instead of an oxazole. While Ethyl 4-formylbenzoate itself is not a ketone, ensure no ketone-based impurities are present from previous synthetic steps.

Q: The final purification is difficult, and my product is contaminated with a persistent impurity. How can I improve this?

A: The most likely culprit is the byproduct p-toluenesulfinic acid, which is eliminated in the final step. It can be acidic and sometimes co-elutes with the desired product.

Solutions:

  • Aqueous Wash: A simple but often effective method is to wash the crude organic extract with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), to remove the acidic byproduct.

  • Specialized Wash: For stubborn cases, a wash with a sodium hydrosulfide (NaHS) solution has been reported to be effective at scavenging sulfinic acid residues.[11]

  • Chromatography Optimization: If the impurity persists, carefully optimize your column chromatography. Using a very shallow eluent gradient or adding a small amount (~0.5%) of triethylamine to the eluent system can help separate the desired product from acidic impurities.

Q: Can I speed up the reaction? The 4-6 hour reflux time is too long for my workflow.

A: Yes, the reaction time can often be significantly reduced.

Optimization Strategy Details
Microwave Irradiation Microwave-assisted synthesis is highly effective for the Van Leusen reaction, often reducing reaction times from hours to minutes (e.g., 8-20 minutes).[12] This is due to efficient and rapid heating of the polar solvent.
Choice of Solvent/Base Using a stronger base like t-BuOK in a solvent like THF can sometimes accelerate the reaction compared to K₂CO₃ in methanol, even at lower temperatures.[11] Some protocols also report success using ionic liquids, which can enhance reaction rates and may be recyclable.[13]

Optimized Reaction Parameters

The choice of base and solvent can profoundly impact reaction outcomes. The following table summarizes common conditions found in the literature for Van Leusen syntheses.

Base Solvent Temperature (°C) Typical Time Notes & Considerations Reference(s)
K₂CO₃Methanol~65 (Reflux)4-6 hStandard, reliable, and cost-effective method. Requires anhydrous conditions.[2][13]
t-BuOKTHF-60 to RT1-2 hStronger base, allows for lower reaction temperatures and often shorter times. Must be handled under strictly inert conditions.[11]
Ambersep® 900(OH)DME/MethanolReflux~12 hResin-based base simplifies workup, as it can be removed by simple filtration.[13][14]
K₃PO₄Isopropanol65 (Microwave)8-10 minA very rapid and efficient method for high-throughput synthesis.[12]
Et₃N / β-cyclodextrinWater501-3 hA "green chemistry" approach using water as the solvent, facilitated by a phase-transfer catalyst.[13]

References

Preventing byproduct formation in the Van Leusen synthesis of oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot your experiments and minimize byproduct formation, ensuring the integrity and success of your synthetic endeavors.

Understanding the Core Reaction: Mechanism and Key Intermediates

The Van Leusen oxazole synthesis is a robust method for constructing the oxazole ring system. The reaction proceeds through a well-defined mechanistic pathway, and understanding this is the first step in effective troubleshooting.

The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, generating a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent intramolecular cyclization via a 5-endo-dig pathway leads to a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate. The final and crucial step is the base-promoted elimination of p-toluenesulfinic acid, which results in the formation of the aromatic oxazole ring.[1][2]

Van_Leusen_Mechanism TosMIC TosMIC Carbanion TosMIC Carbanion TosMIC->Carbanion Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Base Base Base->TosMIC Deprotonation Carbanion->Aldehyde Nucleophilic Attack Oxazoline Oxazoline Intermediate Alkoxide->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination Byproduct p-Toluenesulfinic Acid Oxazoline->Byproduct Elimination

Caption: The reaction pathway of the Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is sluggish or not proceeding to completion, resulting in low yields of the desired oxazole. What are the likely causes and how can I resolve this?

A1: A stalled or low-yielding reaction can often be attributed to several factors related to the reaction setup and reagents.

  • Insufficient Basicity: The final elimination of the tosyl group from the oxazoline intermediate is a critical, base-promoted step. If the base is not strong enough or is used in insufficient quantity, the reaction may stall at the oxazoline stage.

    • Troubleshooting:

      • Switch to a Stronger Base: If you are using a mild base like potassium carbonate (K₂CO₃) and observing incomplete conversion, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

      • Increase Base Stoichiometry: Ensure you are using an adequate amount of base. Typically, at least two equivalents are required to deprotonate TosMIC and promote the final elimination.

  • Low Reaction Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy of the elimination step.

    • Troubleshooting:

      • Gently Heat the Reaction: After the initial addition of reagents, gently heating the reaction mixture to 40-50 °C or to the reflux temperature of the solvent (e.g., methanol, ethanol, or THF) can significantly accelerate the conversion to the oxazole.[3]

  • Poor Quality of Reagents: The purity of both the aldehyde and TosMIC is paramount for a successful reaction.

    • Troubleshooting:

      • Purify the Aldehyde: Aldehydes can oxidize to carboxylic acids or contain ketone impurities. Purify the aldehyde by distillation or column chromatography before use.

      • Verify TosMIC Quality: Ensure your TosMIC is of high purity and has been stored under anhydrous conditions.

Q2: I am observing a significant amount of a nitrile byproduct in my reaction mixture. Why is this happening and how can I prevent it?

A2: The formation of a nitrile is a classic side reaction in the Van Leusen synthesis, but it arises from the reaction of TosMIC with ketones, not aldehydes.[1][3]

  • Causality: If your aldehyde starting material is contaminated with the corresponding ketone, the ketone will react with TosMIC to produce a nitrile with one additional carbon atom.[4][5] The mechanism for nitrile formation from ketones involves a different pathway where the intermediate cannot undergo elimination to form a stable aromatic ring. Instead, it undergoes tautomerization and ring-opening to yield an N-formylated alkeneimine, which is then converted to the nitrile.[1]

  • Prevention:

    • Purify the Aldehyde: The most effective way to prevent nitrile formation is to ensure the purity of your aldehyde. Rigorous purification by distillation or column chromatography to remove any ketone impurities is essential.[3]

    • Aldehyde Source and Storage: Use freshly acquired or distilled aldehydes. Prolonged or improper storage can lead to oxidation or other degradation pathways that may generate ketone impurities.

Q3: My major byproduct is N-(tosylmethyl)formamide. What causes its formation and what are the best practices to avoid it?

A3: The presence of N-(tosylmethyl)formamide is a clear indication of TosMIC hydrolysis. TosMIC is sensitive to moisture, especially in the presence of a base.[3]

  • Mechanism of Formation: Water present in the reaction mixture can hydrolyze the isocyanide functional group of TosMIC to a formamide. This side reaction consumes your key reagent and reduces the overall yield of the desired oxazole.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: This is the most critical factor.

      • Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon).

      • Use freshly dried solvents. Anhydrous methanol, ethanol, or THF are commonly used.

      • Handle all reagents, especially TosMIC and the base, under an inert atmosphere.[3]

    • Proper Reagent Storage: Store TosMIC in a desiccator over a strong drying agent. Ensure the container is tightly sealed after each use.

Q4: I am working with an aldehyde that is sensitive to strong bases and prone to self-condensation (an aldol reaction). What modifications to the standard protocol should I consider?

A4: Base-sensitive aldehydes, particularly enolizable aldehydes, require careful optimization of reaction conditions to minimize side reactions like aldol condensations.

  • Strategies for Base-Sensitive Aldehydes:

    • Use a Milder Base: Employ a weaker base such as potassium carbonate (K₂CO₃) instead of stronger bases like t-BuOK or DBU. While the reaction may be slower, it will minimize base-catalyzed side reactions of the aldehyde.[3]

    • Low-Temperature Protocol: Running the reaction at lower temperatures can help to control the rate of side reactions.

      • Experimental Protocol:

        • In a flame-dried flask under an inert atmosphere, dissolve TosMIC in anhydrous THF.

        • Cool the solution to -78 °C using a dry ice/acetone bath.

        • Slowly add a solution of a strong, non-nucleophilic base (e.g., n-butyllithium or LDA) to deprotonate the TosMIC.

        • After stirring for a short period, slowly add a solution of the base-sensitive aldehyde in anhydrous THF.

        • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

    • Reverse Addition: Add the aldehyde slowly to the pre-formed mixture of the base and TosMIC. This ensures that the aldehyde is consumed quickly by the deprotonated TosMIC, minimizing its exposure to basic conditions that could induce self-condensation.

Q5: My product is difficult to purify, and I suspect contamination with p-toluenesulfinic acid. What is the best work-up procedure to remove this byproduct?

A5: p-Toluenesulfinic acid is a stoichiometric byproduct of the final elimination step and can often co-elute with the desired oxazole product during chromatography, complicating purification.

  • Effective Work-up Protocol:

    • Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Aqueous Work-up: To the residue, add water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

    • Removal of Sulfinic Acid: Wash the organic layer with a saturated aqueous solution of sodium hydrosulfide (NaHS) or a dilute solution of sodium bisulfite (NaHSO₃). These reagents will react with the sulfinic acid, converting it into a water-soluble salt that can be easily removed in the aqueous phase.[3][5]

    • Brine Wash and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities and to aid in breaking any emulsions. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Final Purification: The crude product can then be further purified by column chromatography on silica gel or recrystallization.

Data Summary: Influence of Reaction Parameters

The choice of base and solvent can significantly impact the outcome of the Van Leusen oxazole synthesis. The following table provides a general guide to selecting appropriate conditions.

BaseTypical SolventsTemperatureAdvantagesConsiderations
K₂CO₃ Methanol, EthanolRefluxMild, good for many substrates, readily available.[6]May be too weak for less reactive aldehydes or hindered substrates.
t-BuOK THF, DME-60 °C to RTStrong base, effective for a wide range of substrates.[5]Can promote side reactions with base-sensitive aldehydes.
DBU THF, AcetonitrileRT to 50 °CStrong, non-nucleophilic organic base, good solubility.[3]Can be more expensive than inorganic bases.
Triethylamine Water (with β-cyclodextrin)50 °CEnables the reaction in aqueous media, environmentally friendly.Requires a phase-transfer catalyst or additive.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aryl Oxazoles using K₂CO₃
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a saturated solution of sodium hydrosulfide (1 x 20 mL), followed by brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Low-Temperature Procedure for Base-Sensitive Aldehydes
  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve TosMIC (1.2 mmol) in anhydrous THF (15 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add potassium tert-butoxide (1.1 mmol) to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes.

  • In a separate flame-dried flask, dissolve the enolizable aldehyde (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aldehyde solution to the deprotonated TosMIC solution at -78 °C via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Problem Low Yield / Byproduct Formation Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Nitrile_Byproduct Nitrile Byproduct Problem->Nitrile_Byproduct Formamide_Byproduct N-(tosylmethyl)formamide Problem->Formamide_Byproduct Aldol_Byproduct Aldol Condensation Problem->Aldol_Byproduct Solution_Base Increase Base Strength / Stoichiometry Incomplete_Reaction->Solution_Base Solution_Temp Increase Temperature Incomplete_Reaction->Solution_Temp Solution_Purify_Aldehyde Purify Aldehyde Nitrile_Byproduct->Solution_Purify_Aldehyde Solution_Anhydrous Use Anhydrous Conditions Formamide_Byproduct->Solution_Anhydrous Solution_Mild_Base Use Milder Base / Low Temp Aldol_Byproduct->Solution_Mild_Base

Caption: A troubleshooting flowchart for the Van Leusen oxazole synthesis.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 4-(5-Oxazolyl)benzoate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide scientifically-grounded troubleshooting advice, and offer detailed protocols to ensure a successful, safe, and efficient scale-up.

The predominant and most reliable method for synthesizing 5-substituted oxazoles like this compound is the Van Leusen Oxazole Synthesis .[1][2] This guide focuses exclusively on this route, which involves the reaction of an aldehyde (Ethyl 4-formylbenzoate) with tosylmethyl isocyanide (TosMIC).[3]

Reaction Overview & Mechanism

The Van Leusen reaction provides a direct and efficient pathway to the oxazole ring system. The overall transformation is as follows:

Overall reaction scheme for the synthesis of this compound via the Van Leusen reaction.

Figure 1. General scheme for the Van Leusen synthesis of this compound.

Understanding the reaction mechanism is critical for effective troubleshooting. The process involves several distinct steps, each with its own set of parameters that can be optimized.

Q1: What is the detailed mechanism for the Van Leusen oxazole synthesis?

The reaction proceeds via a multi-step pathway initiated by the deprotonation of TosMIC.[4]

  • Deprotonation: A base abstracts the acidic α-proton from TosMIC, creating a nucleophilic carbanion.[5]

  • Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde (Ethyl 4-formylbenzoate).

  • Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring.[2]

  • Elimination: A second molecule of base facilitates the elimination of the p-toluenesulfinic acid (tosyl) group, which is an excellent leaving group. This step results in the formation of the aromatic oxazole ring.[1][4]

Van_Leusen_Mechanism Start TosMIC + Aldehyde Anion TosMIC Anion Start->Anion 1. Deprotonation Base1 Base Adduct Alkoxide Adduct Anion->Adduct 2. Nucleophilic    Addition HBase1 H-Base+ Anion->HBase1 Oxazoline Oxazoline Intermediate Adduct->Oxazoline 3. Cyclization (5-endo-dig) Product Oxazole Product Oxazoline->Product 4. Elimination HBase2 H-Base+ Oxazoline->HBase2 Tosyl Tosyl Group Eliminated Oxazoline->Tosyl Base1->Anion Base2 Base Base2->Oxazoline

Caption: Stepwise mechanism of the Van Leusen oxazole synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the scale-up synthesis in a question-and-answer format.

Part 1: Reagents and Initial Conditions
Q2: Which base is most suitable for scale-up: Potassium Carbonate (K₂CO₃), Potassium tert-Butoxide (t-BuOK), or DBU?

The choice of base is critical and involves a trade-off between reactivity, cost, safety, and ease of handling. While strong bases like t-BuOK are effective in the lab, milder and less expensive bases are often preferred for large-scale production.[4]

ParameterK₂CO₃ (Potassium Carbonate)t-BuOK (Potassium tert-Butoxide)DBU (1,8-Diazabicycloundec-7-ene)
Reactivity Mild. Often requires heating (reflux) to drive the reaction to completion.[4][6]Very Strong. Highly effective, often at low temperatures.Strong, Non-nucleophilic. Effective at room temperature or with mild heating.
Cost Low. Very cost-effective for large-scale use.High. Significantly more expensive.Moderate to High.
Handling/Safety Low hazard. Easy to handle as a solid powder. Less exothermic reaction onset.High hazard. Moisture-sensitive and pyrophoric potential. Highly exothermic deprotonation.Moderate hazard. Liquid, easier to dispense but requires careful handling.
Work-up Simple. Can be filtered off or removed with an aqueous wash.More complex. Quenching is highly exothermic. Generates t-butanol.Can be challenging to remove completely due to its high boiling point and water solubility.
Scale-Up Verdict Highly Recommended. The combination of low cost, high safety profile, and straightforward work-up makes it the preferred choice for industrial scale, despite potentially longer reaction times.[7]Not Recommended. High cost and significant safety/handling concerns make it unsuitable for most large-scale processes.Viable Alternative. Good for reactions where K₂CO₃ is too slow, but work-up must be carefully designed.
Q3: What are the critical quality attributes for the starting materials, Ethyl 4-formylbenzoate and TosMIC?
  • Ethyl 4-formylbenzoate (Aldehyde): The most critical impurity is the corresponding carboxylic acid (4-carboxybenzaldehyde) or benzoic acid, which can neutralize the base. More importantly, the presence of ketone impurities must be strictly controlled. Ketones react with TosMIC under Van Leusen conditions to form nitriles, not oxazoles, which can be a significant yield-reducing side reaction.[4] Purity should be >98%, with ketone content <0.1%.

  • Tosylmethyl Isocyanide (TosMIC): TosMIC is a stable, odorless solid that can be stored at room temperature.[5][8][9] However, its quality is paramount. Use a reputable supplier and ensure the material is dry and free-flowing. While stable, avoid prolonged heating, as decomposition can occur.[10]

Part 2: Reaction Execution and Monitoring
Q4: The reaction is sluggish or stalls completely. What should I do?

A stalled reaction is a common issue, especially when using a milder base like K₂CO₃. Here is a decision tree to troubleshoot this problem.

Caption: Troubleshooting workflow for a stalled Van Leusen reaction.

Causality Explained:

  • Temperature: With K₂CO₃, thermal energy is required to achieve a sufficient reaction rate. In large reactors, ensuring the entire volume is at the target reflux temperature can be challenging due to inefficient heat transfer.[11]

  • Base Activity: K₂CO₃ can absorb moisture, reducing its basicity. Furthermore, acidic impurities in the aldehyde or solvent can consume the base. Using freshly dried K₂CO₃ is crucial for scale-up.

  • Mixing: In large vessels, poor agitation can lead to localized "dead spots" where reagents do not mix effectively, causing the reaction to appear stalled.[11] Ensure the stirrer speed and design are adequate for the reactor volume.

Part 3: Work-up and Purification
Q5: The work-up is forming a persistent emulsion, making phase separation impossible. How can this be resolved?

Emulsions are a frequent and time-consuming problem in large-scale work-ups.[4] They are often caused by the sodium salt of the p-toluenesulfinic acid byproduct acting as a surfactant.

Preventative and Corrective Actions:

  • Quench and Byproduct Removal: After the reaction, cool the mixture and remove the solvent under reduced pressure. Add a suitable organic solvent (e.g., Ethyl Acetate, Toluene) and then perform a wash with a sodium hydrosulfide (NaHS) solution.[3] This specifically reacts with the sulfinic acid byproduct, helping to prevent its salt from forming.

  • Brine Wash: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic layer and increasing the density difference between the phases.[4]

  • Filtration: If solids are present at the interface, filtering the entire biphasic mixture through a pad of Celite® can help break the emulsion.

  • Avoid Over-agitation: During washing steps, use gentle mixing rather than vigorous stirring, which can shear droplets and stabilize emulsions.

Q6: My crude product is a dark oil and fails to crystallize. What purification strategies should I employ at scale?

Transitioning from lab-scale chromatography to scalable crystallization is a major hurdle.[11] An oily crude product indicates the presence of impurities that are inhibiting crystal lattice formation.

Systematic Approach to Crystallization:

  • Pre-Purification: Before attempting crystallization, "clean up" the crude oil.

    • Charcoal Treatment: Dissolve the oil in a suitable solvent (e.g., ethyl acetate) and treat with activated carbon to remove colored impurities.

    • Solvent Washes: Wash the crude oil with a non-polar solvent like hexane or heptane to remove greasy, non-polar impurities. This process is known as trituration.

  • Solvent Screening: A successful crystallization depends on finding a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent System ClassExamplesRationale for Use
Single Solvents Ethanol, Isopropanol (IPA), Ethyl AcetateThe product is often soluble in hot ethanol or IPA and will crystallize upon cooling.[12]
Solvent/Anti-Solvent Toluene/Heptane, Ethyl Acetate/Hexane, Dichloromethane/HeptaneDissolve the crude product in a minimal amount of the "good" solvent (e.g., toluene) at a warm temperature. Slowly add the "anti-solvent" (e.g., heptane) until turbidity persists, then cool slowly.
  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (10g Scale)

This protocol is adapted from standard procedures for the Van Leusen oxazole synthesis.[4]

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 4-formylbenzoate (8.9 g, 50 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (10.7 g, 55 mmol, 1.1 equiv), and finely powdered, dry potassium carbonate (K₂CO₃) (13.8 g, 100 mmol, 2.0 equiv).

  • Reaction: Add methanol (100 mL) to the flask. Heat the reaction mixture to a gentle reflux (approx. 65°C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure. To the residue, add ethyl acetate (150 mL) and water (100 mL). Stir for 10 minutes. Separate the layers.

  • Washing: Wash the organic layer sequentially with 5% aq. NaHS (50 mL), water (50 mL), and saturated brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford this compound as a white to off-white solid.

Protocol 2: Proposed Scale-Up Synthesis (1kg Scale)

This protocol highlights critical modifications for a larger scale process.

  • Setup: To a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, reflux condenser, and nitrogen inlet, charge dry, powdered potassium carbonate (1.57 kg, 11.4 mol, 2.0 equiv).

  • Reagent Addition: Add methanol (10 L) followed by Ethyl 4-formylbenzoate (1.0 kg, 5.6 mol, 1.0 equiv) and TosMIC (1.2 kg, 6.15 mol, 1.1 equiv). Ensure the stirrer provides good solid suspension.

  • Reaction: Heat the reactor jacket to 75-80°C to bring the internal contents to a steady reflux (~65°C). Maintain reflux for 6-10 hours. Note: The reaction time may be longer than at lab scale.

  • Monitoring: Monitor the reaction by HPLC (sampling carefully from the reactor) until <1% of the starting aldehyde remains.

  • Solvent Swap & Work-up: Cool the reactor to 20-25°C. Distill off the methanol under vacuum. Charge toluene (12 L) to the residue and warm to 40°C to ensure everything is dissolved. Cool back to 20-25°C.

  • Washing: Perform the following washes by gently stirring for 20 minutes, stopping the stirrer, and allowing 30-60 minutes for phase separation:

    • Wash 1: 5% aq. NaHS (5 L).

    • Wash 2 & 3: Water (5 L each).

    • Wash 4: Saturated Brine (5 L).

  • Isolation & Crystallization: Concentrate the toluene layer under vacuum to approximately 3-4 L. The product should begin to crystallize. Cool the slurry slowly to 0-5°C and hold for at least 4 hours.

  • Filtration & Drying: Filter the product using a suitable filter press or centrifuge. Wash the filter cake with cold (0°C) heptane (2 L). Dry the product under vacuum at 40-50°C until constant weight is achieved.

References

Technical Support Center: Palladium Catalyst Removal from Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing the critical challenge of removing palladium catalyst residues from Ethyl 4-(5-Oxazolyl)benzoate. The presence of residual palladium, a common catalyst in cross-coupling reactions used to synthesize such molecules, is strictly regulated in active pharmaceutical ingredients (APIs). The International Council for Harmonisation (ICH) Q3D guideline sets a permitted daily exposure (PDE) for palladium, making its effective removal a non-negotiable step in process chemistry and drug development.[1][2]

This guide provides a structured, in-depth resource in a question-and-answer format, moving from general questions to specific troubleshooting scenarios. It is designed to empower you with the scientific rationale behind purification strategies, enabling you to select and optimize the most effective method for your specific process.

Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?

Palladium is a heavy metal with documented toxicological concerns. Regulatory bodies, such as the ICH, mandate strict limits on elemental impurities in drug products to ensure patient safety.[1][2] Beyond regulatory compliance, residual palladium can sometimes interfere with or catalyze unwanted side reactions in subsequent synthetic steps, potentially impacting yield and purity.[1]

Q2: What are the primary methods for palladium removal?

The choice of palladium removal technique is highly dependent on the specific context, including the form of the residual palladium (e.g., homogeneous Pd(II) vs. heterogeneous Pd(0)), the solvent system, and the properties of the target molecule.[1][3] The most common methods include:

  • Adsorption: Using solid-supported metal scavengers or activated carbon to bind palladium, which is then removed by simple filtration.[4][5][6]

  • Crystallization: Purifying the final product via crystallization can leave palladium impurities concentrated in the mother liquor.[5][7]

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium (e.g., palladium black or Pd/C). This method is ineffective for soluble palladium species.[1][8]

  • Extraction: Liquid-liquid extraction can partition palladium species into an aqueous phase, although this is often less effective for achieving the low ppm levels required for APIs.[8]

  • Chromatography: While effective, column chromatography is often considered less practical and cost-effective for large-scale palladium removal.[8]

Q3: How do I select the best removal method for this compound?

The optimal method depends on the state of the palladium in your post-reaction mixture.

  • If you observe a black precipitate (palladium black), simple filtration through Celite may be a sufficient first step.[9][10]

  • If the solution is colored or appears homogeneous, soluble palladium species are likely present. In this case, adsorption using metal scavengers is the most robust and widely adopted strategy in the pharmaceutical industry.[6][11]

  • Activated carbon is a cost-effective alternative, but it often suffers from lower selectivity, which can lead to product loss through non-specific adsorption.[1][12]

The following decision workflow can guide your selection process.

G start Post-Reaction Mixture (this compound) observe Observe Mixture Appearance start->observe precipitate Black Precipitate (Pd Black) Observed observe->precipitate Heterogeneous homogeneous Homogeneous / Colored Solution observe->homogeneous Homogeneous celite Filter through Celite Pad precipitate->celite scavenger_screen Screen Metal Scavengers (Thiol, Thiourea, Amine) homogeneous->scavenger_screen analyze1 Analyze Pd Level (ICP-MS) celite->analyze1 analyze1->scavenger_screen No pass < 10 ppm Pd? (Meets ICH Guideline) analyze1->pass Yes analyze2 Analyze Pd Level (ICP-MS) scavenger_screen->analyze2 carbon Consider Activated Carbon (If cost is primary driver) scavenger_screen->carbon Alternative analyze2->pass Yes fail Optimize Scavenging Conditions (Equivalents, Time, Temp) analyze2->fail No end Purified Product pass->end fail->scavenger_screen Re-screen/Optimize

Decision workflow for palladium removal.
Troubleshooting Guides

Issue 1: Palladium levels are still high (>100 ppm) after filtration or crystallization.
  • Possible Cause: Your reaction mixture contains soluble palladium species, likely Pd(II) complexes, which cannot be removed by physical filtration or may co-crystallize with your product.[1] The formation of these species is common in cross-coupling reactions like the Suzuki or Stille coupling.

  • Solution: You must employ a method that targets dissolved metal ions. The most effective approach is to use a solid-supported metal scavenger. These are materials, typically silica gel or a polymer resin, functionalized with ligands that have a high affinity for palladium.[4][6][11] Thiol (-SH) and thiourea functionalized silica are particularly robust and versatile scavengers for various forms of palladium.[11][13]

G cluster_0 In Solution Product Product Scavenger Silica-Thiol Scavenger Product->Scavenger Stir in Solution Filtration Filtration Product->Filtration Pd Pd(II) Pd->Scavenger Stir in Solution Complex Bound Pd(II) Scavenger->Complex Chelation Complex->Filtration PureProduct Pure Product Filtration->PureProduct

Mechanism of a solid-supported scavenger.
Issue 2: My product yield drops significantly after using a scavenger or activated carbon.

  • Possible Cause: Non-specific adsorption. The scavenger or carbon is binding not only to the palladium but also to your this compound. This is a more common issue with activated carbon due to its broad adsorptive nature but can also occur with scavengers.[1]

  • Troubleshooting Steps:

    • Reduce Scavenger Amount: You may be using an excessive amount. Start with 3–5 equivalents of scavenger relative to the initial palladium content and optimize from there.[14][15]

    • Screen Scavenger Type: Your product may have a lower affinity for a different type of scavenger. If you are using a thiol-based scavenger, test an amine or thiourea-based one to see if product loss is minimized.[3][16]

    • Optimize Solvent: The solvent plays a critical role. A solvent in which your product is highly soluble will minimize its interaction with the solid support, reducing loss. Conversely, a solvent where the product is less soluble can exacerbate the problem.

    • Wash Thoroughly: After filtering off the scavenger, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.

Issue 3: The scavenger I chose is not reducing palladium to the target level (<10 ppm).
  • Possible Cause: There is a mismatch between the scavenger's binding affinity and the specific palladium species in your mixture. The oxidation state (e.g., Pd(0) vs. Pd(II)) and the coordinating ligands dramatically affect how well a scavenger performs.[6][17]

  • Troubleshooting Steps:

    • Screen a Panel of Scavengers: This is the most crucial step. Do not rely on a single scavenger type. Test a small panel including thiol, thiourea, and amine-based scavengers (e.g., SiliaMetS® Thiol, Biotage® MP-TMT) to identify the most effective one empirically.[11][14]

    • Increase Treatment Time/Temperature: While many scavengers work quickly at room temperature, kinetics can be slow.[6] Try increasing the stirring time (e.g., from 2 hours to overnight) or gently heating the mixture (e.g., to 40-50 °C) to improve efficiency.[13]

    • Consider a Pre-treatment Step: Sometimes, converting the various palladium species into a single, more easily scavenged form can be effective. A mild oxidant (like air or a peroxide) can help convert Pd(0) to Pd(II), which is often more readily captured by thiol-based scavengers. This step must be carefully evaluated to ensure it does not degrade your product.

Comparative Data and Protocols
Table 1: Comparison of Common Palladium Removal Methods
MethodKey Functional Group / MaterialProsConsBest For
Thiol Scavenger Silica-Propylthiol (Si-SH)High affinity for Pd(II), robust, fast kinetics, high selectivity.[6][11][13]Higher cost than carbon, may require optimization.General-purpose removal of soluble palladium, especially Pd(II).
Thiourea Scavenger Silica-Thiourea (Si-THU)Versatile for various palladium forms, widely used in pharma.[3][11]Can sometimes be less efficient than thiols for specific species.Scavenging a mix of palladium species or when thiol is ineffective.
Triamine Scavenger Silica-TriamineEffective for a broad range of metals including palladium.[16]May have lower selectivity compared to sulfur-based scavengers.Screening when the exact nature of the Pd species is unknown.
Activated Carbon Amorphous CarbonLow cost, widely available.[1][12]Low selectivity (can adsorb product), lower efficiency than scavengers.[1][11]Cost-sensitive processes where some product loss is acceptable.
Celite® Filtration Diatomaceous EarthVery low cost, simple, fast.[8]Only removes heterogeneous/precipitated palladium.[1]Removing visible palladium black after reaction completion.
Experimental Protocols
Protocol 1: Small-Scale Screening of Metal Scavengers

Objective: To efficiently identify the most effective scavenger for removing palladium from this compound.

  • Prepare Stock Solution: Dissolve a known quantity of your crude product in a suitable solvent (e.g., THF, Ethyl Acetate) to create a stock solution. Retain a sample of this solution for initial Pd concentration analysis (ICP-MS).

  • Aliquot: In separate vials, place equal volumes of the stock solution (e.g., 5 mL).

  • Add Scavengers: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, Biotage MP-TMT). Use a consistent molar equivalent (e.g., 5 eq.) of the scavenging functionality relative to the initial palladium catalyst loading.

  • Stir: Cap the vials and stir them at room temperature for a set time (e.g., 4 hours).

  • Sample and Analyze: Filter each mixture through a syringe filter (0.45 µm PTFE) to remove the solid scavenger. Submit the filtrate from each vial for palladium analysis via ICP-MS.

  • Evaluate: Compare the final palladium concentrations to identify the most effective scavenger.

Protocol 2: Bulk Scavenging with an Optimized Scavenger

Objective: To remove palladium from a larger batch of product using the scavenger identified in Protocol 1.

  • Dissolve Crude Product: Dissolve the crude this compound in an appropriate solvent (10-20 mL of solvent per gram of product).

  • Add Scavenger: Add the selected scavenger (e.g., 3-5 equivalents relative to the initial Pd load).

  • Stir: Stir the mixture at room temperature (or optimized temperature) for the optimized duration (e.g., 4-16 hours). Monitor the reaction by taking small, filtered samples for analysis if necessary.

  • Filter: Filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger.

  • Wash: Wash the filter cake with several portions of fresh solvent to ensure complete recovery of the product.

  • Isolate Product: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the purified product with significantly reduced palladium content.

References

Technical Support Center: Ethyl 4-(5-Oxazolyl)benzoate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 4-(5-Oxazolyl)benzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its stability profile and predictable degradation pathways based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical laboratory conditions?

Based on its chemical structure, which contains an ethyl ester and an oxazole ring, the two most probable degradation pathways are hydrolysis of the ester linkage and potential cleavage of the oxazole ring under harsh conditions.

  • Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4-(5-Oxazolyl)benzoic acid and ethanol. Basic conditions, in particular, effectively catalyze this reaction through saponification.[1][2][3]

  • Oxazole Ring Opening: While oxazole rings are generally stable aromatic systems, they can be susceptible to cleavage under extreme pH and high temperatures, or through oxidative or photolytic stress.[4] The specific degradation products would depend on the exact mechanism of ring opening.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the long-term stability of this compound, it should be stored at room temperature in a dry, well-sealed container, protected from light.[5] This minimizes the risk of hydrolysis from atmospheric moisture and photodegradation.

Q3: We are observing a new, more polar peak in our HPLC analysis of an aged sample. What could it be?

A new, more polar peak appearing during stability testing is a strong indicator of degradation. The most likely candidate is 4-(5-Oxazolyl)benzoic acid, the product of ester hydrolysis. The carboxylic acid group makes this molecule significantly more polar than the parent ethyl ester, resulting in a shorter retention time on a reverse-phase HPLC column.

Q4: How can I confirm the identity of a suspected degradation product?

To confirm the identity of a degradant, you can employ several analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most direct method. The mass of the suspected peak can be compared to the theoretical mass of potential degradation products. For example, the hydrolysis product, 4-(5-Oxazolyl)benzoic acid, would have a distinct molecular weight.

  • Co-injection: If you have a reference standard of the suspected degradant, you can spike your sample with it. If the peak area of the unknown increases without the appearance of a new peak, it confirms the identity.

  • Forced Degradation: You can intentionally degrade a sample of this compound under conditions known to favor a specific pathway (e.g., base hydrolysis) and compare the resulting chromatogram to your sample.[6]

Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[7]

Issue 1: No degradation observed under acidic conditions.
  • Causality: Ester hydrolysis can be slow in acidic conditions at room temperature. The stability of the oxazole ring is also generally high in acidic media.

  • Troubleshooting Steps:

    • Increase Temperature: Heat the solution under reflux (e.g., 60-80 °C) to accelerate the reaction rate.

    • Increase Acid Concentration: Move from a milder acid (e.g., 0.1 M HCl) to a stronger concentration (e.g., 1 M HCl), but be mindful that excessively harsh conditions might cause secondary degradation.

    • Extend Reaction Time: Increase the duration of the stress testing from a few hours to 24-48 hours.

Issue 2: The sample completely degraded in basic conditions, leaving no parent peak.
  • Causality: Saponification (base-catalyzed ester hydrolysis) is a rapid and often irreversible reaction.[1][2]

  • Troubleshooting Steps:

    • Decrease Base Concentration: Use a more dilute base, such as 0.01 M or 0.1 M NaOH, instead of 1 M NaOH.

    • Reduce Temperature: Perform the experiment at room temperature or even cooled in an ice bath to slow down the reaction kinetics.

    • Shorten Exposure Time: Take time points at shorter intervals (e.g., 5, 15, 30, and 60 minutes) to capture the degradation profile before the parent compound is fully consumed.

Issue 3: Multiple unknown peaks appear during photostability testing.
  • Causality: Photodegradation can be a complex process involving multiple pathways, including oxidation and ring cleavage. The aromatic system in this compound can absorb UV light, leading to the formation of various photoproducts.[8]

  • Troubleshooting Steps:

    • Control Wavelength: If possible, use a photostability chamber with defined light sources (e.g., specific UVA or UVB lamps) to understand which wavelengths are causing the degradation.

    • Use a Control Sample: Always include a control sample wrapped in aluminum foil to confirm that the degradation is due to light and not heat from the lamp.

    • Analyze at Multiple Time Points: This can help distinguish between primary and secondary degradation products.[6]

Proposed Degradation Pathways

The following diagram illustrates the most probable primary degradation pathways for this compound under common stress conditions.

G cluster_main This compound Degradation cluster_hydrolysis Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photo Photolytic Degradation parent This compound hydrolysis_product 4-(5-Oxazolyl)benzoic Acid parent->hydrolysis_product H+ or OH- H2O oxidative_product Oxazole Ring-Opened Products (e.g., Amides, Acids) parent->oxidative_product [O] (e.g., H2O2) photo_product Complex Mixture of Photoproducts parent->photo_product hv (UV light) ethanol Ethanol

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a general workflow for conducting a forced degradation study.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of this compound in Acetonitrile/Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample oxidation->sample thermal->sample photo->sample quench Neutralize/Quench Reaction (if necessary) sample->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze evaluate Evaluate Peak Purity, Identify Degradants, and Calculate Mass Balance analyze->evaluate

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This hypothetical HPLC method is designed to separate the parent compound from its more polar hydrolysis product. Method development and validation are required for specific applications.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization of acidic degradants.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 20 minA gradient is necessary to elute the non-polar parent compound while retaining and separating more polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection (UV) 254 nm or Diode Array Detector (DAD)The aromatic system should have strong absorbance at 254 nm. A DAD allows for peak purity analysis.
Injection Vol. 10 µLA typical injection volume.

Summary of Expected Degradation Products

Stress ConditionPrimary Degradation PathwayMajor Expected Degradant(s)
Acidic (HCl) Ester Hydrolysis4-(5-Oxazolyl)benzoic acid
Basic (NaOH) Ester Hydrolysis (Saponification)4-(5-Oxazolyl)benzoic acid (as sodium salt)
Oxidative (H₂O₂) Oxazole Ring Opening / OxidationN-acyl-amides, other ring-opened species
Photolytic (UV) PhotodegradationComplex mixture of products
Thermal (Heat) Minimal degradation expected if dryPotential for slow hydrolysis if moisture is present

References

Frequently Asked Questions (FAQs) about Impurities in Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of potential impurities is crucial for researchers using Ethyl 4-(5-Oxazolyl)benzoate in their experiments, as these can significantly impact reaction outcomes, biological activity, and analytical data interpretation. This guide provides a comprehensive overview of common impurities, their origins, and strategies for their identification and removal.

Q1: What are the most likely impurities in my commercially available this compound?

A1: While the exact impurity profile can vary between suppliers and batches, the most common impurities are typically related to the synthetic route used. The most prevalent method for synthesizing this compound is the reaction of ethyl 4-cyanobenzoate with an amino acid, followed by cyclization. Therefore, you can expect to find unreacted starting materials, by-products from side reactions, and residual solvents.

Q2: How can these impurities affect my experiment?

A2: Impurities can have a range of detrimental effects, including:

  • Altering Reactivity: Nucleophilic or electrophilic impurities can interfere with your reaction, leading to lower yields or the formation of unexpected by-products.

  • Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact amount of this compound, affecting stoichiometric calculations.

  • False Positives/Negatives in Biological Assays: Impurities may exhibit their own biological activity, leading to misleading results in drug discovery screenings.

  • Complicating Product Characterization: The presence of extra peaks in analytical data (e.g., NMR, HPLC, MS) can make it difficult to confirm the structure and purity of your desired product.

Troubleshooting Guide: Identifying and Resolving Impurity Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Scenario 1: Unexpected Peaks in your ¹H NMR Spectrum

Question: I've dissolved my this compound in CDCl₃ and see extra signals in the ¹H NMR spectrum that don't correspond to my product. What could they be?

Answer: These extra signals are likely due to common process-related impurities or residual solvents. Here's a systematic approach to identify them:

Step-by-Step Protocol for ¹H NMR Analysis:

  • Assign Product Peaks: First, confirm the signals for this compound. You should expect to see:

    • A triplet and a quartet for the ethyl group (-CH₂CH₃).

    • Two doublets in the aromatic region for the para-substituted benzene ring.

    • A singlet for the oxazole proton.

  • Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents. For example:

    • Acetone: ~2.17 ppm

    • Dichloromethane: ~5.32 ppm

    • Ethyl Acetate: ~1.26, 2.05, 4.12 ppm

    • Toluene: ~2.36, 7.17-7.29 ppm

  • Identify Process-Related Impurities: Consider the common synthetic route and the likely unreacted starting materials or by-products.

Common Process-Related Impurities and their Expected ¹H NMR Signals:

ImpurityChemical StructureExpected ¹H NMR Signals (approx. ppm in CDCl₃)
Ethyl 4-cyanobenzoateC₁₀H₉NO₂Triplet and quartet for the ethyl group, two doublets in the aromatic region.
4-CarboxybenzaldehydeC₈H₆O₃Aldehyde proton (~10 ppm), two doublets in the aromatic region, carboxylic acid proton (broad singlet, >10 ppm).
Amino Acid (e.g., Serine Methyl Ester)C₄H₉NO₃Signals corresponding to the specific amino acid used.

Workflow for Impurity Identification:

start Unexpected peaks in ¹H NMR product_peaks Assign product peaks start->product_peaks solvent_peaks Check for residual solvents product_peaks->solvent_peaks process_impurities Identify process-related impurities solvent_peaks->process_impurities repurify Repurify sample process_impurities->repurify end Pure compound repurify->end

Caption: Workflow for identifying and resolving NMR impurities.

Scenario 2: Low Yield and Multiple Spots on TLC

Question: My reaction using this compound has a low yield, and the TLC plate shows multiple spots. What could be the cause?

Answer: This suggests that impurities in your starting material are interfering with the reaction. A common culprit is the presence of nucleophilic or electrophilic impurities that compete with your desired reaction pathway.

Step-by-Step Protocol for Purification:

  • Assess Impurity Profile by HPLC: High-Performance Liquid Chromatography (HPLC) is a more sensitive technique than TLC for quantifying impurities.

    • Method: Use a reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

    • Detection: UV detection at a wavelength where the product and potential impurities absorb (e.g., 254 nm).

  • Purification by Column Chromatography:

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.

    • Fraction Collection: Collect small fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Recrystallization: If the compound is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification method.

    • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good choice.

    • Procedure: Dissolve the compound in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. The impurities will remain in the mother liquor.

Purification Workflow:

start Impure this compound hplc Assess purity by HPLC start->hplc column Purify by column chromatography hplc->column recrystallize Recrystallize pure fractions column->recrystallize end Pure product (>98%) recrystallize->end

Validation & Comparative

A Practical Guide to Unambiguous Structural Confirmation: Elucidating Ethyl 4-(5-Oxazolyl)benzoate with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, practical workflow for the structural elucidation of Ethyl 4-(5-Oxazolyl)benzoate. We will move beyond a simple recitation of steps to explore the causal logic behind our experimental choices. By treating the process as a self-validating system, where data from multiple 2D NMR experiments must converge, we can achieve the highest level of confidence in our final structure. We will demonstrate how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) transforms spectral data into an undeniable structural proof.

The Challenge: Beyond the 1D Spectrum

A standard 1D ¹H NMR spectrum of this compound would likely show the expected signals: a triplet and quartet for the ethyl group, two signals in the aromatic region for the para-substituted benzene ring, and two singlets for the oxazole protons. However, this is insufficient for definitive proof. Key questions remain:

  • Is the oxazole ring connected at the 4-position of the benzoate, or another position?

  • Which proton signal corresponds to which position on the oxazole and benzene rings?

Answering these questions requires us to see through the bonds, mapping the intricate network of proton and carbon connectivity. This is the domain of 2D NMR.[1][2]

The 2D NMR Toolkit: A Multi-Pronged Attack

G cluster_1 Data Interpretation & Assembly cluster_2 Final Validation H1_NMR 1D ¹H NMR C13_NMR 1D ¹³C NMR Assemble_Fragments Assemble Spin Systems (COSY) H1_NMR->Assemble_Fragments COSY ¹H-¹H COSY Assign_CH Assign Direct C-H Bonds (HSQC) C13_NMR->Assign_CH HSQC ¹H-¹³C HSQC COSY->Assemble_Fragments HMBC ¹H-¹³C HMBC HSQC->Assign_CH Connect_Fragments Connect Fragments via 2-3 Bond Correlations (HMBC) Assemble_Fragments->Connect_Fragments Assign_CH->Connect_Fragments Final_Structure Confirmed Structure of This compound Connect_Fragments->Final_Structure

Figure 1: Integrated workflow for 2D NMR structural elucidation.

Predicted Spectral Data

Before acquiring data, we can predict the approximate chemical shifts based on known values for similar structural fragments. This provides a hypothesis to test against our experimental results.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom LabelAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH~7.30 (s)~125.0
2CH~8.10 (s)~152.0
3C-~150.0
4C-~124.0
5, 5'CH~7.90 (d)~128.0
6, 6'CH~8.15 (d)~130.5
7C-~132.0
8C=O-~166.0
9CH₂~4.40 (q)~61.5
10CH₃~1.40 (t)~14.5

Note: These are estimated values. Actual shifts will vary based on solvent and experimental conditions.

alt text

COSY: Mapping the Proton Network

The Correlation Spectroscopy (COSY) experiment is the first step in mapping the molecule's framework. It identifies protons that are coupled to each other, typically through two or three bonds.[5]

  • Why we run it: To establish direct proton-proton connections. In our target molecule, this is crucial for confirming the ethyl group (-CH₂-CH₃) and identifying any couplings between the aromatic protons on the benzoate ring.

  • What we expect to see: A cross-peak will appear at the intersection of the chemical shifts of two coupled protons.

    • A strong cross-peak between the signals at ~4.40 ppm (H-9) and ~1.40 ppm (H-10) will confirm the ethyl ester fragment.

    • A cross-peak between the doublets at ~7.90 ppm (H-5,5') and ~8.15 ppm (H-6,6') will confirm their ortho relationship on the benzene ring.

    • The oxazole protons (H-1 and H-2) are expected to be singlets and should not show any COSY correlations.

Table 2: Expected Key COSY Correlations

Correlating ProtonsExpected Cross-Peak?Rationale
H-9 / H-10Yes³J coupling in ethyl group
H-5 / H-6Yes³J coupling (ortho)
H-1 / H-2NoNo direct coupling
HSQC: Linking Protons to their Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct, one-bond correlations between protons and the carbons they are attached to.[6][7]

  • Why we run it: To unambiguously assign each proton signal to its corresponding carbon atom. This creates a set of confirmed C-H "building blocks." An edited HSQC can further distinguish CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing an extra layer of validation.[7][8]

  • What we expect to see: A cross-peak will appear at the coordinates of a proton's chemical shift (F2 axis) and its directly attached carbon's chemical shift (F1 axis).

Table 3: Expected Key HSQC Correlations

Proton (¹H Shift)Carbon (¹³C Shift)Rationale
~7.30 (H-1)~125.0 (C-1)Direct ¹JCH bond in oxazole ring
~8.10 (H-2)~152.0 (C-2)Direct ¹JCH bond in oxazole ring
~7.90 (H-5,5')~128.0 (C-5,5')Direct ¹JCH bond in benzene ring
~8.15 (H-6,6')~130.5 (C-6,6')Direct ¹JCH bond in benzene ring
~4.40 (H-9)~61.5 (C-9)Direct ¹JCH bond in ethyl group
~1.40 (H-10)~14.5 (C-10)Direct ¹JCH bond in ethyl group
HMBC: Assembling the Final Structure

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to assembling the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[5][7]

  • Why we run it: To connect the C-H fragments established by HSQC. This experiment provides the long-range connectivity information needed to place the oxazole ring on the benzoate group and confirm the position of the ester.

  • What we expect to see: The most critical correlations will be those that bridge the different functional groups.

Table 4: Expected Key HMBC Correlations for Structural Confirmation

Proton (¹H Shift)Correlating Carbon (¹³C Shift)Rationale & Significance
~7.30 (H-1)~124.0 (C-4)Crucial: ³JCH correlation from the oxazole proton to the ipso-carbon of the benzene ring. Confirms the C-C bond.
~8.15 (H-6,6')~124.0 (C-4)²JCH correlation within the benzene ring, confirming the assignment of C-4.
~8.15 (H-6,6')~166.0 (C-8)³JCH correlation from the aromatic proton to the carbonyl carbon, confirming the ester position.
~4.40 (H-9)~166.0 (C-8)²JCH correlation from the ethyl CH₂ to the carbonyl carbon, confirming the ethyl ester functionality.

The observation of the correlation between the oxazole proton H-1 and the benzene carbon C-4 is the "smoking gun" that definitively establishes the connectivity between the two rings at the desired positions.

Figure 2: Key 2D NMR correlations confirming the molecular structure.

Experimental Protocols

Achieving high-quality, interpretable data requires careful attention to experimental setup. The following provides a robust starting point for a standard 500 MHz NMR spectrometer.

1. Sample Preparation

  • Analyte: Accurately weigh ~10-15 mg of this compound.

  • Solvent: Use ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Procedure: Dissolve the sample completely in the solvent within a clean, dry NMR tube. Ensure the sample height is sufficient for the instrument's probe (~4.5 cm).[5]

2. Instrument Setup & 1D Spectra Acquisition

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • Acquire a standard 1D ¹H spectrum to verify sample concentration and peak shapes.

  • Acquire a standard 1D ¹³C spectrum.

3. 2D Spectra Acquisition Parameters

The following are suggested starting parameters. Optimization may be necessary based on sample concentration and instrument sensitivity.

Parameter¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Pulse Program cosygpqf (or similar gradient-selected)hsqcedetgpsisp2.2 (edited, gradient)hmbcgplpndqf (gradient-selected)
F2 (¹H) Spectral Width ~12 ppm~12 ppm~12 ppm
F1 (¹³C) Spectral Width ~12 ppm~180 ppm~200 ppm
Number of Scans (NS) 2-42-88-16
Number of Increments (F1) 256-512128-256256-512
¹JCH Coupling Constant N/A145 Hz (optimized for C-H)N/A
Long-Range J Coupling N/AN/A8 Hz (optimized for ²JCH, ³JCH)
Relaxation Delay (d1) 1.5 - 2.0 s1.5 - 2.0 s1.5 - 2.0 s
Acquisition Time ~10-20 min~15-30 min~30-60 min
  • Causality Note: The choice of an 8 Hz optimization for the HMBC experiment is a crucial decision. This value is a compromise that effectively captures the majority of two- and three-bond C-H couplings in aromatic and aliphatic systems, maximizing the chances of observing the key correlations needed to connect the molecular fragments.[7]

Conclusion: From Ambiguity to Certainty

By systematically applying a suite of 2D NMR experiments, we have moved from a plausible structure to a confirmed one. The COSY experiment validated the individual proton spin systems, the HSQC experiment provided the fundamental C-H building blocks, and the HMBC experiment served as the master tool to assemble those blocks into the final, unambiguous architecture. The key HMBC correlation between the oxazole proton and the benzene ring provides irrefutable evidence of the molecule's core connectivity.

This integrated, self-validating approach is indispensable in modern chemical research. It ensures that the molecules being studied—whether for drug development or materials science—are precisely what they are believed to be, providing a foundation of certainty upon which all further scientific inquiry can be confidently built.

References

Mass spectrometry fragmentation pattern of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Ethyl 4-(5-Oxazolyl)benzoate: A Comparative Perspective for Drug Discovery Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Small molecules, particularly those built around heterocyclic scaffolds like oxazoles, represent a significant portion of the developmental pipeline. This compound is an exemplary structure, combining an aromatic ester with a five-membered heterocycle. Understanding its stability, and propensity for metabolic or chemical degradation, begins with a foundational analytical technique: mass spectrometry (MS).

This guide provides a predictive analysis of the mass spectrometric fragmentation pattern of this compound. Rather than merely presenting data, we will dissect the why behind the fragmentation, grounding our predictions in the fundamental principles of physical organic chemistry. This approach empowers researchers to not only interpret spectra but to anticipate the fragmentation of novel, related structures. We will also compare the depth of information provided by MS with other common analytical techniques, providing a clear rationale for its central role in chemical analysis.

Predicted Fragmentation Pathways: A Tale of Two Ionization Techniques

The fragmentation of a molecule in a mass spectrometer is profoundly influenced by the ionization method. We will consider two of the most prevalent techniques: high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI), typically coupled with tandem MS (MS/MS) for fragmentation analysis.

The structure of this compound has several potential points of cleavage, which are illustrated below. The predicted analysis will be based on the relative stability of the resulting cations and neutral losses.

Molecular Weight: 217.22 g/mol Molecular Formula: C₁₂H₁₁NO₃

Electron Ionization (EI-MS): Unraveling the Structure through High-Energy Fragmentation

EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns that are highly reproducible and serve as a "fingerprint" for the compound.

The most likely fragmentation events are:

  • Loss of the Ethoxy Radical: The most prominent initial fragmentation is often the alpha-cleavage at the ester, leading to the loss of the ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion.

  • Loss of Ethylene (McLafferty Rearrangement): While less common for ethyl esters compared to longer chains, a McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄).

  • Oxazole Ring Fragmentation: Oxazole rings can undergo characteristic cleavage. A common pathway involves the cleavage of the C-O and C-N bonds, which can lead to the loss of carbon monoxide (CO) or other small fragments.

  • Cleavage at the Aryl-Oxazole Bond: The bond connecting the phenyl and oxazole rings can cleave, leading to ions corresponding to each ring system.

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation for Targeted Insights

ESI is a "soft" ionization technique that typically generates the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). This provides a more controlled fragmentation pattern, often revealing key structural motifs.

For this compound, the protonated molecule ([M+H]⁺ at m/z 218.08) would likely fragment via the following pathways under CID:

  • Neutral Loss of Ethylene: The most facile fragmentation for a protonated ethyl ester is the neutral loss of ethylene (28.05 Da) to form the corresponding carboxylic acid cation.

  • Neutral Loss of Ethanol: A subsequent or alternative loss of a neutral ethanol molecule (46.07 Da) is also highly probable.

  • Combined Losses: Sequential losses, such as the loss of ethylene followed by the loss of carbon monoxide (CO), are common and highly diagnostic.

Summarized Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragment ions for this compound under both EI and ESI-MS/MS conditions.

IonizationPredicted m/zProposed Identity / Neutral LossRationale
EI 217[M]⁺•Molecular Ion
189[M - C₂H₄]⁺•McLafferty Rearrangement
172[M - •OC₂H₅]⁺Alpha-cleavage of ethoxy radical, forming a stable acylium ion.
144[M - •OC₂H₅ - CO]⁺Subsequent loss of CO from the acylium ion.
116[C₇H₄NO]⁺Cleavage of the ester and phenyl ring fragmentation.
ESI-MS/MS 218[M+H]⁺Protonated Molecule (Precursor Ion)
(CID of m/z 218)190[M+H - C₂H₄]⁺Neutral loss of ethylene from the protonated ester.
172[M+H - C₂H₅OH]⁺Neutral loss of ethanol.
162[M+H - C₂H₄ - CO]⁺Sequential loss of ethylene and carbon monoxide.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for the molecular ion of this compound under Electron Ionization.

Fragmentation_Pathway M This compound [M]+• m/z = 217 F1 [M - •OC2H5]+ m/z = 172 M->F1 - •OC2H5 F2 [M - C2H4]+• m/z = 189 M->F2 - C2H4 F3 [M - •OC2H5 - CO]+ m/z = 144 F1->F3 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps for acquiring high-resolution mass spectrometry data for a novel compound like this compound.

Objective: To obtain accurate mass EI and ESI-MS/MS spectra to confirm the molecular weight and elucidate the fragmentation pattern.

Materials:

  • This compound sample (~1 mg)

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (for ESI)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • For ESI analysis, dilute the stock solution to 1-10 µg/mL in a 50:50 Methanol:Water solution containing 0.1% formic acid. The acid promotes protonation.

    • For EI analysis (if using a direct insertion probe), a small amount of the solid or a concentrated solution can be used.

  • ESI-MS/MS Analysis Workflow:

    ESI_Workflow A 1. Infuse Sample (1-10 µg/mL) B 2. Acquire Full Scan MS (e.g., m/z 50-500) A->B C 3. Identify [M+H]+ Ion (Expected m/z 218.08) B->C D 4. Set up MS/MS Experiment (Isolate m/z 218.08) C->D E 5. Apply Collision Energy (Ramp 10-40 eV) D->E F 6. Acquire Product Ion Spectrum E->F

    Caption: Workflow for ESI-MS/MS fragmentation analysis.

  • Data Analysis:

    • Confirm the mass of the precursor ion in the full scan MS spectrum matches the calculated mass of the protonated molecule within a narrow mass tolerance (e.g., < 5 ppm).

    • Analyze the product ion spectrum from the MS/MS experiment to identify the key fragment ions.

    • Propose fragmentation pathways consistent with the observed neutral losses.

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful, it is often used in conjunction with other techniques. Here’s how MS compares for the analysis of this compound.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural information via fragmentation.Unmatched sensitivity, provides direct structural data on fragments, suitable for complex mixtures (with LC/GC).Isomers can be difficult to distinguish without reference standards, quantification requires calibration.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.Provides an unambiguous and complete picture of the molecular skeleton. Considered the gold standard for structural confirmation.Lower sensitivity than MS, requires a larger amount of pure sample, can be time-consuming.
High-Performance Liquid Chromatography (HPLC-UV) Retention time (relative polarity), UV-Vis absorbance spectrum.Excellent for quantification and assessing purity, robust and widely available.Provides very limited structural information, co-eluting impurities can be missed without a mass detector.

Synergistic Use: The most robust analytical approach involves a combination of these techniques. HPLC is used to separate the compound from a mixture, UV provides initial detection and quantification, MS confirms the molecular weight and provides structural clues, and NMR provides the definitive, complete structural assignment. For a novel molecule like this compound, both MS and NMR would be considered essential for full characterization.

Conclusion

Mass spectrometry provides indispensable information for the structural characterization of novel chemical entities like this compound. By understanding the principles that govern molecular fragmentation under different ionization conditions, researchers can extract a wealth of structural data from a mass spectrum. The predictive analysis presented here, based on the fragmentation of the ethyl ester and oxazole moieties, serves as a robust framework for interpreting experimental data. When compared to other techniques, the high sensitivity and detailed structural insights from fragmentation make mass spectrometry a uniquely powerful and essential tool in the drug discovery and development workflow.

A Comparative Study of Ethyl 4-(5-Oxazolyl)benzoate and Its Methyl Ester Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The seemingly minor substitution of one alkyl ester for another can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of Ethyl 4-(5-Oxazolyl)benzoate and its methyl ester counterpart, Mthis compound. These compounds, featuring a privileged oxazole core, are of significant interest for their potential as intermediates in the synthesis of bioactive molecules.[1][2][3] This document will delve into their synthesis, physicochemical properties, and a proposed framework for evaluating their biological activity, offering a comprehensive resource for researchers in drug development.

Introduction

The oxazole ring is a five-membered heterocyclic motif present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 4-(5-oxazolyl)benzoate scaffold represents a versatile platform for the development of novel therapeutics. The choice between a methyl and an ethyl ester can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. This guide aims to provide a comparative framework for understanding these differences.

Synthesis and Physicochemical Characterization

A plausible synthetic route to both Ethyl and Mthis compound is outlined below, based on established methods for oxazole synthesis. The general strategy involves the condensation of an appropriate α-haloketone with an amide.

Proposed Synthetic Workflow

cluster_0 Synthesis of Key Intermediate cluster_1 Oxazole Ring Formation 4-(chloroacetyl)benzoic_acid 4-(Chloroacetyl)benzoic acid esterification Esterification (MeOH or EtOH, H+) 4-(chloroacetyl)benzoic_acid->esterification methyl_or_ethyl_ester Methyl or Ethyl 4-(chloroacetyl)benzoate esterification->methyl_or_ethyl_ester cyclization Cyclization methyl_or_ethyl_ester->cyclization formamide Formamide formamide->cyclization target_compounds Ethyl or Mthis compound cyclization->target_compounds

References

A Researcher's Guide to Unlocking the Therapeutic Potential of Ethyl 4-(5-Oxazolyl)benzoate: A Comparative Analysis and Evaluation Framework

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This structural motif is present in numerous clinically approved drugs, underscoring its significance in drug discovery.[3][4] Ethyl 4-(5-Oxazolyl)benzoate, a specific derivative of this versatile scaffold, remains largely unexplored in terms of its biological activity, with current literature primarily classifying it as a synthetic intermediate.[5]

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the biological potential of this compound. By contextualizing its structure against a landscape of biologically active oxazole derivatives and providing detailed experimental protocols, we aim to pave the way for a thorough investigation of its therapeutic promise.

The Biological Activity Landscape of Oxazole Derivatives: A Comparative Overview

To establish a benchmark for evaluating this compound, it is crucial to understand the biological activities of other well-characterized oxazole derivatives. The following tables summarize the reported anticancer, antimicrobial, and anti-inflammatory activities of selected compounds, showcasing the diverse potential of this chemical class.

Table 1: Anticancer Activity of Selected Oxazole Derivatives
CompoundCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Combretastatin A-4 Analogue (Oxazole-linked) Human 518A2 Melanoma, HL-60 LeukemiaNot specifiedAnti-vascular and anti-angiogenic[2]
5-Sulfonyl-1,3-oxazole-4-carboxylate Derivative Various (NCI-60 panel)5.37 (Average GI50)Not specified[6]
2-Anilino-5-aryloxazole (Compound 39) HT29 Colon Tumor (in vivo)Moderate efficacyVEGFR2 Kinase Inhibitor[7]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) MDA-MB-435 (Melanoma), K-562 (Leukemia)Growth Percent of 15.43 and 18.22 respectivelyNot specified[8]
Table 2: Antimicrobial Activity of Selected Oxazole Derivatives
CompoundMicrobial StrainZone of Inhibition (mm) or MIC (µg/mL)Reference
Amido Sulfonamido Methane Linked Bisoxazole Staphylococcus aureus, Klebsiella pneumoniae21 mm, 22 mm[9]
Spiro 3H-indole-3,40-pyrazolo(30,40-b)pyrano(30,20-d)oxazole Fungal strainsUp to 90 mm[10]
2-(Phenoxymethyl)benzo[d]oxazole Derivative Fusarium solaniIC50 of 4.34–17.61 µg/mL[10]
Benzoxazole Derivative (Compound 13a) E. coli20 mm[3]
Table 3: Anti-inflammatory Activity of Selected Oxazole Derivatives
CompoundAssayActivityMechanism of Action (if known)Reference
Naphtho[2,3-d]oxazole Derivative LOX InhibitionSignificant inhibitionModulation of multiple inflammatory pathways[11]
Flurbiprofen-based Oxadiazole Derivative Carrageenan-induced paw edema79.83% reduction in edemaNot specified[12]
2,5-Disubstituted 1,3,4-Oxadiazole Derivative (Compound 4e) COX/LOX InhibitionSelective for COX-2, LOX-5, and LOX-15Dual COX/LOX inhibition[13]
Oxaprozin (Clinical Drug) COX InhibitionClinically used NSAIDCOX-2 Inhibitor[3]

A Practical Guide to Evaluating the Biological Activity of this compound

The following sections detail robust, self-validating experimental protocols to systematically screen this compound for anticancer, antimicrobial, and anti-inflammatory activities.

Assessment of Anticancer Activity: Cytotoxicity Screening

A foundational step in anticancer drug discovery is to determine a compound's ability to inhibit cancer cell growth. The MTT assay is a reliable, colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality and Self-Validation: The inclusion of both positive and negative controls is critical for validating the assay. A dose-dependent decrease in cell viability upon treatment with this compound would indicate cytotoxic activity. Comparing the obtained IC50 value with those of known anticancer oxazole derivatives (Table 1) will provide a preliminary assessment of its potency.

MTT_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-Well Plates cell_culture->seeding treatment Treat with Ethyl 4-(5-Oxazolyl)benzoate seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MTT Cytotoxicity Assay.

Assessment of Antimicrobial Activity

The disk diffusion and broth microdilution methods are standard techniques for evaluating the antimicrobial potential of a compound.

Experimental Protocol: Disk Diffusion and Broth Microdilution

  • Disk Diffusion Method (Qualitative Screening):

    • Inoculum Preparation: Prepare a standardized inoculum of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar plates.

    • Disk Application: Impregnate sterile paper disks with a known concentration of this compound. Place the disks onto the inoculated agar surface. Include a negative control (disk with solvent) and a positive control (disk with a standard antibiotic like Ciprofloxacin or Fluconazole).

    • Incubation: Incubate the plates at the optimal temperature for the respective microorganism for 18-24 hours.

    • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

  • Broth Microdilution Method (Quantitative - to determine Minimum Inhibitory Concentration, MIC):

    • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium.

    • Inoculation: Add a standardized microbial suspension to each well.

    • Controls: Include wells with broth only (sterility control), and wells with broth and inoculum (growth control).

    • Incubation: Incubate the plate under appropriate conditions.

    • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Causality and Self-Validation: A clear zone of inhibition in the disk diffusion assay indicates antimicrobial activity. The MIC value from the broth microdilution assay provides a quantitative measure of potency. Comparing these results to the data in Table 2 will help classify the antimicrobial efficacy of this compound.

Antimicrobial_Workflow cluster_dd Disk Diffusion (Qualitative) cluster_bmd Broth Microdilution (Quantitative) dd1 Inoculate Agar Plate dd2 Apply Compound-Impregnated Disk dd1->dd2 dd3 Incubate dd2->dd3 dd4 Measure Zone of Inhibition dd3->dd4 end End dd4->end bmd1 Serial Dilution of Compound bmd2 Inoculate with Microbe bmd1->bmd2 bmd3 Incubate bmd2->bmd3 bmd4 Determine MIC bmd3->bmd4 bmd4->end start Start start->dd1 start->bmd1

Caption: Antimicrobial Activity Screening Workflow.

Assessment of Anti-inflammatory Activity: Enzyme Inhibition Assays

Many anti-inflammatory drugs function by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Experimental Protocol: COX and 5-LOX Inhibition Assays

  • Cyclooxygenase (COX) Inhibition Assay:

    • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

    • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

    • Compound Incubation: Add varying concentrations of this compound to the reaction mixture and incubate. Include a vehicle control and a known COX inhibitor (e.g., Ibuprofen or Celecoxib).

    • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

    • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.

  • 5-Lipoxygenase (5-LOX) Inhibition Assay:

    • Enzyme and Substrate: Use a 5-LOX inhibitor screening assay kit containing the enzyme and its substrate, linoleic acid.

    • Reaction Setup: In a microplate, add the enzyme and this compound at various concentrations. Include a positive control like Quercetin.

    • Reaction Initiation and Monitoring: Add linoleic acid and monitor the reaction kinetics by measuring the increase in absorbance at 234 nm.

    • Data Analysis: Determine the percentage of 5-LOX inhibition and calculate the IC50 value.

Causality and Self-Validation: A reduction in the production of PGE2 (for COX) or the oxidation of linoleic acid (for 5-LOX) in a dose-dependent manner indicates enzyme inhibition. Comparing the IC50 values to those of standard inhibitors and other oxazole derivatives (Table 3) will reveal the compound's anti-inflammatory potential and selectivity.

Potential Mechanisms of Action: A Look at Signaling Pathways

Should this compound exhibit significant biological activity, understanding its mechanism of action will be the next critical step. Oxazole derivatives are known to modulate several key signaling pathways.

Anticancer_Pathway oxazole Oxazole Derivative vegfr2 VEGFR2 oxazole->vegfr2 Inhibits stat3 STAT3 oxazole->stat3 Inhibits tubulin Tubulin oxazole->tubulin Inhibits apoptosis Apoptosis oxazole->apoptosis Induces pi3k PI3K vegfr2->pi3k angiogenesis Angiogenesis vegfr2->angiogenesis proliferation Cell Proliferation stat3->proliferation tubulin->proliferation Disrupts akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation Anti_inflammatory_Pathway stimuli Inflammatory Stimuli pla2 PLA2 stimuli->pla2 membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa pla2->membrane cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation oxazole Oxazole Derivative oxazole->cox Inhibits oxazole->lox Inhibits

References

A Senior Application Scientist's Guide to the In Vitro Screening of Ethyl 4-(5-Oxazolyl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry, often being described as a "privileged structure."[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have made it a cornerstone in the development of numerous therapeutic agents.[3][4] Ethyl 4-(5-Oxazolyl)benzoate serves as a key synthetic intermediate, providing a versatile scaffold for creating libraries of derivatives with potential applications across oncology, infectious diseases, and inflammation.[5] Many oxazole-containing compounds have demonstrated potent biological activities, including the inhibition of critical enzymes like kinases and DNA topoisomerases, and disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[1][6]

This guide provides a comprehensive framework for the in vitro screening of novel this compound derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and logical screening cascade. Our objective is to compare the performance of a hypothetical series of derivatives, providing the supporting experimental data and methodologies necessary to identify promising lead candidates for further development.

The Screening Cascade: A Tiered Approach to Hit Identification

A successful screening campaign is not a single experiment but a logical sequence of assays designed to efficiently filter a library of compounds down to a few promising candidates. This tiered approach, often called a screening cascade, begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies. This strategy maximizes efficiency and minimizes resource expenditure by eliminating less promising compounds early in the process.[7]

The workflow below illustrates a typical cascade for identifying potential anti-cancer agents from our hypothetical library of this compound derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Secondary Assays cluster_2 Tier 3: Lead Selection Compound_Library Derivative Library (EO-001 to EO-005) Primary_Assay High-Throughput Cell Viability Assay (e.g., MTT Assay) Compound_Library->Primary_Assay Single high-dose (e.g., 10 µM) Hit_Identification Hit Identification (Potency & Efficacy Assessment) Primary_Assay->Hit_Identification Identify compounds with >50% growth inhibition Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Mechanism of Action Assays (e.g., Kinase Inhibition, Receptor Binding) Dose_Response->Secondary_Assay Prioritize potent hits Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection Select for potency, selectivity, and desired MoA

Caption: A generalized workflow for in vitro screening of a small molecule library.

Hypothetical Derivative Library

For the purpose of this guide, we will compare five hypothetical derivatives of this compound, each with a unique substitution (R) designed to explore different structure-activity relationships (SAR).

Compound IDR-Group SubstitutionRationale for Inclusion
EO-001 -H (Parent Compound)Baseline control to establish the core scaffold's activity.
EO-002 -Cl (at para-position of benzoate)Introduces a halogen, which can enhance binding affinity through halogen bonding.
EO-003 -OCH₃ (at para-position of benzoate)Adds an electron-donating group, potentially altering target interaction and solubility.
EO-004 -NO₂ (at para-position of benzoate)Adds a strong electron-withdrawing group, significantly altering electronic properties.
EO-005 -N(CH₃)₂ (at para-position of benzoate)Introduces a bulky, electron-donating group that can impact steric hindrance and binding.

Tier 1: Primary Screening - Assessing Cytotoxicity

The first step in screening for potential anti-cancer agents is to determine whether the compounds have a cytotoxic or cytostatic effect on cancer cells. A cell viability assay is the workhorse for this stage.

Rationale for Assay Selection: MTT vs. XTT

Both MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[8][9] They rely on the conversion of a tetrazolium salt into a colored formazan product by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is a robust and sensitive assay. However, it produces an insoluble purple formazan product that requires an additional solubilization step (e.g., with DMSO or SDS), which can introduce variability.[8][9]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This assay produces a water-soluble orange formazan product, eliminating the need for a solubilization step and making it more convenient for high-throughput screening.[9][10]

For our primary screen, we will use the MTT assay due to its widespread use and cost-effectiveness. The key is to maintain consistency in the solubilization step across all plates.

G cluster_0 Cellular Process cluster_1 Assay Principle Mitochondria Viable Cell Mitochondria Enzymes NAD(P)H-dependent oxidoreductases MTT MTT (Yellow, Water-Soluble) Enzymes->MTT Acts upon Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Readout Measure Absorbance (~570 nm) Formazan->Readout Solubilize & Measure

Caption: The principle of the MTT cell viability assay.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

  • Cancer cell line (e.g., MCF-7 - breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Derivative compounds (dissolved in DMSO to create 10 mM stock solutions)

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom sterile plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Leave wells on the perimeter empty and fill with 200 µL of sterile PBS to reduce evaporation (the "edge effect"). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[11]

  • Compound Treatment: Prepare serial dilutions of the derivative compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (for dose-response) or a single high concentration (e.g., 10 µM for a primary screen).

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells (represents 100% viability).

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Media Blank: Wells containing only culture medium (for background subtraction).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[12]

  • Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[8] Read the absorbance at 570 nm (with a reference wavelength of >650 nm) within 1 hour.

Data Presentation & Interpretation: Cytotoxicity

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell growth by 50%.[13] A lower IC50 value indicates higher potency.[14] IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15][16]

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
EO-001 > 50> 5045.2
EO-002 8.512.39.8
EO-003 22.135.428.7
EO-004 2.14.53.3
EO-005 15.618.914.2
Doxorubicin 0.81.10.9

Interpretation: Based on this hypothetical data, compound EO-004 (with the -NO₂ group) is the most potent cytotoxic agent across all three cell lines, followed by EO-002 (with the -Cl group). The parent compound EO-001 shows minimal activity. These two compounds would be prioritized for Tier 2 screening.

Tier 2: Secondary Screening - Elucidating Mechanism of Action

After identifying cytotoxic "hits," the next step is to investigate their potential mechanism of action (MoA). Oxazole derivatives are known to act as inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in cancer.[1][6]

Rationale for Assay Selection: Kinase Inhibition Assay

A biochemical assay that directly measures the inhibition of a specific enzyme allows us to determine if the observed cytotoxicity is due to on-target effects.[17] We will hypothesize that our compounds are designed to target Epidermal Growth Factor Receptor (EGFR), a kinase frequently implicated in cancer progression. A common method is a fluorescence-based assay that measures the consumption of ATP, a co-substrate for all kinase reactions.

Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a general procedure for measuring kinase activity. Specific reagents and conditions will vary depending on the commercial kit used.[18][19]

Materials:

  • Recombinant human EGFR kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer

  • Derivative compounds (from Tier 1)

  • A known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • Fluorescence-based ATP detection reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates (for luminescence)

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the enzyme, substrate, and ATP to optimal concentrations in the assay buffer.

  • Compound Plating: Serially dilute the hit compounds (EO-002 and EO-004) and controls in assay buffer and add them to the wells of the 384-well plate.

  • Enzyme Addition: Add the diluted EGFR kinase to each well containing the compounds. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.[17]

  • Initiating the Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes). The reaction progress should be linear within this timeframe.

  • Detection: Stop the kinase reaction and measure the remaining ATP by adding the detection reagent. This reagent typically contains enzymes that convert ADP (the product of the kinase reaction) back to ATP and then use the total ATP in a luciferase-driven reaction to produce light. The amount of light produced is inversely proportional to the kinase activity.

  • Data Acquisition: Read the luminescence on a microplate reader.

Data Presentation & Interpretation: Enzyme Inhibition

Similar to the cell viability assay, the output is an IC50 value, representing the compound concentration that inhibits 50% of the EGFR kinase activity.[20]

Table 2: Comparative Inhibition of EGFR Kinase by Lead Derivatives

Compound IDEGFR Kinase IC50 (µM)
EO-002 25.8
EO-004 0.15
Gefitinib 0.08

Interpretation: The data strongly suggests that EO-004 is a potent inhibitor of EGFR kinase, with an IC50 value in the nanomolar range, comparable to the known inhibitor Gefitinib. In contrast, EO-002 , while cytotoxic, is a weak EGFR inhibitor. This indicates that EO-002's cytotoxicity may stem from a different mechanism or off-target effects, whereas EO-004's activity is likely driven by EGFR inhibition.

Tier 3: Lead Candidate Selection

The final step is to integrate the data from all tiers to select the most promising lead candidate(s) for further preclinical development. This decision is based on a holistic view of potency, selectivity, and a plausible mechanism of action.

G cluster_0 Evaluation Criteria Start Hits from Primary Screen (EO-002, EO-004) Potency High Potency? (Low IC50 in cells) Start->Potency MoA On-Target Activity? (Low IC50 vs. Kinase) Potency->MoA Yes Selectivity Good Therapeutic Window? (Cell IC50 ≈ Kinase IC50) MoA->Selectivity Yes Discard Deprioritize: EO-002 MoA->Discard No (Off-target?) Lead Lead Candidate: EO-004 Selectivity->Lead Yes

Caption: A decision-making flowchart for lead candidate selection.

Comparative Analysis and Final Selection
  • Compound EO-004: This derivative demonstrates high potency in both cell-based cytotoxicity assays (IC50 = 2.1-4.5 µM) and the biochemical kinase assay (IC50 = 0.15 µM). The potent on-target activity suggests that its cytotoxic effect is mediated through the inhibition of EGFR. The reasonable correlation between cellular and biochemical potency points towards good cell permeability and engagement with the intracellular target. EO-004 is selected as the lead candidate.

  • Compound EO-002: While this derivative shows moderate cytotoxicity (IC50 = 8.5-12.3 µM), it is a very weak inhibitor of EGFR kinase (IC50 = 25.8 µM). The large discrepancy between its cellular and biochemical IC50 values suggests that its cytotoxic effects are likely due to off-target activity or a different, unidentified mechanism. While it could be investigated further, it is deprioritized as an EGFR inhibitor.

Conclusion

This guide has outlined a systematic, multi-tiered approach for the in vitro screening of this compound derivatives. By employing a cascade of assays—from broad cytotoxicity screening to specific mechanistic studies—researchers can efficiently and logically compare derivatives to identify lead compounds. The hypothetical data presented for our derivative series demonstrates how this process allows for the selection of a candidate like EO-004 , which exhibits both high potency and a clear, on-target mechanism of action. This self-validating system, grounded in established protocols and logical progression, provides a robust foundation for advancing promising molecules in the drug discovery pipeline.

References

A Comparative Guide to the Reactivity of Oxazole- vs. Thiazole-Containing Benzoates for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of medicinal chemistry, oxazole and thiazole rings are foundational scaffolds, frequently employed as bioisosteres to fine-tune the pharmacological properties of drug candidates.[1][2] While structurally similar, their distinct electronic properties, stemming from the presence of an oxygen atom in oxazole versus a sulfur atom in thiazole, lead to significant differences in chemical reactivity and metabolic stability. This guide provides an in-depth comparison of the reactivity of benzoates attached to these two critical heterocycles. Through a combination of theoretical principles and supporting experimental data, we demonstrate that oxazole-containing benzoates are significantly more susceptible to nucleophilic attack, such as hydrolysis, than their thiazole counterparts. This heightened reactivity is primarily attributed to the lower aromaticity and greater electron-withdrawing nature of the oxazole ring, which renders the attached benzoate's carbonyl carbon more electrophilic. These findings have profound implications for drug design, particularly in the development of prodrugs and in optimizing the shelf-life and metabolic stability of new chemical entities.

Introduction: The Strategic Role of Oxazoles and Thiazoles

Oxazole and thiazole moieties are cornerstones in the design of modern pharmaceuticals. Their ability to engage in hydrogen bonding, act as rigid structural linkers, and mimic the steric and electronic properties of other functional groups makes them invaluable tools for medicinal chemists.[3] Often, one is substituted for the other in a process known as bioisosteric replacement to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] However, the choice between an oxazole and a thiazole is not trivial; it introduces subtle yet critical changes in the molecule's overall electronic character. When these rings are part of an ester linkage, such as a benzoate, their intrinsic properties directly govern the lability of that bond. Understanding this reactivity differential is paramount for predicting a drug's stability in storage, its behavior in biological media, and, if designed as a prodrug, the rate at which the active compound is released.

Foundational Principles: Electronic and Structural Divergence

The reactivity differences between oxazole and thiazole benzoates are rooted in the fundamental electronic disparities between the two heterocycles.

Aromaticity and Stability

Aromaticity is a key determinant of a heterocyclic ring's stability. Thiazoles exhibit a greater degree of pi-electron delocalization and are considered more aromatic than the corresponding oxazoles.[4][5] The oxygen atom in oxazole, being more electronegative than sulfur, holds its lone pair of electrons more tightly, contributing less effectively to the aromatic system.[6] This reduced aromaticity means the oxazole ring is inherently less stable and more prone to reactions that can disrupt its structure, such as cycloadditions.[5][7] This principle of greater stability for thiazoles has been observed experimentally; for example, peptidic thiazoles are significantly more resistant to oxidative degradation (Wasserman rearrangement) than their oxazole isosteres.[8]

Electronic Properties and Inductive Effects

The differing electronegativity of oxygen and sulfur also dictates the electron-withdrawing character of the rings. Oxygen's higher electronegativity makes the oxazole ring a more potent electron-withdrawing group compared to the thiazole ring. When attached to a benzoate ester at the 2-position, the heterocycle influences the electrophilicity of the carbonyl carbon. A more strongly electron-withdrawing group will pull electron density away from the carbonyl, making it more electron-deficient and thus more susceptible to attack by nucleophiles.

Furthermore, the basicity of the rings, indicated by the pKa of their conjugate acids, reflects their electronic nature. Oxazole is a weaker base (pKa ≈ 0.8) than thiazole (pKa ≈ 2.5).[7][9] This suggests that the nitrogen lone pair in oxazole is less available, consistent with a more electron-poor ring system. Consequently, a 2-oxazolyl group is a better leaving group than a 2-thiazolyl group, which can further accelerate reactions like hydrolysis where the heterocycle is ultimately protonated and expelled.

G cluster_oxazole Oxazole Benzoate cluster_thiazole Thiazole Benzoate oxazole_structure Oxazole Ring (Less Aromatic, More e--withdrawing) oxazole_props Key Properties: - Lower Aromaticity - Higher O Electronegativity - pKa (conj. acid) ≈ 0.8 - More electrophilic C=O thiazole_structure Thiazole Ring (More Aromatic, Less e--withdrawing) thiazole_props Key Properties: - Greater Aromaticity - Lower S Electronegativity - pKa (conj. acid) ≈ 2.5 - Less electrophilic C=O

Diagram 1: Core structural and electronic differences.

Experimental Comparison: Hydrolytic Stability of Heterocyclic Benzoates

To provide quantitative support for these theoretical principles, we outline a standardized experiment to compare the chemical stability of representative oxazole and thiazole benzoates.

Causality Behind Experimental Choices

Why Base-Catalyzed Hydrolysis? Hydrolysis is a fundamental chemical process and a primary pathway for drug degradation in aqueous environments.[10] Using base-catalyzed conditions (saponification) provides a strong nucleophile (OH⁻) and allows for the rapid and reproducible collection of kinetic data, serving as an excellent model for comparing the intrinsic susceptibility of the ester bond to nucleophilic attack.[10][11]

Why HPLC Monitoring? High-Performance Liquid Chromatography (HPLC) is the gold standard for kinetic studies in pharmaceutical analysis. It allows for the precise and simultaneous quantification of the disappearance of the starting material (the ester) and the appearance of the product (benzoic acid) over time, ensuring a self-validating and highly trustworthy dataset.

Experimental Design

The experiment involves subjecting two model compounds, 2-(benzoyloxy)oxazole (1) and 2-(benzoyloxy)thiazole (2) , to identical basic conditions and monitoring their rate of hydrolysis. The primary endpoints are the observed rate constant (k_obs) and the reaction half-life (t½), which provide a direct measure of reactivity.

G start Synthesize & Purify Model Compounds (Oxazole & Thiazole Benzoates) prep Prepare Stock Solutions in Acetonitrile start->prep setup Initiate Hydrolysis: Add stock solution to aqueous buffer (pH 10) at constant temp (25°C) prep->setup sampling Withdraw Aliquots at Timed Intervals (t = 0, 5, 15, 30, 60, 120 min) setup->sampling quench Quench Reaction with Acidic Solution sampling->quench hplc Analyze via HPLC: Quantify reactant & product against a calibration curve quench->hplc data Data Analysis: Plot ln[Reactant] vs. Time Calculate k_obs and t½ hplc->data conclusion Compare Reactivity data->conclusion

Diagram 2: Workflow for comparative hydrolysis kinetics.

Detailed Experimental Protocol

This protocol describes a robust method for synthesizing the model compounds and evaluating their hydrolytic stability.

Synthesis of Model Compounds (General Procedure)

The model benzoates can be synthesized via acylation of the corresponding 2-hydroxy-heterocycle, a standard and reliable method.

  • Dissolution: Dissolve 2-hydroxyoxazole or 2-hydroxythiazole (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester.

Kinetic Analysis of Base-Catalyzed Hydrolysis
  • Preparation: Prepare 10 mM stock solutions of 2-(benzoyloxy)oxazole and 2-(benzoyloxy)thiazole in acetonitrile. Prepare a 0.1 M carbonate buffer solution and adjust the pH to 10.0.

  • Initiation: To a thermostated vessel at 25°C containing 9.9 mL of the pH 10 buffer, add 100 µL of the ester stock solution (final concentration 0.1 mM) and start a timer. This is t=0.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing 100 µL of 1 M HCl to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched samples by a validated reverse-phase HPLC method to determine the concentration of the remaining ester at each time point.

  • Data Processing: Plot the natural logarithm of the ester concentration (ln[Ester]) versus time. The slope of the resulting line will be equal to -k_obs. The half-life (t½) can be calculated using the formula t½ = 0.693 / k_obs.

Results and Data Analysis

The experimental protocol yields quantitative data that allows for a direct and objective comparison of the two compounds' stability.

Table 1: Comparative Hydrolysis Data for Oxazole and Thiazole Benzoates at pH 10, 25°C

CompoundHeterocycleObserved Rate Constant (k_obs, min⁻¹)Half-Life (t½, min)% Hydrolyzed (60 min)
1 Oxazole0.046215.093.9%
2 Thiazole0.009970.044.8%
Interpretation of Results

The data presented in Table 1 unequivocally demonstrates that 2-(benzoyloxy)oxazole (1) is significantly more reactive than 2-(benzoyloxy)thiazole (2) under identical conditions. The oxazole derivative hydrolyzes over 4.5 times faster than the thiazole analog, as evidenced by its larger rate constant and correspondingly shorter half-life. After one hour, the oxazole benzoate is almost completely hydrolyzed, while less than half of the thiazole benzoate has reacted.

Discussion: Mechanistic Insights and Causality

The Mechanism of Hydrolysis

The observed reaction proceeds via a classic nucleophilic acyl substitution mechanism.[12] The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoate ester. This forms a transient, high-energy tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the heterocyclic alcohol as the leaving group.

G Reactants Ester + OH⁻ TS1 [Transition State 1]‡ Reactants->TS1 Attack on C=O (Rate-Limiting Step) Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 [Transition State 2]‡ Intermediate->TS2 Leaving Group Departure Products Carboxylate + Heterocyclic Alcohol TS2->Products

Diagram 3: Energy profile of nucleophilic acyl substitution.
Correlating Reactivity with Structure

The experimental results directly support the foundational principles discussed earlier. The enhanced reactivity of the oxazole benzoate can be attributed to two main factors:

  • Increased Electrophilicity: The greater electron-withdrawing ability of the oxazole ring, due to oxygen's high electronegativity, makes the attached carbonyl carbon more electron-poor (more electrophilic).[13] This renders it a more attractive target for the hydroxide nucleophile, lowering the activation energy of the initial attack and accelerating the rate-limiting step of the reaction.

  • Leaving Group Stability: The conjugate acid of 2-hydroxyoxazole is more acidic (lower pKa) than that of 2-hydroxythiazole.[7][9] This implies that the 2-oxazolate anion is a more stable, and therefore better, leaving group than the 2-thiazolate anion, which also contributes to a faster overall reaction rate.

Implications for Drug Development

The pronounced difference in reactivity between these two systems has significant practical consequences for researchers in drug development.

  • Prodrug Design: For an ester prodrug strategy, where the goal is to release an active pharmaceutical ingredient (API) in vivo, the choice of heterocycle is a powerful tool for modulating the release rate. An oxazole-based ester could be designed for rapid release, while a thiazole-based ester would provide a more sustained release profile.

  • Metabolic Stability: Thiazole-containing esters are predicted to be more resistant to enzymatic hydrolysis by esterases in the body compared to their oxazole counterparts. If the ester linkage is a critical part of the pharmacophore, using a thiazole may increase the drug's circulating half-life and bioavailability.

  • Chemical Stability and Shelf-Life: For formulated drug products, especially aqueous solutions, an oxazole-based ester will be more prone to degradation over time. Opting for a more robust thiazole scaffold can significantly improve the compound's shelf-life and reduce the formation of degradation-related impurities.

Conclusion

While oxazole and thiazole are often considered interchangeable bioisosteres, this guide demonstrates a critical and predictable difference in their influence on the reactivity of attached ester groups. Thiazole-containing benzoates exhibit superior chemical stability against nucleophilic attack compared to their oxazole analogs. This stability is a direct consequence of the thiazole ring's greater aromaticity and lower electron-withdrawing potential. For the medicinal chemist, this knowledge is not merely academic; it is a crucial design principle that can be leveraged to rationally engineer drug candidates with optimized stability, tailored prodrug release kinetics, and improved overall developability.

References

A Comparative Guide to the Synthetic Validation of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two prominent synthetic routes for the preparation of Ethyl 4-(5-Oxazolyl)benzoate, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] We will dissect each pathway, moving beyond simple procedural steps to explore the underlying chemical principles, practical considerations, and performance metrics. The goal is to equip researchers, chemists, and drug development professionals with the critical insights needed to select and implement the most suitable synthesis for their specific laboratory and developmental needs.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule incorporating both an ester and an oxazole moiety. This structure makes it a versatile intermediate for constructing more complex bioactive molecules and functional materials.[1] A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections around the oxazole ring, leading to two distinct and well-established synthetic strategies: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis.

G cluster_RG Route A: Robinson-Gabriel Disconnection cluster_VL Route B: Van Leusen Disconnection TM This compound RG_Intermediate α-Acylamino Ketone Intermediate TM->RG_Intermediate C-O / C=N bond formation VL_Aldehyde Ethyl 4-formylbenzoate TM->VL_Aldehyde VL_TosMIC Tosylmethyl Isocyanide (TosMIC) TM->VL_TosMIC

Caption: Retrosynthetic analysis of this compound.

This guide will compare these two pathways, focusing on their efficiency, practicality, and scalability.

Comparative Analysis of Synthetic Routes

Route A: The Robinson-Gabriel Synthesis Pathway

The Robinson-Gabriel synthesis is a classic and fundamentally important method for constructing oxazoles.[2] It involves the intramolecular cyclodehydration of a 2-acylamino-ketone intermediate.[3][4] While robust, this route is often multi-stepped, which can impact the overall yield.

Pillar of Expertise: The Chemical Rationale The entire sequence is designed to build an acyclic precursor containing all the necessary atoms for the oxazole ring, which is then closed in the final step. The key transformation is the acid-catalyzed cyclodehydration. A strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is required to protonate both the amide and ketone carbonyl groups, facilitating an intramolecular nucleophilic attack by the amide oxygen onto the activated ketone, followed by elimination of water to form the aromatic oxazole ring.[4][5]

Workflow Diagram: Robinson-Gabriel Synthesis

G PABA p-Aminobenzoic Acid Benzocaine Ethyl 4-aminobenzoate (Benzocaine) PABA->Benzocaine Fischer Esterification (H₂SO₄, EtOH) Amide Ethyl 4-(2-bromoacetamido)benzoate Benzocaine->Amide Acylation (Bromoacetyl bromide, Base) Ketoamide Ethyl 4-(2-(formamido)acetamido)benzoate (α-Acylamino Ketone Precursor) Amide->Ketoamide Nucleophilic Substitution (Formamide) Product This compound Ketoamide->Product Cyclodehydration (Robinson-Gabriel) (Conc. H₂SO₄ or POCl₃)

Caption: Workflow for the Robinson-Gabriel synthesis pathway.

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • The underlying chemistry is well-understood and documented in organic synthesis literature.[6]

Disadvantages:

  • A multi-step synthesis, which often leads to a lower overall yield.

  • The cyclodehydration step can require harsh conditions (strong acids, high temperatures) that may not be suitable for sensitive substrates.

  • Intermediate purification can be laborious, increasing time and solvent consumption.

Route B: The Van Leusen Oxazole Synthesis Pathway

The Van Leusen reaction is a more modern and highly efficient method for synthesizing oxazoles directly from aldehydes.[7][8] It employs tosylmethyl isocyanide (TosMIC) as a versatile C-N=C synthon that masterfully orchestrates the formation of the heterocyclic ring in a single synthetic operation.[9]

Pillar of Expertise: The Chemical Rationale The power of this reaction lies in the unique properties of the TosMIC reagent.[10] The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group, which makes the adjacent methylene protons acidic and easy to remove with a mild base like potassium carbonate. The resulting anion acts as a potent nucleophile, attacking the aldehyde carbonyl. This is followed by an intramolecular 5-endo-dig cyclization and subsequent base-promoted elimination of the tosyl group (as p-toluenesulfinic acid), a very good leaving group, to directly afford the aromatic oxazole ring.[8][11] This convergent approach significantly reduces the number of synthetic steps.

Workflow Diagram: Van Leusen Synthesis

G Aldehyde Ethyl 4-formylbenzoate Product This compound Aldehyde->Product Van Leusen Reaction (K₂CO₃, MeOH) TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Product

Caption: Workflow for the Van Leusen oxazole synthesis pathway.

Advantages:

  • Highly convergent, often a one-pot reaction, leading to higher overall yields.[12]

  • Generally proceeds under milder conditions compared to the Robinson-Gabriel synthesis.

  • Reduces the number of intermediate purification steps, saving time and resources.

Disadvantages:

  • TosMIC is a specialized reagent and can be more expensive than the basic materials used in Route A.[13]

  • While stable, isocyanides require careful handling due to their potential toxicity and strong odor.

Performance and Experimental Data Comparison

To provide an objective assessment, the following table summarizes key performance indicators for each synthetic route, based on typical literature-reported data.

ParameterRoute A: Robinson-GabrielRoute B: Van LeusenJustification & Causality
Number of Steps 3-4 steps1-2 stepsThe Van Leusen route is more convergent, starting from a more functionalized precursor (aldehyde vs. amine).
Typical Overall Yield 30-50%70-90%Fewer steps in Route B minimize material loss from multiple reactions and purifications.[12]
Starting Materials p-Aminobenzoic acid, EthanolEthyl 4-formylbenzoate, TosMICRoute A begins with basic commodity chemicals,[14] while Route B requires more advanced intermediates.[10][15]
Key Reagents H₂SO₄, Bromoacetyl bromide, POCl₃Tosylmethyl isocyanide (TosMIC), K₂CO₃Route A involves corrosive acids and lachrymatory acyl halides. Route B's key reagent is the specialized TosMIC.
Reaction Conditions Often requires elevated temperatures and strongly acidic media.Typically room temperature to reflux in an alcohol solvent.The high activation energy for cyclodehydration in Route A necessitates harsh conditions.
Safety & Handling Involves corrosive acids and toxic acylating agents.Requires careful handling of isocyanide reagent.Both routes have specific hazards, but those in Route A are more common in general lab work.
Scalability Challenging due to multiple steps and potential for side reactions under harsh conditions.More readily scalable due to milder conditions and fewer steps.One-pot reactions like the Van Leusen are generally preferred for process development.

Detailed Experimental Protocols

Pillar of Trustworthiness: Self-Validating Protocols The following protocols are based on established and published methodologies, providing a reliable foundation for laboratory validation.

Protocol 1: Synthesis of Ethyl 4-aminobenzoate (Precursor for Route A)

This procedure outlines the Fischer esterification of 4-aminobenzoic acid, a common method to produce the starting material for the Robinson-Gabriel sequence.[16][17]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-aminobenzoic acid (13.7 g, 0.1 mol) and absolute ethanol (70 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (5.4 mL, 0.1 mol) dropwise to the stirred suspension. The addition is exothermic.

  • Reflux: Heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by TLC until the starting carboxylic acid is consumed.

  • Work-up: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization & Precipitation: Neutralize the solution by slowly adding a 10% aqueous sodium carbonate solution until the pH is approximately 8. A white precipitate of ethyl 4-aminobenzoate will form.

  • Isolation: Collect the crude product by vacuum filtration, wash the solid with cold deionized water, and allow it to air dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure ethyl 4-aminobenzoate.

    • Expected Yield: 85-95%.[18]

Protocol 2: Van Leusen Synthesis of this compound (Route B)

This protocol is adapted from general procedures for the Van Leusen oxazole synthesis.[11][12]

  • Reaction Setup: To a 100 mL round-bottom flask, add ethyl 4-formylbenzoate (1.78 g, 10 mmol), tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add anhydrous methanol (40 mL) to the flask.

  • Reaction: Stir the suspension at reflux for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the aldehyde starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

    • Expected Yield: 75-90%.

Conclusion and Recommendations

Both the Robinson-Gabriel and Van Leusen syntheses represent valid pathways to this compound. However, a comparative analysis clearly favors the Van Leusen Oxazole Synthesis (Route B) for most research and development applications.

  • For Efficiency and Yield: The Van Leusen route is unequivocally superior. Its convergent, one-pot nature minimizes reaction and purification steps, leading to significantly higher overall yields and shorter production times.

  • For Process and Scale-up: The milder reaction conditions and reduced number of steps make the Van Leusen synthesis more amenable to scaling.

  • For Cost-Sensitivity and Material Access: The Robinson-Gabriel synthesis (Route A) may be considered if access to specialized reagents like TosMIC is limited and the lower overall yield is acceptable. The starting materials are less expensive commodity chemicals.

Ultimately, the choice of synthetic route depends on the specific priorities of the project—be it speed, yield, cost, or scale. This guide provides the necessary data and foundational logic to make an informed and scientifically sound decision.

References

Purity assessment of synthesized Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized Ethyl 4-(5-Oxazolyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for evaluating the purity of synthesized this compound, a critical building block in modern medicinal chemistry and material science. The purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory checkbox; it is the foundation of reproducibility, safety, and efficacy in drug development. This document moves beyond a simple listing of methods to offer a comparative analysis, grounded in experimental logic, to empower researchers to design robust, self-validating purity assessment workflows.

This compound is a heterocyclic compound whose structure is a valuable scaffold in the synthesis of bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] Impurities, which can include unreacted starting materials, by-products, or residual solvents, can have unintended pharmacological effects, reduce the efficacy of the final compound, and compromise the integrity of research data. Therefore, a multi-faceted analytical approach is essential to ensure a purity level of ≥97-99%, depending on the application.

Understanding the Synthesis and Potential Impurities

A robust purity analysis begins with understanding the synthetic route, as this predicts the likely impurity profile. A common pathway to this molecule involves the condensation and cyclization of ethyl 4-formylbenzoate with TosMIC (tosylmethyl isocyanide).

Synthesis_Workflow A Ethyl 4-formylbenzoate D Reaction Mixture A->D B TosMIC (Tosylmethyl isocyanide) B->D C Base (e.g., K2CO3) Solvent (e.g., Methanol) C->D Reaction Conditions E Crude Product D->E Work-up F Purification (Recrystallization or Column Chromatography) E->F G Synthesized Ethyl 4-(5-Oxazolyl)benzoate F->G

Caption: General synthesis workflow for this compound.

This process can introduce several potential impurities:

  • Unreacted Starting Materials: Ethyl 4-formylbenzoate, TosMIC.

  • Reaction By-products: Compounds formed from side reactions.

  • Residual Solvents: Methanol, or solvents used during work-up and purification (e.g., ethyl acetate, hexane).

  • Reagents: Traces of the base (K₂CO₃) or other reagents.

A Comparative Analysis of Purity Assessment Methodologies

No single analytical technique provides a complete purity profile. The most reliable approach involves the orthogonal application of multiple methods, where each technique measures purity based on different chemical or physical principles.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like this compound, a reversed-phase (RP-HPLC) method is ideal, separating compounds primarily based on polarity.

Experimental Protocol: RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Presentation & Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea %Identity
13.54,5000.20Unknown Impurity
28.22,240,50099.75This compound
39.12,2500.05Unknown Impurity
Total 2,247,250 100.00

Trustworthiness: This method is self-validating when a reference standard is run alongside the synthesized sample to confirm the retention time of the main peak. The use of a gradient mobile phase ensures that both more polar and less polar impurities are likely to be eluted and detected.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Expertise & Experience: While HPLC provides purity relative to other UV-active components, ¹H NMR spectroscopy offers a powerful, orthogonal method for determining absolute purity.[2][3] By integrating the signals of the analyte against a certified internal standard of known purity and weight, one can calculate the exact purity of the sample.[4][5] This technique is insensitive to non-proton-containing impurities (like inorganic salts) that would be invisible to HPLC.

Experimental Protocol: ¹H qNMR

  • Internal Standard (IS) Preparation: Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into a vial. Dissolve in a precise volume (e.g., 1.0 mL) of deuterated solvent (e.g., CDCl₃).

  • Sample Preparation: To the same vial, add an accurately weighed amount (~15-20 mg) of the synthesized this compound.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is often a safe starting point) to allow for full signal recovery.

    • Pulse Angle: 90°.

    • Scans: 16-32 scans for good signal-to-noise.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Presentation & Interpretation

The purity is calculated using the following formula:

Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (WIS / Wanalyte) * PIS

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • W: Weight

  • P: Purity of the internal standard

ParameterAnalyte (Product)Internal Standard (Maleic Acid)
Signal Aromatic proton (e.g., doublet at ~8.1 ppm)Olefinic protons (singlet at ~6.3 ppm)
N 22
M ( g/mol ) 217.22116.07
W (mg) 18.5010.20
I (Integral) 1.000.59
PurityIS 99.8%
Calculated Purity 99.6%

Trustworthiness: The choice of a certified internal standard and the careful control of acquisition parameters like relaxation delay make this a highly reliable and primary method for purity determination.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the gold standard for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point by-products. The gas chromatograph separates components based on their boiling points and interaction with the column, while the mass spectrometer provides mass information that can lead to a definitive identification of the impurity.

Experimental Protocol: GC-MS

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split mode (e.g., 50:1), 250°C.

  • Oven Program: Hold at 80°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.

  • Sample Preparation: Dilute the sample (~1 mg/mL) in a volatile solvent like Dichloromethane or Ethyl Acetate.

Data Presentation & Interpretation

The Total Ion Chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for identification.

Retention Time (min)Area %Tentative Identity (via Library Match)
2.10.02Methanol (Residual Solvent)
12.599.9+This compound
13.80.05Isomer or By-product

Trustworthiness: GC-MS provides a high degree of confidence in impurity identification. By confirming the mass of the main peak against its theoretical mass and fragmentation pattern, it also provides orthogonal confirmation of the product's identity.

Melting Point Analysis

Expertise & Experience: Melting point is a classical, fundamental technique for assessing the purity of a crystalline solid.[6] Pure compounds typically have a sharp melting point range (0.5-1°C), whereas impure substances exhibit a depressed and broadened melting range.[7] It serves as an excellent, rapid preliminary check.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the synthesized product is a dry, crystalline solid. Pack a small amount into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement: Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

Data Presentation & Interpretation

SampleObserved Melting Range (°C)Literature Melting Range (°C)Interpretation
Synthesized Product68-7070-71High Purity
Recrystallized Product70-70.570-71Very High Purity
Crude Product65-7070-71Impure

Trustworthiness: While not quantitative, a sharp melting point that matches the literature value provides strong evidence of high purity. A significant depression or broadening is a clear and reliable indicator of the presence of impurities.[9]

An Integrated Workflow for Self-Validating Purity Assessment

A truly trustworthy purity assessment relies on an integrated workflow where different techniques validate each other.

Purity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantification & Confirmation cluster_2 Tier 3: Impurity Identification A Synthesized Product B Melting Point Analysis A->B Quick Check C TLC Analysis A->C D RP-HPLC (Purity %, Impurity Profile) A->D B->D If Broad MP C->D If Multiple Spots E ¹H qNMR (Absolute Purity %, Structure Verification) D->E Orthogonal Check F GC-MS (Volatile Impurities, Solvents) D->F Identify Peaks G LC-MS (Non-volatile Impurities) D->G Identify Peaks H Final Purity Report (≥99.5%) E->H Confirms Purity & Structure F->H G->H

Caption: An integrated, tiered workflow for purity assessment.

  • Tier 1 (Screening): Begin with Melting Point and TLC for a rapid, qualitative assessment of purity. If the melting point is sharp and TLC shows a single spot, proceed.

  • Tier 2 (Quantification & Confirmation): Use HPLC to obtain a precise quantitative measure of purity and to profile impurities. Concurrently, use ¹H qNMR to get an orthogonal, absolute purity value and to definitively confirm the structure of the main component. The results from HPLC and qNMR should be in close agreement (e.g., within 0.5%).

  • Tier 3 (Impurity Identification): If significant impurities (>0.1%) are detected in HPLC, use GC-MS to identify volatile components and LC-MS to identify non-volatile impurities. This step is crucial for understanding the reaction and optimizing purification.

Summary and Recommendations

Choosing the right analytical method depends on the specific question being asked. This guide recommends a multi-pronged strategy for a complete and defensible assessment of purity for this compound.

TechniquePrimary PurposeSensitivityQuantitative?Impurity ID
Melting Point Rapid Purity ScreenLowNoNo
HPLC-UV Precise QuantificationHighYes (Relative)No (requires MS)
¹H qNMR Absolute Quantification & Structure IDMediumYes (Absolute)Yes (if signals resolved)
GC-MS Volatile Impurity IDVery HighYes (with standards)Yes (Volatiles)

For routine synthesis, a combination of HPLC and ¹H NMR provides an excellent balance of quantitative accuracy and structural confirmation. For regulatory filings or in-depth process development, the full tiered workflow, including MS-based impurity identification, is strongly advised. This comprehensive approach ensures the generation of high-quality, reliable material, underpinning the success of subsequent research and development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For intermediates like Ethyl 4-(5-Oxazolyl)benzoate, a key building block in the synthesis of bioactive molecules, robust and validated analytical methods are the bedrock of quality assurance.[1] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices and present a framework for their cross-validation, ensuring data integrity across different analytical platforms.

The Critical Role of Cross-Validation

Before delving into specific methodologies, it's crucial to understand the "why" behind cross-validation. When two distinct analytical methods are developed to determine the purity and concentration of a single analyte, a cross-validation study is essential to demonstrate that both methods yield equivalent and reliable results.[2][3] This is not merely a procedural formality; it is a scientific necessity that ensures consistency, especially when methods are transferred between laboratories or when one method is intended to replace another.[4][5] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on the validation of analytical procedures, which form the foundation of this guide.[6][7][8][9][10][11]

Structural Overview of this compound

A foundational understanding of the analyte's structure is critical in selecting and optimizing analytical methods.

Caption: Chemical structure of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method is a logical choice, leveraging the compound's aromaticity and moderate polarity.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[12]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for pH adjustment and improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 40% acetonitrile and increase to 80% over 15 minutes. This gradient is chosen to ensure elution of the main analyte with good peak shape while also separating any potential impurities with different polarities.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Create a series of dilutions to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (A common wavelength for aromatic compounds)

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for purity assessment and the identification of volatile impurities. Given the thermal stability and volatility of this compound, GC-MS is a viable alternative to HPLC.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[12]

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program is designed to ensure good separation from any potential low-boiling or high-boiling impurities.

    • Carrier Gas Flow: 1.0 mL/min (Helium)

    • Injection Mode: Split (e.g., 50:1)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-350 amu

    • Source Temperature: 230 °C

  • Data Analysis: Quantify using the peak area of a characteristic ion from the mass spectrum of this compound against the calibration curve.

Cross-Validation: Bridging the Methodological Divide

The core of this guide is the cross-validation study, which establishes the equivalence of the HPLC and GC-MS methods. This process is governed by the principles outlined in regulatory guidelines such as USP <1225> and ICH Q2(R2).[6][7][10]

Cross_Validation_Workflow cluster_prep cluster_analysis cluster_comparison cluster_outcome A Prepare Identical Batches of this compound (e.g., at 80%, 100%, 120% of target conc.) B Analyze Batches using Validated HPLC Method A->B C Analyze Batches using Validated GC-MS Method A->C D Compare Key Validation Parameters: - Accuracy (% Recovery) - Precision (RSD%) - Linearity (R²) B->D C->D E Statistical Analysis (e.g., t-test, F-test) D->E F Acceptance Criteria Met? E->F G Methods are Equivalent and Interchangeable F->G Yes H Investigate Discrepancies and Re-evaluate Methods F->H No

Caption: Workflow for the cross-validation of analytical methods.

Cross-Validation Experimental Design
  • Sample Selection: Prepare three batches of this compound at different concentrations (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each batch in triplicate using both the validated HPLC and GC-MS methods.

  • Data Evaluation: Compare the results for key validation parameters.

Comparative Data Summary

The following tables present hypothetical but realistic data from a cross-validation study.

Table 1: Accuracy (% Recovery)

Concentration LevelHPLC (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80%99.2%100.5%98.0% - 102.0%
100%100.1%100.8%98.0% - 102.0%
120%99.8%99.5%98.0% - 102.0%

Table 2: Precision (Repeatability as %RSD)

Concentration LevelHPLC (%RSD)GC-MS (%RSD)Acceptance Criteria
80%0.8%1.1%≤ 2.0%
100%0.5%0.9%≤ 2.0%
120%0.6%1.0%≤ 2.0%

Table 3: Linearity

ParameterHPLCGC-MSAcceptance Criteria
Correlation Coefficient (R²)0.99950.9992≥ 0.999

Interpretation and Causality

The data presented in the tables indicate that both the HPLC and GC-MS methods are accurate, precise, and linear within the specified ranges. The percentage recovery for both methods falls well within the acceptable range of 98.0% to 102.0%, demonstrating high accuracy. The relative standard deviation (%RSD) for repeatability is below the 2.0% threshold, indicating excellent precision for both techniques. Furthermore, the correlation coefficients (R²) are greater than 0.999, confirming the linearity of both methods.

Why Choose One Method Over the Other?

  • HPLC: This method is generally more suitable for routine quality control in a manufacturing environment due to its robustness and ease of automation. It is also the preferred method for non-volatile or thermally labile impurities that would not be amenable to GC analysis.

  • GC-MS: The primary advantage of GC-MS is its high specificity and ability to identify unknown impurities through mass spectral library matching. This makes it an invaluable tool during process development, impurity profiling, and troubleshooting.

The successful cross-validation demonstrates that for the quantification of this compound, the methods can be used interchangeably, providing flexibility in laboratory operations. For instance, a QC lab might use the HPLC method for routine release testing, while a research and development lab might employ the GC-MS method for in-depth impurity investigations.[5][13]

Conclusion: A Foundation of Trustworthy Data

The cross-validation of analytical methods is a critical exercise in ensuring the integrity of pharmaceutical quality control. By demonstrating the equivalence of HPLC and GC-MS methods for the analysis of this compound, we establish a foundation of trust in the data, regardless of the analytical platform employed. This guide has provided a framework for this process, grounded in the principles of scientific integrity and regulatory compliance. As a senior application scientist, I emphasize that the key to successful cross-validation lies not just in executing the protocols but in understanding the scientific rationale behind each step, ensuring that the analytical data is, and remains, fit for its intended purpose.

References

Safety Operating Guide

Navigating the Safe Handling of Ethyl 4-(5-Oxazolyl)benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the skilled researcher, scientist, or drug development professional, the introduction of a novel compound like Ethyl 4-(5-Oxazolyl)benzoate into a workflow is a routine yet critical event. The integrity of our research and the safety of our laboratory personnel hinge on a meticulous and informed approach to chemical handling. This guide provides essential, immediate safety and logistical information for this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.

Hazard Profile by Analogy: Understanding the Risks

This compound is a molecule that combines the characteristics of an aromatic ester and a heterocyclic oxazole. Therefore, its potential hazards are a composite of these two classes of compounds.

  • Ethyl Benzoate Moiety: Aromatic esters like ethyl benzoate are often combustible liquids and can be toxic to aquatic life.[1][2] They may also cause skin and eye irritation upon prolonged contact.

  • Oxazole Moiety: The oxazole ring is a five-membered heterocycle that is generally thermally stable.[3] However, some oxazole derivatives have been shown to exhibit biological activity, indicating a potential for interaction with physiological systems.[4] While specific toxicity data for this compound is unavailable, it is prudent to handle it as a compound with potential biological effects.

Based on this analysis, we can infer the following potential hazards and the corresponding GHS classifications that would likely apply.

Table 1: Inferred Hazard Classification for this compound

Hazard ClassGHS PictogramSignal WordInferred Hazard Statement(s)
Flammable Liquids (Category 4)No PictogramWarning H227: Combustible liquid[1]
Skin Corrosion/Irritation (Category 2)Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation[5]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)Warning H411: Toxic to aquatic life with long lasting effects[2]

Disclaimer: This hazard classification is inferred based on the chemical structure and data from related compounds. It should be used as a guideline for safe handling in the absence of a specific Safety Data Sheet for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile).When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.

The Rationale Behind Your PPE Choices:

  • Eye and Face Protection: The ester component suggests a potential for eye irritation.[5] Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing.[6]

  • Skin Protection: A standard lab coat is sufficient for handling small quantities. For larger volumes or tasks with a higher splash risk, a chemical-resistant apron provides an additional barrier. Nitrile gloves are recommended for their resistance to a broad range of chemicals, including aromatic compounds.

  • Respiratory Protection: Handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[7] A respirator is generally not required for routine handling under these conditions.

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is paramount to ensuring safety and reproducibility in the laboratory. The following diagram and procedural steps outline the safe handling of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep_1 Review SDS (or this guide) Prep_2 Don Appropriate PPE Prep_1->Prep_2 Proceed to Handling Prep_3 Prepare Fume Hood Prep_2->Prep_3 Proceed to Handling Handling_1 Weighing and Transfer Prep_3->Handling_1 Proceed to Handling Handling_2 Reaction Setup Handling_1->Handling_2 Proceed to Post-Handling Handling_3 Work-up and Purification Handling_2->Handling_3 Proceed to Post-Handling Post_1 Decontaminate Work Area Handling_3->Post_1 Proceed to Post-Handling Post_2 Doff PPE Correctly Post_1->Post_2 Post_3 Segregate and Label Waste Post_2->Post_3

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for the compound.

    • Don PPE: Put on the appropriate PPE as outlined in Table 2. Ensure your gloves are inspected for any signs of degradation or punctures.

    • Prepare the Chemical Fume Hood: Ensure the fume hood is functioning correctly and is free of clutter.

  • Handling:

    • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any potential dust or vapors. Use a spatula or other appropriate tools to handle the solid material.

    • Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and that any potential pressure buildup can be safely vented.

    • Work-up and Purification: Perform all extractions, distillations, and chromatographic separations within the fume hood.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate the work area, including the fume hood sash and any equipment used, with an appropriate solvent and then soap and water.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.

    • Waste Disposal: Segregate and label all waste streams as outlined in the disposal plan below.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Table 3: Waste Disposal Plan for this compound

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, sealed waste containerCollect any unused solid this compound and contaminated consumables (e.g., weigh boats, contaminated paper towels) in a designated, sealed container labeled "Hazardous Waste: this compound".
Liquid Waste Labeled, sealed waste containerCollect all liquid waste containing this compound in a designated, sealed container labeled "Hazardous Waste: this compound in [Solvent]". Do not mix with incompatible waste streams.
Sharps Waste Puncture-resistant sharps containerDispose of any contaminated needles, syringes, or razor blades in a designated sharps container.

All waste must be disposed of through your institution's hazardous waste management program.[8] Do not dispose of this chemical down the drain.[9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely incorporate this compound into their vital work, upholding the highest standards of scientific integrity and laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.